Product packaging for C8-Ceramide(Cat. No.:CAS No. 74713-59-0)

C8-Ceramide

Cat. No.: B1668189
CAS No.: 74713-59-0
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-WRBRXSDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-octanoylsphingosine is an N-acylsphingosine in which the ceramide N-acyl group is specified as octanoyl. It is functionally related to an octanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H51NO3 B1668189 C8-Ceramide CAS No. 74713-59-0

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318293
Record name C8-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-59-0
Record name C8-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C8-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C8-Ceramide mechanism of action in apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of C8-Ceramide in Apoptosis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are bioactive sphingolipids that function as critical second messengers in various cellular processes, including proliferation, cell cycle arrest, and apoptosis.[1][2][3] this compound, a cell-permeable, synthetic analog of natural ceramide, is an invaluable tool for elucidating the complex signaling networks that govern programmed cell death.[4] Exogenous application of this compound has been shown to exert potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1] This technical guide provides a detailed overview of the core mechanisms by which this compound induces apoptosis, focusing on key signaling pathways, quantitative experimental data, and detailed laboratory protocols.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-pronged approach, primarily by targeting mitochondria, modulating stress-activated kinase cascades, and inhibiting pro-survival pathways.

The Mitochondrial (Intrinsic) Pathway

The mitochondrion is a central hub for this compound-induced apoptosis. This compound can directly interact with mitochondrial membranes to initiate the intrinsic apoptotic cascade.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is known to form large, stable channels directly within the mitochondrial outer membrane. This channel formation is a critical event that permeabilizes the membrane, allowing for the release of pro-apoptotic proteins from the intermembrane space.

  • Cytochrome c Release and Apoptosome Formation: The permeabilized membrane releases key proteins like cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome, which recruits and activates caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm C8_ext This compound C8_cyt This compound C8_ext->C8_cyt Mito Ceramide Channel Formation in Outer Membrane C8_cyt->Mito Direct Interaction Cyt_c Cytochrome c Apaf1 Apaf-1 Cyt_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Mito_Release MOMP Mito->Mito_Release Mito_Release->Cyt_c Release

Caption: this compound directly targets mitochondria to induce apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways

This compound is a potent activator of stress signaling cascades, including the p38 MAPK and JNK pathways, which are crucial for its pro-apoptotic effects.

  • ROS Production and SOD Switch: this compound treatment increases the level of endogenous Reactive Oxygen Species (ROS). This is associated with a regulatory "switch" in superoxide dismutases, involving the downregulation of cytosolic SOD1 and upregulation of mitochondrial SOD2, further contributing to oxidative stress.

  • Txnip-ASK1 Axis: Ceramide upregulates the tumor suppressor gene Thioredoxin-Interacting Protein (Txnip). Txnip binds to and inhibits the antioxidant protein thioredoxin (Trx1). This releases Apoptosis Signal-Regulating Kinase 1 (ASK1) from its inhibitory binding to Trx1.

  • JNK and p38 MAPK Activation: The liberated and activated ASK1 then phosphorylates and activates both JNK and p38 MAPK, which in turn promote apoptosis through various downstream targets. Pharmacological inhibition of JNK or p38 MAPK can partially reduce ceramide-induced apoptosis.

G C8 This compound ROS ↑ Reactive Oxygen Species (ROS) C8->ROS Txnip ↑ Txnip Expression C8->Txnip Trx1 Thioredoxin (Trx1) Txnip->Trx1 Inhibits ASK1 ASK1 Activation Trx1->ASK1 Inhibits JNK JNK Activation ASK1->JNK p38 p38 MAPK Activation ASK1->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: this compound activates pro-apoptotic stress kinase pathways.

Inhibition of Pro-Survival Signaling

A key aspect of this compound's mechanism is its ability to suppress pro-survival signals, most notably the PI3K/Akt pathway.

  • Akt Kinase Inhibition: C2-ceramide, a related analog, has been shown to decrease both basal and growth factor-stimulated Akt kinase activity by 65-70%. This inhibition of the key anti-apoptotic kinase Akt is believed to play a significant role in ceramide-induced apoptosis.

  • Overcoming Resistance: The PI3K/Akt/mTOR pathway is often over-activated in cancer cells, contributing to apoptosis resistance. This compound treatment can significantly inhibit Akt-mTOR activation in hepatocellular carcinoma (HCC) cells. Furthermore, expressing a constitutively active form of Akt can significantly inhibit this compound-induced cell death, confirming the importance of this pathway.

Quantitative Data on this compound Effects

The pro-apoptotic efficacy of this compound has been quantified in numerous studies. The data below is compiled from research on various cancer cell lines.

Cell LineThis compound Conc. (µM)Time (h)Parameter MeasuredResultSource
H1299 (NSCLC)22.924IC50 (Cell Proliferation)22.9 µM
H1299 (NSCLC)10 - 5048Apoptotic Cells (Annexin V+)Dose-dependent increase
A549 (NSCLC)5024Cell ViabilityReduced to ~70%
PC9 (NSCLC)5024Cell ViabilityReduced to ~70%
AECII (Alveolar Epithelial)8012Apoptotic Cells (Annexin V+)50.40 ± 1.30%
AECII (Alveolar Epithelial)8024Apoptotic Cells (Annexin V+)57.77 ± 3.04%
AECII (Alveolar Epithelial)8012Apoptotic Cells (TUNEL)75.07 ± 4.37%
AECII (Alveolar Epithelial)8024Apoptotic Cells (TUNEL)91.33 ± 0.72%

Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Culture and this compound Treatment
  • Cell Maintenance: Culture cells (e.g., H1299, A549) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) to achieve 70-80% confluency at the time of treatment.

  • Treatment: Dilute the this compound stock solution in fresh culture media to the desired final concentrations (e.g., 10, 20, 40, 80 µM). Replace the existing media with the ceramide-containing media. Always include a vehicle control group treated with the same final concentration of DMSO.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 12, 24, or 48 hours).

Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Start Cell Treatment with This compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash Pellet with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in Dark (RT) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Experimental workflow for Annexin V / Propidium Iodide assay.

Western Blot Analysis

This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature and load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-JNK, p-p38, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

The Role of C8-Ceramide in Sphingolipid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific functions of ceramides can vary depending on the length of their acyl chain. C8-ceramide (N-octanoyl-sphingosine), a synthetic, cell-permeable short-chain ceramide analog, has become an invaluable tool for researchers to investigate the cellular processes regulated by ceramides. Its ability to mimic the effects of endogenous long-chain ceramides allows for the elucidation of its roles in apoptosis, cell cycle arrest, and stress responses. This technical guide provides an in-depth overview of the role of this compound in sphingolipid signaling, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle progression in different cell lines, providing a clear comparison of its biological activity.

Table 1: Effect of this compound on Apoptosis in H1299 Lung Cancer Cells [1][2]

This compound Concentration (µM)Treatment Time (hours)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)481.2 ± 0.22.5 ± 0.43.7 ± 0.6
10483.8 ± 0.54.1 ± 0.67.9 ± 1.1
20488.2 ± 1.19.5 ± 1.317.7 ± 2.4
304815.6 ± 2.218.2 ± 2.533.8 ± 4.7
504825.1 ± 3.530.7 ± 4.255.8 ± 7.7

Table 2: Effect of this compound on Cell Cycle Distribution in H1299 Lung Cancer Cells [3][4]

This compound Concentration (µM)Treatment Time (hours)G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)2455.2 ± 3.128.4 ± 1.916.4 ± 1.52.1 ± 0.3
102460.1 ± 3.525.1 ± 1.714.8 ± 1.33.5 ± 0.5
202468.7 ± 4.018.9 ± 1.412.4 ± 1.15.8 ± 0.8
302475.3 ± 4.412.5 ± 1.012.2 ± 1.010.2 ± 1.4
502465.2 ± 3.810.1 ± 0.914.7 ± 1.221.5 ± 2.9

Table 3: Effect of this compound on Apoptosis in Alveolar Type II Epithelial Cells (AECII) [5]

This compound Concentration (µmol/L)Treatment Time (hours)Apoptotic Cells (%) (Annexin V Assay)Apoptotic Cells (%) (TUNEL Assay)
0 (Control)1220.63 ± 0.865.51 ± 1.41
201222.67 ± 1.7213.24 ± 2.62
401242.03 ± 1.3435.10 ± 4.59
801250.40 ± 1.3075.07 ± 4.37
0 (Control)2420.93 ± 2.515.56 ± 1.36
202428.93 ± 3.1921.34 ± 2.09
402447.00 ± 1.0837.12 ± 2.11
802457.77 ± 3.0491.33 ± 0.72

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways, often leading to pro-apoptotic and anti-proliferative outcomes.

Reactive Oxygen Species (ROS) Generation and SOD1/SOD2 Switch

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. This increase in ROS is associated with a switch in the expression of superoxide dismutases (SODs), with a decrease in SOD1 and an increase in SOD2. This altered redox state contributes to cell cycle arrest and apoptosis.

C8_Ceramide_ROS_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS SOD1 ↓ SOD1 ROS->SOD1 SOD2 ↑ SOD2 ROS->SOD2 CyclinD1 ↑ Cyclin D1 ROS->CyclinD1 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound Induced ROS and Cell Cycle Arrest Pathway.
ASK1-JNK Signaling Pathway Activation

Apoptosis Signal-regulating Kinase 1 (ASK1) is a key mediator of stress-induced apoptosis. This compound can activate the ASK1-JNK (c-Jun N-terminal kinase) signaling cascade. This activation is often initiated by ceramide-induced upregulation of Thioredoxin-interacting protein (Txnip), which relieves ASK1 from its inhibitor, thioredoxin (Trx). Activated ASK1 then phosphorylates and activates downstream kinases, ultimately leading to apoptosis.

C8_Ceramide_ASK1_JNK_Pathway C8_Ceramide This compound Txnip ↑ Txnip Expression C8_Ceramide->Txnip Trx_ASK1 Trx-ASK1 Complex (Inactive) Txnip->Trx_ASK1 inhibits Trx ASK1_active Active ASK1 Trx_ASK1->ASK1_active dissociation JNK JNK Activation ASK1_active->JNK Apoptosis Apoptosis JNK->Apoptosis

This compound-mediated activation of the ASK1-JNK pathway.
Inhibition of the AKT-mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway. One mechanism involves the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate AKT. By inhibiting this central survival pathway, this compound sensitizes cells to apoptosis.

C8_Ceramide_AKT_mTOR_Pathway C8_Ceramide This compound PP2A PP2A Activation C8_Ceramide->PP2A AKT AKT Activation PP2A->AKT mTOR mTOR Activation AKT->mTOR Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTOR->Cell_Survival

Inhibition of the AKT-mTOR survival pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

This compound Stock Solution Preparation and Cell Treatment

Materials:

  • This compound (N-octanoyl-D-erythro-sphingosine)

  • Ethanol, absolute

  • Dodecane

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of this compound by dissolving it in a solvent mixture of ethanol and dodecane (98:2, v/v).

  • Warm the complete cell culture medium to 37°C.

  • Add the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution dropwise while vortexing or vigorously agitating the medium to ensure proper dispersion and prevent precipitation.

  • Immediately apply the this compound-containing medium to the cells.

  • For control experiments, prepare a vehicle control by adding the same volume of the ethanol:dodecane solvent to the culture medium.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS), cold

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS Production

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

  • PBS

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Treat cells with this compound or vehicle control for the specified duration.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing the ROS-sensitive probe (e.g., 100 nM DCFDA) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation/emission ~485/530 nm for DCFDA) or a fluorescence plate reader. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Western Blot Analysis of Signaling Proteins

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-ASK1, p-JNK, p-AKT, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cell line.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Apoptosis Apoptosis Assay (Flow Cytometry) Harvest->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle ROS ROS Measurement Harvest->ROS WesternBlot Western Blot (Signaling Proteins) Harvest->WesternBlot Analysis Data Analysis & Interpretation Apoptosis->Analysis CellCycle->Analysis ROS->Analysis WesternBlot->Analysis

General experimental workflow for studying this compound effects.

Conclusion

This compound is a powerful tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis and cell cycle arrest through the modulation of key pathways, including ROS production, ASK1-JNK activation, and AKT-mTOR inhibition, makes it a subject of significant interest in cancer research and drug development. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further unravel the therapeutic potential of targeting ceramide signaling pathways.

References

C8-Ceramide: A Bioactive Lipid Mediator in Cellular Signaling and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that have emerged as critical regulators of a myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and senescence. Among the various ceramide species, the short-chain C8-ceramide (N-octanoyl-D-erythro-sphingosine) has garnered significant attention as a cell-permeable analog of endogenous ceramides, making it a valuable tool for elucidating ceramide-mediated signaling pathways. Its ability to mimic the effects of natural ceramides has positioned it as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of this compound as a bioactive lipid mediator, detailing its signaling pathways, summarizing quantitative data on its biological effects, and providing detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the biology and therapeutic potential of this compound.

Introduction to this compound

This compound is a synthetic, cell-permeable analog of naturally occurring ceramides.[1] Unlike its long-chain counterparts, the shorter acyl chain of this compound enhances its solubility and ability to cross cellular membranes, allowing for the direct investigation of ceramide-induced cellular events.[1] Once inside the cell, this compound can be metabolized to generate natural ceramides, leading to a significant increase in total cellular ceramide levels and subsequently influencing a variety of signaling cascades.[1]

Quantitative Data on the Biological Effects of this compound

The biological activity of this compound has been quantified in numerous studies, particularly in the context of its anti-cancer properties. The following tables summarize key quantitative data from various cell-based assays.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
HepG2Hepatocellular Carcinoma~5 (liposomal)48MTT[2]
SMMC-7721Hepatocellular CarcinomaNot specified48MTT[2]
Huh-7Hepatocellular CarcinomaNot specified48MTT
H1299Non-Small Cell Lung Cancer~3024Trypan Blue
BV-2Microglia~3024Cell Count
C6Glioma32.7Not specifiedMTT
HT29Colorectal AdenocarcinomaNot specifiedNot specifiedMTT
CCD-18CoNormal Colon Fibroblasts56.91Not specifiedMTT

Table 1: IC50 Values of this compound in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit 50% of cell viability or proliferation in different cancer and normal cell lines.

Cell LineThis compound Concentration (µM)Exposure Time (h)Parameter MeasuredResultReference
HepG21048ApoptosisSignificant increase in TUNEL-positive cells
H129910-5048Apoptosis (Annexin V/PI)Dose-dependent increase in apoptotic cells
H129910-5048Caspase-3 ActivationDose-dependent increase in cleaved caspase-3
Alveolar Type II Epithelial Cells20, 40, 8012Apoptosis (Annexin V)(22.67 ± 1.72)%, (42.03 ± 1.34)%, (50.40 ± 1.30)%
Alveolar Type II Epithelial Cells20, 40, 8024Apoptosis (Annexin V)(28.93 ± 3.19)%, (47.00 ± 1.08)%, (57.77 ± 3.04)%
Alveolar Type II Epithelial Cells20, 40, 8012Apoptosis (TUNEL)(13.24 ± 2.62)%, (35.10 ± 4.59)%, (75.07 ± 4.37)%
Alveolar Type II Epithelial Cells20, 40, 8024Apoptosis (TUNEL)(21.34 ± 2.09)%, (37.12 ± 2.11)%, (91.33 ± 0.72)%

Table 2: Quantitative Effects of this compound on Apoptosis. This table summarizes the pro-apoptotic effects of this compound across different cell types as measured by various apoptosis assays.

Cell LineThis compound Concentration (µM)Exposure Time (h)Parameter MeasuredResultReference
H129910-5024Cell CycleAccumulation in G1 phase
HepG21024p-AKT (Ser473)Decreased expression
HepG21024p-mTOR (Ser2448)Decreased expression
HepG21024p-ASK1 (Ser967)Increased expression
HepG21024p-JNK (Thr183/Tyr185)Increased expression
H129910-3024ROS ProductionDose-dependent increase

Table 3: Effects of this compound on Cellular Signaling Pathways. This table highlights the impact of this compound on key signaling molecules involved in cell survival, proliferation, and stress responses.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Below are diagrams of key pathways implicated in this compound-induced cellular responses.

C8_Ceramide_HCC_Signaling C8 Liposomal This compound ASK1 ASK1 C8->ASK1 AKT AKT C8->AKT JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation

Figure 1: this compound Signaling in Hepatocellular Carcinoma. This diagram illustrates how liposomal this compound induces apoptosis through the ASK1-JNK pathway and inhibits cell proliferation and survival by downregulating the AKT-mTOR pathway in hepatocellular carcinoma cells.

C8_Ceramide_NSCLC_Signaling C8 This compound ROS ROS Production C8->ROS Caspase3 Caspase-3 Activation C8->Caspase3 SOD1 SOD1 ROS->SOD1 SOD2 SOD2 ROS->SOD2 CyclinD1 Cyclin D1 SOD1->CyclinD1 Inhibits degradation SOD2->CyclinD1 Promotes degradation G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Caspase3->Apoptosis

Figure 2: this compound Signaling in Non-Small Cell Lung Cancer. This diagram depicts the proposed mechanism where this compound increases reactive oxygen species (ROS) production, leading to a switch from SOD1 to SOD2, accumulation of Cyclin D1, G1 cell cycle arrest, and ultimately apoptosis in non-small cell lung cancer cells.

C8_Ceramide_PP2A_Signaling Ceramide Ceramide SET SET (I2PP2A) Ceramide->SET Binds and inhibits PP2A PP2A SET->PP2A Inhibits AKT p-AKT PP2A->AKT Dephosphorylates Bcl2 p-Bcl-2 PP2A->Bcl2 Dephosphorylates Survival Cell Survival AKT->Survival Apoptosis Apoptosis Bcl2->Apoptosis

Figure 3: this compound and PP2A Signaling. This diagram illustrates how ceramide can activate Protein Phosphatase 2A (PP2A) by binding to and inhibiting its endogenous inhibitor, SET (also known as I2PP2A). Activated PP2A can then dephosphorylate pro-survival proteins like AKT and Bcl-2, thereby promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Preparation of Liposomal this compound

Liposomal formulations are often used to enhance the solubility and delivery of this compound to cells.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

  • N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))]

  • This compound

  • Chloroform

  • Sterile isotonic 0.9% NaCl solution

  • Nitrogen gas

  • Sonicator

  • Extruder with 100-nm polycarbonate membranes

Procedure:

  • Solubilize the lipids (DSPC, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxyPEG(2000)], N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))], and this compound) in chloroform in a specific molar ratio (e.g., 4.9:2.6:1.2:1:3).

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

  • Hydrate the lipid film with a sterile isotonic 0.9% NaCl solution.

  • Prepare the liposomes by sonication followed by extrusion through 100-nm polycarbonate membranes.

  • Characterize the liposomes for size, charge, and ceramide loading.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (dissolved in DMSO or ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or slides

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in response to this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like this compound.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., C17-ceramide)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with a C8 or C18 reverse-phase column

Procedure:

  • Homogenize the cell or tissue sample.

  • Add a known amount of the internal standard.

  • Extract the lipids using a method such as the Bligh-Dyer extraction.

  • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a gradient elution on a C8 or C18 column.

  • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

Conclusion

This compound is a powerful tool for investigating the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis and inhibit proliferation in cancer cells highlights its therapeutic potential. The signaling pathways it modulates, including the ASK1-JNK, AKT-mTOR, and PP2A pathways, offer multiple targets for drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biology of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic promise into clinical applications.

References

The Antiproliferative Effects of C8-Ceramide: A Technical Guide to its Discovery and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules that regulate a variety of cellular processes, including proliferation, apoptosis, and cell cycle arrest. Among the various ceramide species, the short-chain synthetic analog, N-octanoyl-sphingosine (C8-ceramide), has garnered significant attention for its potent anti-proliferative effects across a range of cancer cell lines. Its cell-permeable nature makes it a valuable tool for elucidating the intricate signaling pathways governed by ceramides. This technical guide provides a comprehensive overview of the discovery and mechanisms of action of this compound, with a focus on its effects on cell proliferation. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key data points from various cancer cell lines, providing a comparative overview of its potency and impact on cell cycle distribution and apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
H1299Non-small cell lung cancer2422.9[1]
HepG2Hepatocellular carcinoma72~5 (liposomal C8)
SMMC-7721Hepatocellular carcinoma72Data not specified
Huh-7Hepatocellular carcinoma72Data not specified
BV-2Microglia2430
MCF-7-HER2Tamoxifen-resistant breast cancer48Significantly lower than MCF-7[2]
MCF-7-TAM1Tamoxifen-resistant breast cancer48Significantly lower than MCF-7[2]

Table 2: Effect of this compound on Apoptosis

Cell LineThis compound Concentration (µM)Incubation Time (hours)Apoptotic Cells (%)AssayReference
H12991048IncreasedAnnexin V/PI[1]
H12992048IncreasedAnnexin V/PI[1]
H12993048IncreasedAnnexin V/PI
H12994048IncreasedAnnexin V/PI
H12995048Significantly IncreasedAnnexin V/PI
AECII201222.67 ± 1.72Annexin V
AECII401242.03 ± 1.34Annexin V
AECII801250.40 ± 1.30Annexin V
AECII202428.93 ± 3.19Annexin V
AECII402447.00 ± 1.08Annexin V
AECII802457.77 ± 3.04Annexin V
AECII201213.24 ± 2.62TUNEL
AECII401235.10 ± 4.59TUNEL
AECII801275.07 ± 4.37TUNEL
AECII202421.34 ± 2.09TUNEL
AECII402437.12 ± 2.11TUNEL
AECII802491.33 ± 0.72TUNEL

Table 3: Effect of this compound on Cell Cycle Distribution in H1299 Cells

This compound Concentration (µM)Incubation Time (hours)G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
0 (Control)24Normal DistributionNormal DistributionNormal Distribution
1024IncreasedDecreasedNo significant change
2024Significantly IncreasedSignificantly DecreasedNo significant change
3024Significantly IncreasedSignificantly DecreasedNo significant change
5024No further significant increaseNo further significant decreaseNo significant change

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

C8_Ceramide_ROS_Pathway C8 This compound ROS ↑ Reactive Oxygen Species (ROS) C8->ROS SOD1 ↓ Superoxide Dismutase 1 (SOD1) ROS->SOD1 SOD2 ↑ Superoxide Dismutase 2 (SOD2) ROS->SOD2 CyclinD1 ↑ Cyclin D1 SOD1->CyclinD1 Leads to accumulation G1Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis

This compound Induced ROS and Cell Cycle Arrest Pathway.

C8_Ceramide_ASK1_JNK_Pathway C8 This compound ASK1 ↑ Apoptosis Signal-regulating Kinase 1 (ASK1) Activation C8->ASK1 JNK ↑ c-Jun N-terminal Kinase (JNK) Activation ASK1->JNK Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound Induced ASK1-JNK Apoptotic Pathway.

C8_Ceramide_AKT_mTOR_Pathway C8 This compound AKT ↓ AKT Activation (Phosphorylation) C8->AKT mTOR ↓ mTOR Activation AKT->mTOR CellProliferation Cell Proliferation mTOR->CellProliferation Inhibition of CellSurvival Cell Survival mTOR->CellSurvival Inhibition of

This compound Mediated Inhibition of the AKT-mTOR Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are step-by-step protocols for the key experiments used to characterize the effects of this compound on cell proliferation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution (in DMSO or ethanol)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO or ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates or culture tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

  • Cell Harvesting: Collect all cells (adherent and floating) as described for the apoptosis assay.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-SOD1, anti-SOD2, anti-p-ASK1, anti-p-JNK, anti-p-AKT, anti-p-mTOR, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Conclusion

This compound has proven to be a potent inducer of cell cycle arrest and apoptosis in a variety of cancer cell models. Its mechanism of action is multifaceted, involving the induction of oxidative stress, modulation of key cell cycle regulators, and the activation and inhibition of critical signaling pathways such as the ASK1-JNK and AKT-mTOR pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ceramide signaling in cancer. A thorough understanding of these mechanisms is paramount for the rational design of novel anti-cancer strategies that leverage the pro-apoptotic properties of ceramides. Further research is warranted to explore the in vivo efficacy and safety of this compound and other ceramide-based therapeutics.

References

C8-Ceramide's Induction of Autophagy in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules implicated in a range of cellular processes, including the regulation of cell death and survival pathways in cancer. Among these, the short-chain C8-ceramide has garnered significant attention for its ability to induce autophagy, a cellular self-degradation process, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced autophagy, detailed experimental protocols for its investigation, and a summary of quantitative data from pertinent studies. The signaling pathways, including the inhibition of the mTOR pathway and the activation of the JNK pathway, are elucidated through diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting ceramide metabolism and autophagy in oncology.

Introduction

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes.[1][2][3][4][5] This process plays a dual role in cancer, either promoting cell survival under stress conditions or leading to a form of programmed cell death known as autophagic cell death. Ceramide, a central molecule in sphingolipid metabolism, has been identified as a key regulator of autophagy. Short-chain ceramides, such as this compound (N-octanoyl-D-erythro-sphingosine), are cell-permeable analogs that are widely used to study the biological functions of ceramides. This compound has been shown to induce autophagy in a variety of cancer cell types, including glioma, breast cancer, and colon cancer cells, making it a valuable tool for investigating the therapeutic potential of modulating this pathway.

Signaling Pathways of this compound-Induced Autophagy

This compound initiates autophagy through a complex network of signaling pathways that converge on the core autophagic machinery. Two of the most well-characterized pathways involve the inhibition of the mammalian target of rapamycin (mTOR) signaling cascade and the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the Beclin-1/Bcl-2 complex.

Inhibition of the mTOR Pathway

The mTOR complex 1 (mTORC1) is a central inhibitor of autophagy. Under nutrient-rich conditions, mTORC1 is active and phosphorylates key autophagy-related proteins, such as ULK1 and ATG13, to suppress autophagy initiation. This compound has been shown to inhibit the Akt/mTOR signaling pathway. This inhibition leads to the dephosphorylation and activation of the ULK1 complex, thereby triggering the formation of the phagophore, the precursor to the autophagosome.

mTOR_Pathway C8_Ceramide This compound Akt Akt C8_Ceramide->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Autophagy Autophagy ULK1_Complex->Autophagy

Figure 1: this compound inhibits the mTOR pathway to induce autophagy.
Activation of the JNK Pathway and Regulation of the Beclin-1/Bcl-2 Complex

The Beclin-1 protein is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosomal membrane. Beclin-1 is often sequestered by the anti-apoptotic protein Bcl-2, which inhibits its autophagic function. This compound can activate the JNK signaling pathway. Activated JNK1 phosphorylates Bcl-2, leading to the dissociation of the Beclin-1/Bcl-2 complex. The released Beclin-1 is then free to participate in the initiation of autophagy.

JNK_Pathway C8_Ceramide This compound JNK1 JNK1 C8_Ceramide->JNK1 Bcl2 Bcl-2 JNK1->Bcl2 P Beclin1 Beclin-1 Autophagy Autophagy Beclin1->Autophagy Bcl2_Beclin1 Bcl-2-Beclin-1 Complex Bcl2_Beclin1->Bcl2 dissociation Bcl2_Beclin1->Beclin1 dissociation

Figure 2: this compound activates the JNK pathway to promote autophagy.

Quantitative Data on this compound-Induced Effects

The following tables summarize quantitative data on the effects of this compound on autophagy and cell viability in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)SolventCitation
C6Glioma32.7Not SpecifiedDMSO
HT29Colon CarcinomaNot SpecifiedNot SpecifiedDMSO
MCF-7Breast Cancer>5048Not Specified
MCF-7-HER2Tamoxifen-Resistant Breast Cancer~3048Not Specified
MCF-7-TAM1Tamoxifen-Resistant Breast Cancer~2548Not Specified
H1299Non-small-cell lung cancerNot SpecifiedNot SpecifiedNot Specified

Table 2: Quantification of this compound-Induced Autophagy

Cell LineThis compound Concentration (µM)Treatment Duration (h)Method of QuantificationResultCitation
HeLa (GFP-LC3)100 (C2-ceramide)4GFP-LC3 Puncta CountIncreased number of cells with GFP-LC3 puncta
MCF-75024MDC StainingAccumulation of MDC in vacuoles
U251 and A172 (GFP-LC3)Not Specified (C18-ceramide)48GFP-LC3 Puncta CountIncreased GFP puncta per cell

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced autophagy.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest WB Western Blot (LC3-II, p62) Harvest->WB Microscopy Fluorescence Microscopy (LC3 Puncta) Harvest->Microscopy Flux Autophagic Flux Assay (with inhibitors) Harvest->Flux Analysis Data Analysis and Interpretation WB->Analysis Microscopy->Analysis Flux->Analysis

Figure 3: General workflow for studying this compound-induced autophagy.
Western Blotting for LC3-II and p62

This is a widely used biochemical method to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels can indicate increased autophagic flux.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified duration. Include vehicle-treated cells as a negative control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Fluorescence Microscopy for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within cells. Upon autophagy induction, GFP-LC3, which is diffusely localized in the cytoplasm, translocates to autophagosomes, appearing as distinct puncta.

Protocol:

  • Cell Transfection and Seeding: Transfect cancer cells with a GFP-LC3 expression plasmid using a suitable transfection reagent. After 24-48 hours, seed the transfected cells onto glass coverslips in a multi-well plate.

  • Cell Treatment: Treat the cells with this compound as described above.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell in a significant number of cells for each condition. Cells with more than 5-10 puncta are typically considered positive for autophagy.

Autophagic Flux Assay

An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, an autophagic flux assay is performed using lysosomal inhibitors such as bafilomycin A1 or chloroquine. These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, leading to the accumulation of autophagosomes.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound as described previously.

  • Inhibitor Treatment: In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 20-50 µM chloroquine) to a subset of the wells.

  • Sample Collection and Analysis: Harvest the cells and perform Western blotting for LC3-II as described in section 4.1.

  • Interpretation: A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux. If there is no further increase, it suggests that this compound may be blocking the later stages of autophagy.

Conclusion

This compound is a potent inducer of autophagy in a variety of cancer cell lines, acting through well-defined signaling pathways involving the inhibition of mTOR and the activation of JNK. The experimental protocols detailed in this guide provide a robust framework for investigating the role of this compound in modulating autophagy. A thorough understanding of these mechanisms and methodologies is crucial for the continued exploration of ceramide-based therapeutic strategies in oncology. The quantitative data presented herein offers a comparative baseline for future research in this promising field. Further investigation is warranted to fully elucidate the context-dependent roles of this compound-induced autophagy in determining cancer cell fate.

References

Preliminary Investigation of C8-Ceramide in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of bioactive sphingolipids, have emerged as critical regulators of cellular processes, including apoptosis, oxidative stress, and mitochondrial dysfunction, all of which are central to the pathophysiology of neurodegenerative diseases. While the roles of various ceramide species have been investigated, this technical guide focuses on the preliminary investigation of N-octanoyl-sphingosine (C8-ceramide), a cell-permeable short-chain ceramide, in the context of neurodegeneration. This document provides a consolidated overview of the current understanding of this compound's impact on neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting ceramide-mediated pathways in neurodegenerative disorders.

Introduction to this compound and its Role in Neurodegeneration

Ceramides are central molecules in sphingolipid metabolism, acting as second messengers in a variety of cellular signaling cascades.[1] Structurally, they consist of a sphingosine backbone linked to a fatty acid of varying chain length.[2] Short-chain ceramides, such as this compound, are valuable experimental tools due to their cell permeability, allowing for the direct investigation of ceramide-induced cellular events.[2]

Elevated ceramide levels have been consistently observed in post-mortem brain tissues of patients with neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, suggesting a pivotal role in disease progression.[3] While much of the research has focused on endogenous long-chain ceramides or other short-chain analogs like C2 and C6-ceramide, this compound is increasingly being utilized to probe the mechanisms of ceramide-induced neurotoxicity. Emerging evidence suggests that this compound can modulate neuroinflammation by affecting microglial function and may induce apoptotic pathways in neuronal cells, mirroring the effects of other ceramides.[4]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies investigating the effects of this compound and other relevant short-chain ceramides on neuronal and glial cells. This data provides a comparative overview of effective concentrations, incubation times, and observed cellular responses.

Table 1: Dose-Response of this compound in Glial and Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)EffectCitation
BV-2 (microglia)2024No significant effect on proliferation or viability.
BV-2 (microglia)3024Significant inhibition of proliferation without inducing cell death.
H1299 (lung cancer)10 - 5024Dose-dependent inhibition of cell proliferation.
H1299 (lung cancer)10 - 5048Dose-dependent induction of apoptosis.

Table 2: Effects of Other Short-Chain Ceramides on Neuronal Cells

Ceramide AnalogCell LineConcentration (µM)Incubation Time (hours)EffectCitation
C2-CeramideSH-SY5Y (neuroblastoma)10 - 5024Dose-dependent decrease in cell viability.
C2-CeramidePrimary Cortical NeuronsNot specifiedNot specifiedInduction of apoptosis.
C2-CeramideSH-SY5Y (neuroblastoma)5012, 24, 36Time and dose-dependent reduction in cell viability.
C6-CeramideHepG2 & MCF7 (cancer cell lines)~10-5046Dose-dependent decrease in cell viability.

Key Signaling Pathways Implicated in this compound-Induced Neurodegeneration

This compound, like other ceramides, exerts its effects by modulating several key signaling pathways that are crucial for neuronal survival and death.

Pro-Apoptotic Signaling

Ceramides are well-established inducers of apoptosis. This compound is thought to activate intrinsic apoptotic pathways through several mechanisms:

  • Mitochondrial Dysfunction: Ceramides can directly interact with mitochondrial membranes, forming channels that increase their permeability. This leads to the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the intermembrane space into the cytosol. The subsequent activation of the caspase cascade, particularly caspase-9 and the executioner caspase-3, leads to apoptotic cell death.

  • Bcl-2 Family Protein Regulation: The pro-apoptotic effects of ceramides are also mediated by their influence on the Bcl-2 family of proteins. Ceramides can lead to the upregulation of pro-apoptotic members like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of stress-induced apoptosis in neurons. Ceramides have been shown to activate JNK, leading to the phosphorylation of downstream targets like c-Jun, which in turn promotes the expression of pro-apoptotic genes.

  • Protein Phosphatase 2A (PP2A) Activation: Ceramides can directly activate PP2A, a serine/threonine phosphatase. Activated PP2A can dephosphorylate and inactivate pro-survival kinases such as Akt, thereby promoting apoptosis.

Neuroinflammatory Signaling

Neuroinflammation is a key component of neurodegenerative diseases, with microglia playing a central role. This compound has been shown to modulate microglial activity:

  • PKCδ/NF-κB Signaling Pathway: In a model of postoperative cognitive dysfunction, this compound was found to inhibit the PKCδ/NF-κB signaling pathway in microglia. This pathway is a key regulator of pro-inflammatory cytokine expression. By inhibiting this pathway, this compound can suppress the inflammatory response.

  • Brain-Derived Neurotrophic Factor (BDNF) Expression: this compound has been observed to stimulate the expression and secretion of BDNF from microglia, particularly under inflammatory conditions. BDNF is a crucial neurotrophin that supports neuronal survival, growth, and plasticity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on neuronal cells.

This compound Treatment of Neuronal Cells

Objective: To expose cultured neuronal cells to this compound to study its effects on cell viability, apoptosis, and signaling pathways.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., FBS, penicillin/streptomycin)

  • This compound (N-octanoyl-D-erythro-sphingosine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C.

  • Cell Seeding: Plate neuronal cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in a serum-free or low-serum cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared this compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired assays (e.g., cell viability, apoptosis, protein extraction for Western blotting).

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect the cell culture medium (containing detached cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle method (e.g., trypsin-EDTA or a cell scraper). Combine the detached cells with the collected medium.

  • Cell Pelleting and Washing: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Measurement of Oxidative Stress (Reactive Oxygen Species - ROS)

Objective: To measure the intracellular levels of ROS in response to this compound treatment.

Materials:

  • This compound treated and control cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 4.1.

  • DCFH-DA Loading: Towards the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with warm PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Visualizations of this compound-Mediated Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

C8_Ceramide_Apoptotic_Pathway This compound Induced Apoptotic Signaling C8 This compound Mito Mitochondria C8->Mito forms channels Bax Bax C8->Bax upregulates Bcl2 Bcl-2 C8->Bcl2 downregulates JNK JNK C8->JNK activates PP2A PP2A C8->PP2A activates CytC Cytochrome c Smac/DIABLO Omi/HtrA2 Mito->CytC releases Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes cJun c-Jun JNK->cJun phosphorylates cJun->Apoptosis Akt Akt (Pro-survival) PP2A->Akt dephosphorylates (inactivates)

Caption: this compound Induced Apoptotic Signaling Pathway.

C8_Ceramide_Neuroinflammatory_Pathway This compound in Neuroinflammation C8 This compound Microglia Microglia C8->Microglia PKC_NFkB PKCδ/NF-κB Pathway C8->PKC_NFkB inhibits BDNF BDNF Secretion C8->BDNF stimulates Microglia->PKC_NFkB Microglia->BDNF Inflammation Pro-inflammatory Cytokines PKC_NFkB->Inflammation promotes Neuronal_Survival Neuronal Survival and Plasticity BDNF->Neuronal_Survival promotes

Caption: this compound's Role in Neuroinflammatory Signaling.

Experimental_Workflow_Apoptosis Experimental Workflow: this compound Induced Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assessment cluster_2 Oxidative Stress Measurement A Seed Neuronal Cells B Treat with this compound (and Vehicle Control) A->B C Incubate (e.g., 24h) B->C D Harvest Cells C->D G Load with DCFH-DA C->G E Stain with Annexin V/PI D->E F Flow Cytometry Analysis E->F H Measure Fluorescence G->H

Caption: Workflow for Assessing this compound Induced Apoptosis.

Conclusion and Future Directions

The preliminary investigation of this compound in the context of neurodegeneration reveals its potential as a significant player in neuronal apoptosis and neuroinflammation. While direct evidence in neuronal models is still emerging, data from related short-chain ceramides and non-neuronal cell types provide a strong foundation for its pro-apoptotic and immunomodulatory roles. The ability of this compound to induce mitochondrial dysfunction, modulate key signaling pathways such as JNK and PP2A, and influence microglial responses underscores its relevance to the complex pathology of neurodegenerative diseases.

Future research should focus on elucidating the specific dose-response and temporal effects of this compound in various neuronal and glial cell types, including primary cultures and iPSC-derived models of neurodegenerative diseases. Further investigation is also warranted to dissect the precise molecular interactions of this compound with its downstream targets and to explore the therapeutic potential of inhibiting this compound synthesis or its signaling pathways as a neuroprotective strategy. This in-depth technical guide serves as a starting point for these future endeavors, providing the necessary background and experimental framework to advance our understanding of this compound's role in neurodegeneration.

References

An In-depth Technical Guide on C8-Ceramide and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in cellular structure and signaling. Composed of a sphingosine backbone and a fatty acid, ceramides are central to a metabolic hub that dictates cell fate, including processes like apoptosis, cell cycle arrest, and inflammation[1][2]. Among the various species of ceramides, which differ by their fatty acid chain length, N-octanoyl-D-erythro-sphingosine (C8-ceramide) is a cell-permeable, short-chain analog widely used in research to investigate the cellular functions of endogenous ceramides. Its exogenous application allows for the direct study of ceramide-mediated signaling pathways. This guide provides a comprehensive overview of the fundamental research on this compound's role in inflammation, focusing on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its function.

The Dichotomous Role of this compound in Inflammation

Research has revealed that this compound can exert both pro- and anti-inflammatory effects, which are highly dependent on the cell type, the specific stimulus, and the broader cellular context.

Anti-Inflammatory Effects: In several studies, short-chain ceramides, including this compound, have demonstrated anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated microglial cells, C2, C6, and C8 ceramides were found to inhibit the production of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines[3][4]. This suggests a potential neuroprotective role in the context of neuroinflammation. Similarly, in LPS-stimulated macrophages, this compound treatment has been shown to reduce the production of key pro-inflammatory cytokines like IL-6 and TNF-α[5].

Pro-Inflammatory and Pro-Apoptotic Effects: Conversely, this compound is frequently reported as a mediator of pro-inflammatory and pro-apoptotic signaling. It can induce the production of TNF-α and iNOS in RAW 264.7 murine macrophages, an effect that is dependent on the activity of src-related tyrosine kinases. Furthermore, this compound is a well-documented inducer of apoptosis, a process intrinsically linked to inflammation. This programmed cell death is often accompanied by the activation of inflammatory caspases and the release of inflammatory mediators. In human umbilical vein endothelial cells (HUVECs), this compound treatment leads to pyroptosis, an inflammatory form of cell death, by upregulating the expression of NLRP3, caspase-1, and gasdermin D (GSDMD).

Core Signaling Pathways Modulated by this compound

This compound influences inflammation by modulating several critical intracellular signaling pathways.

The NLRP3 Inflammasome Pathway

The NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Growing evidence implicates ceramide in the activation of the NLRP3 inflammasome.

This compound can promote NLRP3 inflammasome assembly, leading to increased IL-1β secretion. The mechanism often involves the generation of reactive oxygen species (ROS) and the upregulation of thioredoxin-interacting protein (TXNIP), which in turn activates NLRP3.

DOT Code for NLRP3 Inflammasome Activation Pathway

NLRP3_Inflammasome_Activation C8_Cer This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Cer->ROS induces TXNIP ↑ TXNIP ROS->TXNIP activates NLRP3 NLRP3 Inflammasome Assembly TXNIP->NLRP3 activates Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 promotes IL1b Pro-IL-1β → IL-1β (Secretion) Casp1->IL1b IL18 Pro-IL-18 → IL-18 (Secretion) Casp1->IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis initiates

This compound induced NLRP3 inflammasome activation pathway.


Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to the inflammatory response. This compound has been shown to activate key MAPK members, including p38 and JNK (c-Jun N-terminal kinase). This activation can be mediated through an increase in ROS and the subsequent activation of Apoptosis Signal-regulating Kinase 1 (ASK1).

Ceramide-induced activation of NF-κB is a critical step in the expression of many pro-inflammatory genes. While some studies suggest ceramide acts upstream of NF-κB activation, the exact interplay can be complex and may involve crosstalk with other pathways. For instance, ceramide-induced NF-κB activation can lead to caspase activation and subsequent apoptosis in neuronal cells.

DOT Code for MAPK and NF-κB Signaling Pathways

MAPK_NFkB_Signaling C8_Cer This compound ROS ↑ ROS C8_Cer->ROS NFkB NF-κB Activation C8_Cer->NFkB direct/indirect ASK1 ASK1 ROS->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Cytokines Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) p38->Cytokines Apoptosis Apoptosis JNK->Apoptosis NFkB->Cytokines NFkB->Apoptosis can lead to

This compound modulation of MAPK and NF-κB signaling.


Quantitative Data Summary

The effects of this compound are dose- and time-dependent. The following tables summarize quantitative data from key studies.

Table 1: Effects of this compound on Inflammatory Cytokine Production

Cell TypeStimulus (co-treatment)This compound Conc.Treatment TimeCytokine MeasuredObserved EffectReference
Mouse BMMCsLPSNot specifiedNot specifiedIL-5, IL-10, IL-13Reduced production
Mouse MacrophagesLPSNot specifiedNot specifiedIL-6, TNF-αReduced production
BV2 Microglial CellsLPSNot specifiedNot specifiediNOS, pro-inflammatory cytokinesInhibition
HUVECsNone20-80 µM24hIL-1β, IL-18Increased release
RAW 264.7 MacrophagesNoneNot specifiedNot specifiedTNF-αUpregulated production

Table 2: Effects of this compound on Cell Viability and Apoptosis

Cell TypeThis compound Conc.Treatment TimeAssayObserved EffectReference
HUVECs20-80 µM12-48hCCK-8Decreased viability (dose-dependent)
Alveolar Type II Cells20-80 µM12h, 24hAnnexin VIncreased apoptosis (from ~20% to >50%)
Alveolar Type II Cells20-80 µM12h, 24hTUNELIncreased apoptosis (from ~5% to >90%)
NSCLC H1299 Cells10-50 µM48hAnnexin V/PIIncreased apoptosis (dose-dependent)
Primary Lung Endothelia10 µM18hCaspase-3/7 ActivityRobust activation

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound.

Preparation and Application of this compound in Cell Culture

Objective: To prepare a stock solution of this compound and treat cultured cells to study its biological effects.

Materials:

  • N-octanoyl-D-erythro-sphingosine (this compound) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cultured cells (e.g., HUVECs, macrophages, microglial cells)

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This is necessary as ceramide is poorly soluble in aqueous solutions.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cells of interest into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

    • Allow cells to adhere and reach a desired confluency (typically 70-80%) overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentrations (e.g., 10, 20, 50 µM).

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation:

    • Return the cells to the incubator and incubate for the desired period (e.g., 12, 24, or 48 hours) depending on the specific endpoint being measured.

  • Downstream Analysis:

    • Following incubation, proceed with the relevant analysis, such as cell viability assays (MTT, CCK-8), apoptosis detection (Annexin V/PI staining), protein analysis (Western blot), or gene expression analysis (RT-PCR).

DOT Code for this compound Treatment Workflow

Experimental_Workflow start Start stock Prepare this compound Stock in DMSO start->stock treat Dilute Stock in Medium & Treat Cells stock->treat seed Seed Cells in Culture Plates seed->treat control Prepare Vehicle Control (DMSO in Medium) seed->control incubate Incubate for Defined Time (X hours) treat->incubate control->incubate analysis Downstream Analysis (Viability, Apoptosis, Western Blot, etc.) incubate->analysis end End analysis->end

References

The Role of C8-Ceramide in the Architecture and Function of Membrane Lipid Rafts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane lipid rafts, dynamic microdomains enriched in cholesterol and sphingolipids, serve as critical platforms for cellular signaling. Ceramide, a bioactive sphingolipid, plays a pivotal role in modulating the structure and function of these rafts. This technical guide provides a comprehensive overview of the function of N-octanoyl-sphingosine (C8-ceramide), a cell-permeable short-chain ceramide, in influencing membrane lipid raft integrity and downstream signaling cascades. We delve into the biophysical effects of this compound on raft properties, summarize key quantitative findings, provide detailed experimental protocols for studying these interactions, and illustrate the involved signaling pathways and workflows using detailed diagrams.

Introduction: this compound as a Modulator of Lipid Raft Dynamics

Ceramides are central molecules in sphingolipid metabolism and function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] The acyl chain length of ceramide is a key determinant of its biological function and biophysical properties within cellular membranes.[4][5] this compound, with its shorter acyl chain, exhibits distinct effects on the highly ordered environment of lipid rafts compared to its long-chain counterparts. While long-chain ceramides tend to stabilize or induce the formation of ceramide-rich platforms, this compound has been shown to disrupt the organization of lipid rafts, leading to alterations in membrane fluidity and the spatial arrangement of raft-associated proteins. This disruption is often associated with the initiation of specific signaling pathways, most notably apoptosis.

Biophysical Impact of this compound on Lipid Rafts

The integration of this compound into lipid rafts leads to significant changes in their biophysical properties. Unlike long-chain ceramides that can pack tightly with cholesterol and sphingomyelin to form stable, ordered domains, the shorter acyl chain of this compound introduces packing defects. This can lead to a decrease in the stability of ordered lipid domains.

Molecular dynamics simulations have suggested that this compound interferes with the crucial association between cholesterol and saturated phospholipids that underpins the structural integrity of lipid rafts. This interference promotes structural disorganization and can lead to a more homogenous membrane environment. The effects of this compound are also concentration-dependent, with higher concentrations exerting a more pronounced disruptive effect on lipid raft structure.

Quantitative Data on this compound's Effects

The following table summarizes quantitative data from various studies on the effects of this compound on cellular processes mediated by lipid rafts.

Cell LineThis compound ConcentrationDuration of TreatmentObserved EffectQuantitative MeasurementReference
H1299 (Lung Cancer)10 - 50 µM48 hoursInduction of apoptosisDose-dependent increase in Annexin V-positive cells.
H1299 (Lung Cancer)0 - 30 µM24 hoursIncreased ROS levelsDose-dependent increase in endogenous ROS.
Immortalized Schwann CellsN/A (bSMase treatment)2 hoursCholesterol depletion in CEMs25-50% decrease in cholesterol content.
Immortalized Schwann CellsN/A (bSMase treatment)8 hoursDecreased Caveolin-1 in CEMs25% decrease in Caveolin-1 levels.

*CEMs: Caveolin-enriched membranes, a type of lipid raft. bSMase (bacterial sphingomyelinase) was used to generate endogenous ceramide.

Signaling Pathways Modulated by this compound in Lipid Rafts

This compound's ability to remodel lipid rafts has profound implications for cellular signaling. By altering the spatial organization of receptors and signaling molecules within these domains, this compound can trigger specific downstream cascades.

Induction of Apoptosis

A primary and well-studied function of this compound is the induction of apoptosis. Upon its integration into lipid rafts, this compound can facilitate the clustering of death receptors, such as Fas, leading to the activation of the caspase cascade. The disruption of raft integrity can also lead to the release of pro-apoptotic proteins.

C8_Ceramide This compound Lipid_Raft Membrane Lipid Raft C8_Ceramide->Lipid_Raft incorporation Raft_Disruption Raft Disruption/ Reorganization Lipid_Raft->Raft_Disruption Death_Receptor_Clustering Death Receptor Clustering (e.g., Fas) Raft_Disruption->Death_Receptor_Clustering Caspase_Activation Caspase Activation Death_Receptor_Clustering->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Start Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Lyse Hypo-osmotic Lysis Harvest->Lyse Centrifuge1 Low-Speed Centrifugation (remove debris) Lyse->Centrifuge1 Ultracentrifuge1 High-Speed Ultracentrifugation (pellet membranes) Centrifuge1->Ultracentrifuge1 Gradient Resuspend Pellet and Load on OptiPrep Gradient Ultracentrifuge1->Gradient Ultracentrifuge2 Gradient Ultracentrifugation Gradient->Ultracentrifuge2 Collect Collect Fractions Ultracentrifuge2->Collect Analyze Analyze Fractions (Western Blot, MS) Collect->Analyze

References

The Role of C8-Ceramide in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress can trigger apoptosis. Ceramide, a bioactive sphingolipid, has emerged as a key signaling molecule in the induction of ER stress. This technical guide focuses on the role of the short-chain ceramide analogue, C8-ceramide, in initiating and propagating ER stress signals, providing a detailed overview of the core mechanisms, signaling pathways, quantitative data from key experiments, and the methodologies to study these processes. While this guide focuses on this compound, data from other short-chain ceramides, such as C2-ceramide, which are commonly used in research and act through similar mechanisms, are also included to provide a comprehensive overview.

Core Mechanism: Disruption of ER Calcium Homeostasis

A primary mechanism by which this compound and other short-chain ceramides induce ER stress is through the disruption of ER calcium (Ca2+) homeostasis. The ER is the main intracellular Ca2+ storage organelle, and maintaining a high luminal Ca2+ concentration is crucial for the proper functioning of Ca2+-dependent chaperones involved in protein folding.

Exogenous, cell-permeable ceramides can lead to the depletion of ER Ca2+ stores.[1][2] This is achieved, at least in part, by the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which are responsible for pumping Ca2+ from the cytosol into the ER lumen.[1][2] The resulting decrease in luminal Ca2+ and a corresponding rise in cytosolic Ca2+ disrupts the protein folding machinery, leading to the accumulation of unfolded proteins and the activation of the UPR.

Signaling Pathways in this compound-Induced ER Stress

The UPR is mediated by three main ER transmembrane sensor proteins: PERK, IRE1α, and ATF6. This compound-induced ER stress activates all three branches of the UPR, which can ultimately lead to apoptosis if the stress is not resolved.

The PERK Pathway

PKR-like endoplasmic reticulum kinase (PERK) is a key sensor of ER stress. Upon accumulation of unfolded proteins, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER. However, it selectively enhances the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).

PERK_Pathway C8_Ceramide This compound ER_Stress ER Stress (Unfolded Proteins) C8_Ceramide->ER_Stress PERK PERK ER_Stress->PERK p_PERK p-PERK (Active) PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4 ATF4 p_eIF2a->ATF4 selective translation CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis

PERK signaling pathway activation by this compound.
The IRE1α Pathway

Inositol-requiring enzyme 1α (IRE1α) is another ER stress sensor with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The activated IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[1] This unconventional splicing results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under prolonged ER stress, IRE1α can also recruit TNF receptor-associated factor 2 (TRAF2), which in turn activates apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), leading to apoptosis.

IRE1a_Pathway C8_Ceramide This compound ER_Stress ER Stress (Unfolded Proteins) C8_Ceramide->ER_Stress IRE1a IRE1α ER_Stress->IRE1a p_IRE1a p-IRE1α (Active) IRE1a->p_IRE1a XBP1u_mRNA XBP1u mRNA p_IRE1a->XBP1u_mRNA splices TRAF2 TRAF2 p_IRE1a->TRAF2 recruits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein translation UPR_Genes UPR Target Genes (ERAD, Chaperones) XBP1s_Protein->UPR_Genes upregulates JNK JNK TRAF2->JNK activates Apoptosis Apoptosis JNK->Apoptosis

IRE1α signaling pathway activation by this compound.
The ATF6 Pathway

Activating transcription factor 6 (ATF6) is a type II transmembrane protein. Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytoplasmic domain (ATF6f), which is an active transcription factor. ATF6f then moves to the nucleus and upregulates the expression of ER chaperones like GRP78/BiP and GRP94, as well as components of the ERAD machinery. Alterations in ceramide levels, particularly C16-ceramide, have been shown to specifically modulate the ATF6/CHOP arm of the UPR.

ATF6_Pathway C8_Ceramide This compound ER_Stress ER Stress (Unfolded Proteins) C8_Ceramide->ER_Stress ATF6_ER ATF6 (ER) ER_Stress->ATF6_ER triggers translocation ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi S1P_S2P S1P/S2P Proteases ATF6_Golgi->S1P_S2P cleaved by ATF6f ATF6f (active fragment) S1P_S2P->ATF6f Nucleus Nucleus ATF6f->Nucleus UPR_Genes UPR Target Genes (GRP78, XBP1) Nucleus->UPR_Genes upregulates

ATF6 signaling pathway activation by this compound.

Quantitative Data on this compound Induced ER Stress

The following tables summarize quantitative data from studies investigating the effects of short-chain ceramides on ER stress markers.

Table 1: Effect of Short-Chain Ceramides on ER Stress Markers

Cell LineCeramide AnalogueConcentration (µM)Duration (hours)MarkerFold Change/ObservationReference
MCF-7This compound1024Gene ExpressionUpregulation of ISR genes
BV-2This compound3024Cell ProliferationSignificant inhibition
ACC-M, ACC-2C2-ceramide10-1006-12XBP1s mRNATime and dose-dependent increase
ACC-M, ACC-2C2-ceramide1006-12GRP78 mRNASignificant increase
ACC-M, ACC-2C2-ceramide1003p-eIF2αIncreased phosphorylation
ACC-M, ACC-2C2-ceramide1006-12CHOP mRNATime-dependent increase
ACC-M, ACC-2C2-ceramide10012p-JNKSignificant induction

Experimental Protocols

Western Blotting for ER Stress Proteins

This protocol details the detection of key ER stress proteins by Western blotting.

Materials and Reagents:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Anti-BiP/GRP78, Anti-phospho-PERK, Anti-PERK, Anti-phospho-eIF2α, Anti-eIF2α, Anti-XBP1s, Anti-CHOP, Anti-cleaved-caspase-3, Anti-phospho-JNK, Anti-JNK, Anti-Actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Quantitative PCR (qPCR) for ER Stress-Related Genes

This protocol is for measuring the mRNA expression levels of UPR target genes.

Materials and Reagents:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), ATF4, spliced XBP1) and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

  • RNA Extraction: After this compound treatment, harvest cells and extract total RNA according to the kit manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to untreated controls.

XBP1 mRNA Splicing Assay by RT-PCR

A hallmark of IRE1α activation is the unconventional splicing of XBP1 mRNA. This can be detected by RT-PCR.

Materials and Reagents:

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR reagents

  • Primers flanking the 26-nucleotide intron of XBP1

  • PstI restriction enzyme

  • Agarose gel and electrophoresis equipment

Procedure:

  • RNA Extraction and cDNA Synthesis: Follow steps 1 and 2 from the qPCR protocol.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the splice site. This will produce different sized fragments for the unspliced (XBP1u) and spliced (XBP1s) forms.

  • Restriction Digest (Optional but recommended for confirmation): The unspliced XBP1 PCR product contains a PstI restriction site within the 26-nucleotide intron, which is absent in the spliced form. Digest the PCR products with PstI.

  • Gel Electrophoresis: Separate the PCR products (digested or undigested) on a 2-3% agarose gel.

  • Visualization: Visualize the bands under UV light. The presence of the smaller, spliced XBP1 fragment indicates IRE1α activation.

Measurement of ER Calcium

This protocol describes a method to visualize changes in ER calcium levels using a fluorescent indicator.

Materials and Reagents:

  • Fluo-4 AM or other suitable calcium indicator

  • Confocal microscope

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with Fluo-4 AM in imaging buffer according to the manufacturer's instructions to allow the dye to enter the cells.

  • Washing: Gently wash the cells with imaging buffer to remove excess dye.

  • Imaging: Mount the dish on a confocal microscope and acquire a baseline fluorescence signal.

  • Treatment: Perfuse the cells with this compound containing imaging buffer.

  • Time-Lapse Imaging: Record the changes in fluorescence intensity over time. An increase in cytosolic fluorescence indicates a release of calcium from the ER.

  • Data Analysis: Quantify the change in fluorescence intensity in regions of interest over time.

Logical Workflow for Investigating this compound's Role in ER Stress

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_er_stress_methods ER Stress Methods cluster_apoptosis_methods Apoptosis Methods Cell_Culture Cell Culture (e.g., MCF-7, ACC-M) C8_Ceramide_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->C8_Ceramide_Treatment ER_Stress_Markers ER Stress Marker Analysis C8_Ceramide_Treatment->ER_Stress_Markers Apoptosis_Assay Apoptosis Assays C8_Ceramide_Treatment->Apoptosis_Assay Calcium_Imaging Calcium Imaging C8_Ceramide_Treatment->Calcium_Imaging Western_Blot Western Blot (p-PERK, p-eIF2α, CHOP) ER_Stress_Markers->Western_Blot qPCR qPCR (GRP78, CHOP, ATF4) ER_Stress_Markers->qPCR XBP1_Splicing RT-PCR for XBP1 Splicing ER_Stress_Markers->XBP1_Splicing Caspase_Assay Caspase-3/7 Assay Apoptosis_Assay->Caspase_Assay AnnexinV_PI Annexin V/PI Staining Apoptosis_Assay->AnnexinV_PI

Experimental workflow for studying this compound-induced ER stress.

Conclusion

This compound is a potent inducer of ER stress, primarily by disrupting ER calcium homeostasis. This leads to the activation of all three branches of the Unfolded Protein Response: the PERK, IRE1α, and ATF6 pathways. While these pathways initially aim to restore ER homeostasis, prolonged activation by this compound can shift the balance towards apoptosis, mediated by key players such as CHOP and JNK. The detailed understanding of these mechanisms and the provided experimental protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting ceramide-induced ER stress in various diseases, including cancer. The ability to quantitatively measure the activation of specific UPR branches provides a robust framework for evaluating the efficacy of novel therapeutic agents that modulate these pathways.

References

The Role of C8-Ceramide in Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the short-chain sphingolipid, C8-ceramide (octanoyl-ceramide), and the development of insulin resistance. As a cell-permeable analog of endogenous ceramides, this compound serves as a critical tool in elucidating the molecular mechanisms by which ceramides antagonize insulin signaling. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for in vitro studies, and a summary of expected quantitative outcomes.

Core Concepts: Ceramide-Induced Insulin Resistance

Ceramides, a class of bioactive sphingolipids, have emerged as key players in the pathogenesis of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[1][2][3][4][5] Elevated levels of ceramides in insulin-sensitive tissues, such as skeletal muscle, adipose tissue, and the liver, are strongly correlated with impaired insulin signaling. This compound, due to its cell permeability, is widely used to mimic the effects of endogenous ceramide accumulation and dissect the downstream signaling events.

The primary mechanism by which ceramides, including this compound, induce insulin resistance is through the inhibition of the canonical insulin signaling cascade. Specifically, ceramides target key nodes downstream of the insulin receptor, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of Akt activation disrupts a multitude of downstream processes, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby impairing glucose uptake into cells.

Signaling Pathways Implicated in this compound-Induced Insulin Resistance

Several interconnected signaling pathways have been identified as mediators of ceramide's inhibitory effects on insulin action. These include the activation of specific protein kinase C (PKC) isoforms and protein phosphatase 2A (PP2A), as well as the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Activation of Protein Kinase C ζ (PKCζ)

A primary mechanism of ceramide-induced insulin resistance involves the activation of the atypical PKC isoform, PKCζ. This compound can directly activate PKCζ, leading to its interaction with and subsequent inhibition of Akt. This interaction prevents the necessary phosphorylation and activation of Akt in response to insulin stimulation.

cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor Insulin->IR Akt Akt/PKB IR->Akt Activates (via intermediates) C8_Cer This compound PKCz PKCζ C8_Cer->PKCz Activates PKCz->Akt Inhibits

This compound activation of PKCζ and inhibition of Akt.
Activation of Protein Phosphatase 2A (PP2A)

Ceramides can also indirectly inhibit Akt by activating protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that can dephosphorylate and inactivate Akt, thereby antagonizing the effects of insulin signaling.

cluster_cytosol Cytosol C8_Cer This compound PP2A PP2A C8_Cer->PP2A Activates pAkt Phospho-Akt (Active) PP2A->pAkt Dephosphorylates Akt Akt (Inactive)

This compound-mediated dephosphorylation of Akt via PP2A.
Mitochondrial Dysfunction

Emerging evidence suggests that ceramides can induce mitochondrial dysfunction, which is a key contributor to insulin resistance. Ceramides have been shown to impair the mitochondrial electron transport chain, leading to increased production of reactive oxygen species (ROS) and reduced ATP synthesis. This oxidative stress can further impair insulin signaling.

cluster_mitochondrion Mitochondrion cluster_cell Cell C8_Cer This compound ETC Electron Transport Chain C8_Cer->ETC Inhibits ROS Reactive Oxygen Species ETC->ROS Increases Insulin_Signaling Insulin Signaling ROS->Insulin_Signaling Inhibits

This compound-induced mitochondrial dysfunction and insulin resistance.
Endoplasmic Reticulum (ER) Stress

Ceramide accumulation has been linked to the induction of ER stress, a state of cellular dysfunction caused by the accumulation of unfolded or misfolded proteins in the ER lumen. ER stress can activate signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key upstream component of the insulin signaling cascade.

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol C8_Cer This compound ER_Stress ER Stress C8_Cer->ER_Stress Induces JNK JNK ER_Stress->JNK Activates IRS1 IRS-1 JNK->IRS1 Inhibits

Induction of ER stress by this compound leading to IRS-1 inhibition.

Experimental Protocols

The following protocols provide a framework for inducing and assessing insulin resistance using this compound in common in vitro models, such as 3T3-L1 adipocytes and L6 myotubes.

General Experimental Workflow

cluster_workflow Experimental Workflow A Cell Culture and Differentiation (e.g., 3T3-L1, L6) B Serum Starvation A->B C This compound Treatment B->C D Insulin Stimulation C->D E Endpoint Assays D->E

A generalized workflow for in vitro this compound studies.
Protocol 1: this compound Treatment of Adipocytes or Myotubes

Objective: To induce insulin resistance by treating cultured cells with this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (Octanoyl-ceramide)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes or L6 myoblasts to mature adipocytes or myotubes, respectively, according to standard protocols.

  • Serum Starvation: Prior to treatment, serum-starve the differentiated cells in DMEM containing 0.2% BSA for 2-4 hours to reduce basal signaling.

  • This compound Preparation: Prepare a stock solution of this compound in ethanol. For treatment, dilute the stock solution in serum-free DMEM containing 0.2% BSA to the desired final concentration (typically 10-100 µM). A vehicle control containing the same concentration of ethanol should be prepared.

  • Treatment: Remove the starvation medium and add the this compound-containing medium or vehicle control medium to the cells. Incubate for a specified period, typically ranging from 30 minutes to 4 hours.

Protocol 2: Quantification of Insulin-Stimulated Glucose Uptake

Objective: To measure the effect of this compound on insulin-stimulated glucose uptake.

Materials:

  • This compound treated and control cells (from Protocol 1)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (100 nM)

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Insulin Stimulation: Following this compound treatment, wash the cells twice with KRH buffer.

  • Incubate the cells in KRH buffer with or without 100 nM insulin for 20-30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. Incubate for 5-10 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Non-specific uptake can be determined by performing the assay in the presence of cytochalasin B.

Protocol 3: Western Blot Analysis of Insulin Signaling Proteins

Objective: To assess the phosphorylation status of key insulin signaling proteins, such as Akt.

Materials:

  • This compound treated and control cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Insulin Stimulation: Treat cells with or without 100 nM insulin for 10-15 minutes at 37°C following this compound incubation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry can be used to quantify the changes in protein phosphorylation.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experiments, based on published literature.

Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake

Cell TypeThis compound Concentration (µM)Duration of TreatmentInsulin Stimulation% Inhibition of Glucose Uptake (relative to control)
L6 Myotubes502 hours100 nM~50-70%
3T3-L1 Adipocytes1004 hours100 nM~60-80%

Table 2: Effect of this compound on Akt Phosphorylation

Cell TypeThis compound Concentration (µM)Duration of TreatmentInsulin StimulationFold Change in p-Akt/Total Akt (relative to insulin-stimulated control)
L6 Myotubes502 hours100 nM~0.3 - 0.5
C2C12 Myotubes1002 hours100 nM~0.4 - 0.6

Methods for Ceramide Quantification

Accurate quantification of ceramide species in biological samples is crucial for understanding their role in metabolic diseases. The gold-standard method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 3: Overview of Ceramide Quantification Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation of lipid species by liquid chromatography followed by mass-based detection and quantification.High sensitivity, specificity, and ability to quantify individual ceramide species.Requires specialized equipment and expertise.
ELISA Antibody-based detection of specific ceramide species.High-throughput and relatively easy to perform.Limited by antibody availability and specificity; may not distinguish between closely related species.
Protocol 4: General Protocol for Ceramide Extraction and LC-MS/MS Analysis

Objective: To extract and quantify ceramide species from cells or tissues.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., C17:0 ceramide)

  • Bligh and Dyer extraction solvents (chloroform, methanol, water)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the biological sample in the presence of an internal standard.

  • Lipid Extraction: Perform a Bligh and Dyer extraction to separate the lipid-containing organic phase.

  • Sample Preparation: Dry the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for separation and quantification of different ceramide species based on their mass-to-charge ratio.

Conclusion

This compound is an invaluable tool for investigating the molecular underpinnings of ceramide-induced insulin resistance. The signaling pathways involving PKCζ, PP2A, mitochondrial dysfunction, and ER stress represent key therapeutic targets for mitigating the detrimental effects of ceramide accumulation. The experimental protocols and expected quantitative outcomes outlined in this guide provide a robust framework for researchers and drug development professionals to explore novel interventions aimed at improving insulin sensitivity and combating metabolic diseases.

References

C8-Ceramide: A Potential Tumor Suppressor Lipid - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules in the regulation of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Among these, the short-chain C8-ceramide (N-octanoyl-D-erythro-sphingosine) has garnered significant attention as a potential tumor suppressor lipid due to its ability to selectively induce cell death in cancer cells.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its role in key signaling pathways that govern cancer cell fate. Detailed experimental protocols and quantitative data from seminal studies are presented to offer researchers and drug development professionals a thorough understanding of its therapeutic potential.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis.[4] The sphingolipid ceramide has been identified as a pro-death lipid that can counteract these tumorigenic processes.[4] Unlike its metabolic counterpart, sphingosine-1-phosphate (S1P), which promotes cell survival and growth, ceramide accumulation within a cell often triggers pathways leading to its demise. Exogenous, cell-permeable short-chain ceramides, such as this compound, are valuable tools for studying these effects and hold promise as therapeutic agents. They effectively mimic the elevation of endogenous ceramide levels, which can be suppressed in many cancer types. This guide will delve into the molecular mechanisms by which this compound exerts its anti-cancer effects.

Mechanisms of this compound-Induced Tumor Suppression

This compound's tumor-suppressive functions are multifaceted, involving the modulation of several key signaling pathways that ultimately lead to apoptosis and inhibition of cell proliferation.

Induction of Apoptosis through Reactive Oxygen Species (ROS) and Superoxide Dismutase (SOD) Modulation

Exogenous this compound has been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells. This elevation in ROS can act as a trigger for apoptosis. One of the key mechanisms by which this compound elevates ROS is by modulating the expression of superoxide dismutases (SODs), enzymes responsible for converting superoxide radicals into less harmful molecules. Specifically, this compound treatment has been observed to decrease the expression of SOD1 while increasing the expression of SOD2 in non-small-cell lung cancer (NSCLC) cells. This "switch" in SOD expression is believed to contribute to the accumulation of ROS, leading to oxidative stress and subsequent apoptosis.

Activation of the ASK1-JNK Signaling Pathway

Another critical pathway activated by this compound is the Apoptosis Signal-regulating Kinase 1 (ASK1) - c-Jun N-terminal Kinase (JNK) pathway. In hepatocellular carcinoma (HCC) cells, liposomal this compound has been shown to activate this signaling cascade. The activation of ASK1 and its downstream target JNK is a well-established route to inducing caspase-dependent apoptosis. Inhibition of JNK has been shown to protect cancer cells from this compound-induced apoptosis, highlighting the importance of this pathway.

Inhibition of the AKT-mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers. This compound has been demonstrated to inhibit the activation of AKT and mTOR in HCC cells. By suppressing this pro-survival pathway, this compound shifts the cellular balance towards apoptosis. Restoring the activation of AKT can alleviate the cytotoxic effects of this compound, confirming the inhibitory role of this compound on this pathway.

Regulation of Protein Phosphatases

Ceramide is a known activator of protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These phosphatases can dephosphorylate and thereby regulate the activity of key proteins involved in cell cycle control and apoptosis. For instance, ceramide-activated PP1 can dephosphorylate the retinoblastoma protein (Rb), a tumor suppressor that, in its active (dephosphorylated) state, arrests the cell cycle. PP2A activation by ceramide can lead to the inactivation of the anti-apoptotic protein Bcl-2.

Quantitative Data on this compound's Anti-Cancer Effects

The following tables summarize quantitative data from various studies, demonstrating the efficacy of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
H1299Non-Small-Cell Lung Cancer22.924
HepG2Hepatocellular Carcinoma~5 (liposomal)48
MCF-7 (TNFα-resistant)Breast Cancer32.9Not Specified
MCF-7 (TNFα-sensitive)Breast Cancer37.7Not Specified
MDA-MB-231Breast Cancer11.3Not Specified
NCI/ADR-RESBreast Cancer86.9Not Specified

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table illustrates the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineTreatmentApoptosis InductionMethodReference
H1299This compoundDose-dependent increaseFlow Cytometry
HepG2Liposomal this compoundActivation of caspasesCaspase Activity Assay
K562C6-ceramideCleavage of Caspase-8 and -9Western Blot

Table 2: Pro-Apoptotic Effects of Short-Chain Ceramides. This table highlights the ability of short-chain ceramides to induce apoptosis in different cancer cell lines.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include untreated control wells.

  • MTT Addition: After treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Apoptosis Detection: Annexin V-FITC Staining

The Annexin V-FITC assay is a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

Protocol:

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Quantification of Cellular Ceramide Levels

Several methods are available for the quantification of cellular ceramide levels, including mass spectrometry (MS), high-performance liquid chromatography (HPLC), and enzymatic assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its sensitivity and specificity in identifying and quantifying individual ceramide species.

General Workflow for LC-MS/MS:

  • Lipid Extraction: Extract total lipids from cell lysates using a method such as the Bligh and Dyer extraction.

  • Separation: Separate the different lipid species using reverse-phase HPLC.

  • Detection and Quantification: Analyze the eluate using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring mode to quantify specific ceramide species.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

C8_Ceramide_Signaling C8_Ceramide This compound ROS ↑ ROS C8_Ceramide->ROS SOD1 ↓ SOD1 C8_Ceramide->SOD1 SOD2 ↑ SOD2 C8_Ceramide->SOD2 ASK1_JNK ↑ ASK1-JNK Pathway C8_Ceramide->ASK1_JNK AKT_mTOR ↓ AKT-mTOR Pathway C8_Ceramide->AKT_mTOR PP1_PP2A ↑ PP1/PP2A C8_Ceramide->PP1_PP2A Apoptosis Apoptosis ROS->Apoptosis ASK1_JNK->Apoptosis Proliferation ↓ Proliferation AKT_mTOR->Proliferation CellCycleArrest Cell Cycle Arrest PP1_PP2A->CellCycleArrest CellCycleArrest->Proliferation

Caption: this compound signaling pathways leading to tumor suppression.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound has demonstrated significant potential as a tumor-suppressing lipid through its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell types. Its mechanisms of action, involving the modulation of key signaling pathways such as ROS production, ASK1-JNK activation, AKT-mTOR inhibition, and protein phosphatase activation, provide a strong rationale for its further investigation as a therapeutic agent. The development of more effective delivery systems, such as liposomal formulations, may enhance its efficacy and clinical applicability. Future research should continue to explore the intricate signaling networks regulated by this compound and its potential in combination therapies to overcome drug resistance in cancer.

References

The Anti-Proliferative Efficacy of C8-Ceramide in Aneuploid Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneuploidy, a state of abnormal chromosome numbers, is a hallmark of cancer and is increasingly recognized as a therapeutic vulnerability.[1] This technical guide provides an in-depth analysis of the anti-proliferative effects of the cell-permeable short-chain ceramide, C8-Ceramide (N-octanoyl-sphingosine), with a specific focus on its selective action against aneuploid cells. We consolidate quantitative data from multiple studies, present detailed experimental protocols for key assays, and visualize the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers investigating novel anti-cancer strategies targeting aneuploid cells.

Introduction: Aneuploidy as a Therapeutic Target

Aneuploidy is a consequence of chromosome instability (CIN) and is prevalent in the majority of human cancers. While it can confer a survival advantage under selective pressures, aneuploidy also imposes significant stress on cellular systems, including proteotoxic, metabolic, and replicative stress.[2][3] These inherent stresses create unique dependencies and vulnerabilities that can be exploited for therapeutic intervention. One such vulnerability lies in the cellular response to lipid signaling molecules, particularly ceramides, which are key regulators of cell fate.

Ceramides are a class of sphingolipids that act as central signaling molecules in a variety of cellular processes, including proliferation, cell cycle arrest, and apoptosis. Aneuploid cells have been shown to possess elevated basal levels of intracellular ceramides, rendering them more susceptible to further increases in ceramide concentrations. Exogenous, cell-permeable ceramides like this compound can therefore preferentially induce cell death in aneuploid cells compared to their normal diploid counterparts.

Quantitative Analysis of this compound's Anti-Proliferative Effects

The efficacy of this compound in inhibiting cell proliferation and inducing apoptosis has been quantified across various cancer cell lines, many of which are known to be aneuploid. The following tables summarize key findings from the literature.

Table 1: Inhibition of Cell Proliferation by this compound

Cell LineCell TypeThis compound Concentration (µM)Treatment Duration (hours)Proliferation Inhibition (%)Citation
Trisomic MEFsMouse Embryonic Fibroblasts (Aneuploid)1072~40%
Euploid MEFsMouse Embryonic Fibroblasts (Euploid)1072~10%
HCT116 (CIN)Human Colorectal Cancer2072~50%
DLD1 (CIN)Human Colorectal Cancer2072~60%
H1299Human Non-Small-Cell Lung Cancer3024~50%
BV-2Microglia3024Significant Inhibition

Table 2: Induction of Apoptosis by this compound

Cell LineCell TypeThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Citation
H1299Human Non-Small-Cell Lung Cancer3048~30% (Early & Late Apoptosis)
H1299Human Non-Small-Cell Lung Cancer5048~50% (Early & Late Apoptosis)
HepG2Human Hepatocellular Carcinoma10 (Liposomal)48Significant Increase in TUNEL+ cells
MCF-7-HER2Tamoxifen-Resistant Breast Cancer2048~25%
MCF-7-TAM1Tamoxifen-Resistant Breast Cancer2048~30%
MCF-7Tamoxifen-Sensitive Breast Cancer2048~15%

Core Signaling Pathways Modulated by this compound in Aneuploid Cells

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of Reactive Oxygen Species (ROS) and Modulation of Superoxide Dismutases (SOD)

A primary mechanism of this compound-induced apoptosis is the overproduction of intracellular reactive oxygen species (ROS). This is coupled with a critical switch in the expression of superoxide dismutases, with a downregulation of SOD1 and an upregulation of SOD2. This imbalance exacerbates oxidative stress, leading to cellular damage and the activation of apoptotic pathways.

C8_Ceramide_ROS_Pathway C8 This compound ROS ↑ Reactive Oxygen Species (ROS) C8->ROS SOD1 ↓ SOD1 C8->SOD1 SOD2 ↑ SOD2 C8->SOD2 OxidativeStress ↑ Oxidative Stress ROS->OxidativeStress SOD1->OxidativeStress Reduced Scavenging Apoptosis Apoptosis OxidativeStress->Apoptosis

This compound induced ROS production and SOD modulation.
Activation of ASK1-JNK Signaling Pathway

This compound has been shown to activate the Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream target, c-Jun N-terminal Kinase (JNK). The ASK1-JNK pathway is a critical mediator of stress-induced apoptosis.

C8_Ceramide_ASK1_JNK_Pathway C8 This compound ASK1 ↑ p-ASK1 C8->ASK1 JNK ↑ p-JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

ASK1-JNK signaling pathway activation by this compound.
Inhibition of the Pro-Survival AKT-mTOR Pathway

In contrast to the activation of pro-apoptotic pathways, this compound inhibits the pro-survival AKT-mTOR signaling cascade. The AKT-mTOR pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. Its inhibition by this compound contributes significantly to the observed anti-proliferative effects.

C8_Ceramide_AKT_mTOR_Pathway C8 This compound AKT ↓ p-AKT C8->AKT mTOR ↓ p-mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Inhibition of the AKT-mTOR pathway by this compound.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the anti-proliferative effects of this compound on aneuploid cells.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis CellCulture Cell Culture (Aneuploid vs. Euploid) Treatment Treat Cells with This compound CellCulture->Treatment C8_Prep This compound Preparation (Stock in DMSO) C8_Prep->Treatment ProliferationAssay Cell Proliferation Assay (BrdU Incorporation) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) Treatment->ApoptosisAssay ROS_Assay ROS Detection (DCFDA Staining) Treatment->ROS_Assay DataAnalysis Data Analysis and Interpretation ProliferationAssay->DataAnalysis ApoptosisAssay->DataAnalysis ROS_Assay->DataAnalysis

General experimental workflow for assessing this compound effects.
This compound Preparation and Cell Treatment

  • Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for apoptosis and western blot analysis) and allow them to adhere overnight.

  • Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10, 20, 30, 50 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After the labeling period, remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells and incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After washing, add a TMB substrate and measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFDA Staining)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

  • Cell Treatment: Treat cells with this compound as described in section 4.2.

  • DCFDA Staining: After treatment, wash the cells with PBS and incubate them with 100 nM DCFDA in PBS for 30 minutes at 37°C.

  • Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a selective anti-proliferative agent against aneuploid cells. Its ability to exacerbate the inherent ceramide stress in these cells and modulate key signaling pathways leading to apoptosis makes it an attractive candidate for further investigation in cancer therapy. Future research should focus on in vivo studies to validate these findings in preclinical models of aneuploid cancers. Additionally, combinatorial therapies pairing this compound with agents that induce aneuploidy, such as taxanes, may offer synergistic anti-cancer effects and represent a promising therapeutic strategy. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to explore and expand upon these findings.

References

Methodological & Application

Application Notes and Protocols for C8-Ceramide Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octanoyl-sphingosine (C8-ceramide) is a synthetic, cell-permeable analog of endogenous ceramide, a bioactive sphingolipid that plays a crucial role in various cellular processes. As a key signaling molecule, this compound has been demonstrated to induce apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS) in a variety of cell types, particularly in cancer cell lines.[1][2] These characteristics make it a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed protocols for the preparation and application of this compound in cell culture, along with methods to assess its biological effects.

Mechanism of Action

This compound exerts its biological effects by mimicking endogenous ceramides, which act as second messengers in cellular signaling cascades.[3] Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound can trigger programmed cell death through both intrinsic and extrinsic pathways. It has been shown to activate caspases, modulate the expression of Bcl-2 family proteins, and stimulate the c-Jun N-terminal kinase (JNK) signaling pathway, all of which contribute to the apoptotic cascade.[4][5]

  • Cell Cycle Arrest: this compound can halt cell cycle progression, often at the G1 phase. This is achieved by influencing the expression and activity of key cell cycle regulators.

  • Generation of Reactive Oxygen Species (ROS): Treatment with this compound can lead to an increase in intracellular ROS levels. This oxidative stress can further contribute to cell death and other cellular responses.

  • Modulation of Signaling Pathways: this compound is known to influence several critical signaling pathways, including the pro-apoptotic JNK pathway and the pro-survival PI3K/Akt pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeSolventIncubation Time (h)IC50 (µM)Reference
H1299Human non-small-cell lung cancerDMSO2422.9
C6Rat gliomaDMSONot Specified32.7
HT29Human colorectal adenocarcinomaDMSONot Specified>50
CCD-18CoHuman normal colon fibroblastsDMSONot Specified56.91
BV-2Mouse microglial cellsNot Specified24~30

Table 2: Apoptosis Induction by this compound in H1299 Lung Cancer Cells

This compound Concentration (µM)Incubation Time (h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
1048~5~5~10
2048~10~8~18
3048~15~12~27
5048~20~25~45

Table 3: Apoptosis Induction by this compound in Alveolar Type II Epithelial Cells (AECII)

This compound Concentration (µmol/L)Incubation Time (h)Apoptotic Cells (%) (Annexin V Assay)Apoptotic Cells (%) (TUNEL Assay)Reference
201222.67 ± 1.7213.24 ± 2.62
401242.03 ± 1.3435.10 ± 4.59
801250.40 ± 1.3075.07 ± 4.37
202428.93 ± 3.1921.34 ± 2.09
402447.00 ± 1.0837.12 ± 2.11
802457.77 ± 3.0491.33 ± 0.72

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipid and has poor solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO or ethanol. For example, to make 1 mL of a 10 mM stock solution of this compound (MW: 399.64 g/mol ), dissolve 3.9964 mg in 1 mL of solvent.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Treatment of Cells with this compound

This protocol describes the dilution of the this compound stock solution into cell culture medium and subsequent treatment of cells. To avoid precipitation, it is crucial to perform a pre-dilution step.

Materials:

  • This compound stock solution (10 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-dilution Step: In a sterile tube, add a small volume of the pre-warmed complete cell culture medium (e.g., 200 µL).

  • While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution to create an intermediate solution. For example, to achieve a final concentration of 20 µM in 10 mL of media, add 2 µL of the 10 mM stock to 200 µL of media to make a 100 µM intermediate solution.

  • Final Dilution: Immediately add the entire volume of the intermediate solution to the final volume of pre-warmed complete media (e.g., 9.8 mL).

  • Mix immediately by gently inverting the container. Do not vortex vigorously.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO or ethanol) used for the highest this compound concentration to the cell culture medium. The final solvent concentration should generally not exceed 0.5%.

  • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate with treated and control cells

Procedure:

  • At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 5: Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA) to detect intracellular ROS.

Materials:

  • DCFDA (stock solution in DMSO)

  • PBS or serum-free medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS or serum-free medium containing 10-100 nM DCFDA.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess DCFDA.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation ~485 nm, emission ~530 nm) or a fluorescence microscope.

Protocol 6: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of proteins in the JNK and Akt pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

C8_Ceramide_Signaling_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS JNK_Pathway JNK Pathway C8_Ceramide->JNK_Pathway Akt_Pathway ↓ PI3K/Akt Pathway C8_Ceramide->Akt_Pathway Cell_Cycle_Arrest G1 Cell Cycle Arrest C8_Ceramide->Cell_Cycle_Arrest ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Cell_Survival Cell Survival Akt_Pathway->Cell_Survival

Caption: this compound Signaling Pathways.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (24-48 hours) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Detection (e.g., DCFDA) treatment->ros western Western Blot Analysis (p-JNK, p-Akt, etc.) treatment->western end Data Analysis & Interpretation viability->end apoptosis->end ros->end western->end

Caption: this compound Experimental Workflow.

References

Application Notes and Protocols: Dissolving C8-Ceramide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C8-Ceramide (N-octanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides, a class of lipid molecules that are integral to a multitude of cellular signaling pathways. Its shorter acyl chain length compared to naturally occurring long-chain ceramides allows for greater ease of delivery into cultured cells, making it an invaluable tool for investigating the diverse biological roles of ceramides. These roles include the induction of apoptosis, regulation of cell cycle progression, and modulation of inflammatory responses.

This document provides detailed protocols for the solubilization of this compound for use in in vitro experiments. Adherence to these guidelines is crucial to ensure reproducible results and to minimize potential artifacts arising from improper handling of this lipophilic molecule. We also present key signaling pathways influenced by this compound and a typical experimental workflow.

Data Presentation: this compound Solubility

The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions for cell culture experiments. The following table summarizes the approximate solubility of this compound in commonly used solvents. It is imperative to note that the final concentration of organic solvents in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2]

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM) (MW = 425.69 g/mol )Notes
Dimethyl Sulfoxide (DMSO)>20[3]>47A common and effective solvent for creating high-concentration stock solutions.
Ethanol>33[3]>77.5Another widely used solvent, often preferred for its lower cytotoxicity compared to DMSO at similar final concentrations.
Dimethylformamide (DMF)>22[3]>51.7An alternative organic solvent.
Ethanol:Dodecane (98:2, v/v)--This solvent mixture can aid in the dispersion of ceramides in aqueous solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)<0.05<0.12This compound is poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is typically stable for several months.

Protocol 2: Preparation of Working Solution and Cell Treatment

This protocol describes the dilution of the this compound stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours before treatment.

  • Dilution: Directly before treating the cells, dilute the this compound stock solution into the pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.

    • Important: The final concentration of the organic solvent (DMSO or ethanol) in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of the solvent) must be included in all experiments.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays to assess the cellular response to this compound treatment.

Mandatory Visualizations

This compound Dissolution and Cellular Treatment Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cellular Treatment weigh Weigh this compound Powder add_solvent Add DMSO or Ethanol (e.g., to 10-20 mM) weigh->add_solvent dissolve Vortex / Sonicate (Ensure Complete Dissolution) add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock into Medium (Final Solvent ≤ 0.1%) store->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute treat Treat Cells dilute->treat incubate Incubate (Desired Duration) treat->incubate analysis Cellular & Molecular Analysis incubate->analysis Downstream Analysis

Caption: Workflow for this compound solution preparation and cell treatment.

This compound Induced Apoptosis Signaling Pathway

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_alt Caspase-Independent Pathway C8 This compound ROS ↑ ROS Production C8->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP AIF AIF Nuclear Translocation ROS->AIF CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AIF->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

Key Signaling Pathways Affected by this compound

This compound is known to modulate several critical signaling cascades, with a pronounced effect on the induction of apoptosis.

1. Intrinsic Apoptosis Pathway:

  • Mitochondrial Disruption: this compound can lead to an increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential. This disruption of mitochondrial integrity is a key initiating event in the intrinsic apoptotic pathway.

  • Cytochrome c Release: The loss of mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

2. Caspase-Independent Apoptosis:

  • This compound can also induce apoptosis through caspase-independent mechanisms. For instance, the increase in ROS can lead to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it contributes to chromatin condensation and DNA fragmentation.

3. Other Signaling Pathways:

  • Protein Phosphatases: Ceramides are known to activate protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and regulate the activity of various proteins involved in cell survival and apoptosis.

  • Protein Kinase C (PKC): this compound can influence the activity of certain PKC isoforms, which are key regulators of cell proliferation, differentiation, and apoptosis.

Conclusion

The proper dissolution and application of this compound are fundamental for obtaining reliable and meaningful data in in vitro studies. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this potent bioactive lipid. By carefully controlling experimental parameters, particularly solvent concentrations, and understanding the key signaling pathways involved, researchers can effectively leverage this compound to elucidate the complex roles of ceramides in cellular physiology and pathology.

References

Application Notes and Protocols: C8-Ceramide Delivery to Cells Using Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are bioactive sphingolipids that act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] N-octanoyl-sphingosine (C8-ceramide) is a synthetic, cell-permeable analog of natural ceramides that has been widely used to study the biological functions of these lipids.[3][4] Due to its hydrophobic nature, the delivery of this compound to cells in an aqueous culture medium can be challenging. Liposomal formulations provide an effective vehicle for the encapsulation and delivery of this compound, enhancing its bioavailability and cytotoxic effects against cancer cells.[5]

These application notes provide a comprehensive overview of the preparation, characterization, and cellular application of this compound-loaded liposomes. Detailed protocols for key experiments are included to facilitate the investigation of this compound's pro-apoptotic effects.

Data Presentation

Table 1: Characteristics of this compound Loaded Liposomes
FormulationComposition (molar ratio/weight %)Method of PreparationMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
C8LThis compound/cholesterol/linolenic acid/cholesterol sulfate (45/5/5/45 w/w%)Not specified~184~ -47.7Not Reported
Liposomal C8Not specifiedSonication and extrusion through 100-nm polycarbonate membranesNot ReportedNot Reported14% (w/w)
DOX and this compound LiposomesDOTAP/DPPC/DSPC/DSPE with this compoundNot specified< 181+35>90% (for DOX)
Table 2: Cytotoxicity of this compound and Liposomal this compound in Cancer Cell Lines
Cell LineTreatmentIC50 (µM)AssayReference
MDA435/LCC6 human breast cancerThis compoundInversely proportional to chain length, C6 most active (3-14 µM)Not specified
J774 mouse macrophageThis compoundInversely proportional to chain length, C6 most active (3-14 µM)Not specified
HepG2 hepatocellular carcinomaLiposomal this compound~5 µM (at 48h)MTT Assay
HepG2 hepatocellular carcinomaFree this compound> 5 µM (at 48h)MTT Assay
H1299 non-small-cell lung cancerThis compoundDose-dependent inhibition (10-50 µM)Proliferation Assay

Experimental Protocols

Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of this compound loaded liposomes using the widely adopted thin-film hydration method, followed by sonication or extrusion to achieve unilamellar vesicles of a desired size.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • N-octanoyl-sphingosine (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath) or Liposome extruder with polycarbonate membranes

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids can be varied to optimize the formulation (e.g., DPPC:Cholesterol:this compound at 7:2:1).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication time should be optimized to achieve the desired size and prevent lipid degradation.

    • Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times). This should also be performed at a temperature above the lipid's phase transition temperature.

Characterization of Liposomes

a) Particle Size and Zeta Potential:

  • Dilute the liposome suspension in deionized water or PBS.

  • Measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency:

  • Separate the unencapsulated this compound from the liposomes using methods like size exclusion chromatography or centrifugation.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

  • Quantify the amount of this compound in the liposomal fraction using High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of this compound in liposomes / Initial amount of this compound used) x 100

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Liposomal this compound and control liposomes (without this compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Remove the medium and add fresh medium containing various concentrations of liposomal this compound, free this compound, and control liposomes. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Detection (Caspase-3/7 Activity Assay)

Caspases are key mediators of apoptosis. This protocol describes a luminescent or colorimetric assay to measure the activity of caspase-3 and -7, which are executioner caspases.

Materials:

  • Cells treated with liposomal this compound and controls in a 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega) or a similar colorimetric/fluorometric assay kit.

  • Luminometer or spectrophotometer.

Procedure (using Caspase-Glo® 3/7):

  • Cell Treatment: Seed and treat cells with liposomal this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate containing the cells and medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Alternative Colorimetric Method:

  • Lyse the treated cells and prepare cell extracts.

  • Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

  • Measure the absorbance of the resulting colored product (pNA) at 405 nm.

Quantification of Cellular Ceramide Uptake

This protocol outlines a method to quantify the amount of this compound delivered to cells by the liposomal formulation.

Materials:

  • Cells treated with liposomal this compound.

  • Lipid extraction solvents (e.g., chloroform:methanol).

  • Internal standard (e.g., a non-naturally occurring ceramide species).

  • LC-MS/MS system.

Procedure:

  • Cell Lysis and Lipid Extraction:

    • After treatment, wash the cells with ice-cold PBS to remove any remaining liposomes.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for analysis.

  • Quantification:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Use a precursor ion scan for the characteristic fragment of ceramide (m/z 264) for quantification.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

This compound Induced Apoptosis Signaling Pathway

// Nodes liposomal_c8 [label="Liposomal\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_uptake [label="Cellular Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c8_ceramide [label="Increased Intracellular\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; ask1 [label="ASK1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; jnk [label="JNK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; akt_mTOR [label="AKT-mTOR Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; caspases [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges liposomal_c8 -> cellular_uptake; cellular_uptake -> c8_ceramide; c8_ceramide -> ros [label=" induces"]; ros -> ask1 [label=" activates"]; ask1 -> jnk [label=" activates"]; c8_ceramide -> akt_mTOR [label=" inhibits", dir=T, arrowhead=tee]; jnk -> caspases; akt_mTOR -> apoptosis [label=" survival signal", dir=T, arrowhead=tee]; caspases -> apoptosis; } dot

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for this compound Liposome Studies

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; liposome_prep [label="Liposome Preparation\n(Thin-Film Hydration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Liposome Characterization\n(Size, Zeta, EE%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture &\nSeeding", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with\nLiposomal this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(Caspase Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; uptake [label="Cellular Uptake\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> liposome_prep; liposome_prep -> characterization; characterization -> treatment; cell_culture -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> uptake; viability -> data_analysis; apoptosis -> data_analysis; uptake -> data_analysis; data_analysis -> end; } dot

Caption: Workflow for evaluating liposomal this compound effects.

References

Application Note: Quantification of C8-Ceramide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of sphingolipids that play a crucial role as bioactive signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[1][2] N-octanoyl-sphingosine (C8-ceramide) is a synthetic, cell-permeable short-chain ceramide analog that is widely used experimentally to mimic the effects of endogenous long-chain ceramides.[1] Its ability to induce apoptosis in various cancer cell lines has made it a valuable tool in cancer research and drug development.[1][3] Accurate and precise quantification of this compound in biological samples is therefore essential for understanding its mechanisms of action and evaluating its therapeutic potential.

This application note provides a detailed protocol for the quantification of this compound in biological matrices, such as plasma and tissue homogenates, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate ceramides from the biological matrix. The extracted lipids are then separated using reversed-phase liquid chromatography (LC) on a C8 column. The separated this compound is subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a non-endogenous ceramide internal standard (IS), such as C17-ceramide, to correct for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (N-octanoyl-D-erythro-sphingosine), C17-Ceramide (N-heptadecanoyl-D-erythro-sphingosine)

  • Solvents: HPLC-grade chloroform, methanol, acetonitrile, isopropanol, and water.

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma, rat tissue, etc.

  • Equipment: Homogenizer, refrigerated centrifuge, evaporation system (e.g., nitrogen evaporator), vortex mixer, analytical balance, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C17-ceramide (Internal Standard) in chloroform.

  • Working Standard Mixture: Prepare a mixed working solution containing this compound at various concentrations for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of C17-ceramide in ethanol at a fixed concentration (e.g., 1000 ng/mL).

Sample Preparation (Human Plasma)
  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a glass tube, add 50 µL of the C17-ceramide internal standard working solution.

  • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture. Vortex thoroughly at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase into a clean tube.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the LC mobile phase B (acetonitrile/isopropanol with 0.2% formic acid) for injection.

Note: For tissue samples, homogenize 10-20 mg of tissue in saline before proceeding with the same extraction protocol.

LC-MS/MS Method Parameters

The following are typical starting parameters that may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterValue
Column Reversed-Phase C8 Column (e.g., 2.1 x 150 mm, 5 µm)
Mobile Phase A Water with 0.2% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10-25 µL
Column Temperature 40°C
Gradient 0-1 min: 50% B; 1-4 min: linear gradient to 100% B; 4-16 min: 100% B; 16.1-21 min: re-equilibrate at 50% B

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 450°C
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 426.4264.210025-35
C17-Ceramide (IS) 552.5264.210025-35

Note: The precursor ion for this compound (d18:1/8:0) is calculated as [M+H]+. The product ion at m/z 264.2 is a characteristic fragment corresponding to the sphingosine backbone, which is common for many ceramide species. Collision energy should be optimized for the specific instrument.

Data Presentation and Performance

The method performance should be evaluated according to standard validation guidelines. The following tables summarize typical quantitative data obtained for ceramide analysis.

Table 1: Method Validation Parameters

ParameterC14 to C24 Ceramides Performance Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 5 - 50 pg/mL
Limit of Quantification (LOQ) 10 - 50 pg/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Table 2: Analyte Recovery

MatrixRecovery Range (%)
Human Plasma 78 - 91%
Rat Liver 70 - 99%
Rat Muscle 71 - 95%

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (C17-Cer) Sample->Spike Extract Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract Evaporate Evaporate to Dryness (Nitrogen Stream) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase B Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C8 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs Conc.) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

This compound Induced Apoptosis Signaling Pathway

Exogenous this compound treatment can induce apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the caspase cascade.

G C8 Exogenous This compound ROS ↑ Reactive Oxygen Species (ROS) C8->ROS Casp2 Caspase-2 Activation C8->Casp2 SOD SOD1 to SOD2 Switch ROS->SOD G1 Cell Cycle G1 Arrest ROS->G1 Apoptosis Apoptosis G1->Apoptosis Casp8 Caspase-8 Activation Casp2->Casp8 Mito Mitochondrial Pathway Casp8->Mito Casp3 Caspase-3 Activation (Executioner) Mito->Casp3 Casp3->Apoptosis

Caption: Simplified this compound induced apoptosis pathway.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The protocol involves a straightforward liquid-liquid extraction followed by a rapid chromatographic separation. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development who require accurate measurement of this important signaling lipid.

References

Application Note: Inducing Apoptosis in H1299 Lung Cancer Cells with C8-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ceramides are bioactive sphingolipids that act as signaling molecules in various cellular processes, including apoptosis.[1][2] Exogenous, cell-permeable ceramides like N-octanoyl-D-erythro-sphingosine (C8-Ceramide) have demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cells.[1][2] This document outlines the mechanism, experimental data, and detailed protocols for using this compound to induce apoptosis in the H1299 human non-small cell lung cancer (NSCLC) cell line. The primary mechanism involves the overproduction of reactive oxygen species (ROS), leading to a switch in superoxide dismutase (SOD) expression, cell cycle arrest, and subsequent apoptosis.[1]

Mechanism of Action

This compound treatment in H1299 cells initiates a signaling cascade that culminates in programmed cell death. A key event is the significant increase in intracellular ROS levels. This oxidative stress appears to modulate the expression of superoxide dismutases, causing a decrease in SOD1 and a dramatic upregulation of SOD2 protein levels. This "SOD switch" is associated with cell cycle arrest in the G1 phase, evidenced by an increased protein level of cyclin D1, and the activation of the apoptotic cascade, marked by the cleavage of executioner caspases like caspase-3.

G C8 This compound ROS Increased ROS C8->ROS SOD SOD1/SOD2 Switch (SOD1↓, SOD2↑) ROS->SOD G1 G1 Cell Cycle Arrest SOD->G1 Apoptosis Apoptosis SOD->Apoptosis CyclinD1 Cyclin D1 ↑ G1->CyclinD1 Casp3 Cleaved Caspase-3 ↑ Apoptosis->Casp3

Caption: this compound induced apoptotic signaling pathway in H1299 cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on H1299 cells.

Table 1: Cell Viability and Proliferation

This compound Conc. (µM) Treatment Duration Effect on H1299 Cells Reference
0 - 50 24 hours Dose-dependent decrease in cell proliferation.

| 22.9 | 24 hours | 50% Inhibitory Concentration (IC₅₀). | |

Table 2: Induction of Apoptosis and Cell Cycle Arrest

This compound Conc. (µM) Treatment Duration Outcome Observation Reference
10 - 50 24 hours Cell Cycle Analysis Dose-dependent accumulation of cells in G1 phase.

| 10 - 50 | 48 hours | Apoptosis (Annexin V+) | Dose-dependent increase in Annexin V positive cells. | |

Table 3: Molecular Marker Expression

This compound Conc. (µM) Treatment Duration Protein Marker Change in Expression Reference
0 - 30 24 hours ROS Dose-dependent increase.
20, 30 Not Specified SOD1 Significantly decreased.
20, 30 Not Specified SOD2 Dramatically upregulated.
20, 30 Not Specified Cyclin D1 Significantly increased.

| 10 - 50 | 48 hours | Cleaved Caspase-3 | Dose-dependent increase. | |

Experimental Workflow Overview

A typical workflow for investigating the effects of this compound on H1299 cells involves initial cell culture, treatment with the compound, and subsequent analysis using various biochemical and cell-based assays.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis Culture Culture H1299 Cells (RPMI-1640 + 10% FBS) Seed Seed Cells into Plates/Flasks Treat Treat with this compound (Dose-Response / Time-Course) Seed->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Western Western Blot (Caspase-3, SOD1/2) Treat->Western

Caption: General experimental workflow for this compound studies in H1299 cells.

Detailed Experimental Protocols

H1299 Cell Culture and Treatment

This protocol provides guidelines for the routine culture of H1299 cells and their treatment with this compound.

Materials:

  • H1299 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (N-octanoyl-D-erythro-sphingosine)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25 or T-75) and plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Culture: Culture H1299 cells in T-75 flasks with complete medium in a humidified incubator. Media should be renewed 2-3 times per week.

  • Sub-culturing: When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-10 mL of complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 3-5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a recommended ratio of 1:3 to 1:6.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO. Store at -20°C.

  • Treatment: Seed H1299 cells into appropriate plates (e.g., 96-well for viability, 6-well for apoptosis/Western blot) and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired final concentrations of this compound (e.g., 10, 20, 30, 50 µM). Ensure the final DMSO concentration in the vehicle control and all treated wells is consistent and low (e.g., ≤0.5%).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding to downstream analysis.

Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed H1299 cells (e.g., 3x10³ to 1x10⁴ cells/well) in 100 µL of medium in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of this compound as described in Protocol 1 and incubate for the desired duration (e.g., 24 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in a 6-well plate

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed H1299 cells (e.g., 3x10⁵ cells/well) in 6-well plates, treat with this compound for the desired duration (e.g., 48 hours).

  • Collect both the floating cells (from the medium) and adherent cells (by trypsinization). Combine them and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins like SOD1, SOD2, and cleaved caspase-3.

Materials:

  • Cells cultured in a 6-well plate

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-SOD1, anti-SOD2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer.

  • Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and incubate with a chemiluminescent substrate.

  • Capture the signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin. An increase in the cleaved form of caspase-3 is a key indicator of apoptosis.

References

Application of C8-Ceramide in Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-octanoyl-D-erythro-sphingosine (C8-ceramide) is a synthetic, cell-permeable analog of endogenous ceramide, a bioactive sphingolipid that plays a pivotal role in cellular signaling.[1] In the context of cancer biology, ceramide has emerged as a potent tumor-suppressor lipid, orchestrating a variety of anti-proliferative responses, including apoptosis, cell cycle arrest, and autophagy.[2][3] The dysregulation of ceramide metabolism is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies.[2][3]

Exogenous short-chain ceramides like this compound are valuable tools in cancer research as they can effectively mimic the effects of increased intracellular ceramide levels, thereby triggering anti-cancer pathways. Studies have demonstrated that this compound can induce apoptosis in a range of cancer cell lines, including those from lung, liver, and breast cancers. Its mechanisms of action are multifaceted, involving the overproduction of reactive oxygen species (ROS), modulation of key signaling pathways such as the AKT/mTOR and JNK pathways, and the induction of caspase-dependent cell death. Furthermore, liposomal formulations of this compound have shown enhanced efficacy in preclinical models, highlighting its potential for therapeutic development.

These application notes provide a comprehensive overview of the use of this compound in cancer research, including its effects on various cancer cell lines, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments.

Table 1: this compound Induced Cell Cycle Arrest and Apoptosis in H1299 Human Non-Small-Cell Lung Cancer Cells

Concentration (µM)Treatment DurationParameterObservationReference
10 - 50 µM24 hoursCell CycleDose-dependent accumulation of cells in the G1 phase.
10 - 50 µM48 hoursApoptosis (Annexin V/PI)Dose-dependent increase in early and late apoptotic cell populations.

Table 2: Effect of Liposomal this compound on Hepatocellular Carcinoma (HCC) Cell Proliferation

Cell LineConcentration (µM)Treatment DurationProliferation InhibitionReference
HepG25 µMNot SpecifiedOver 50% inhibition
SMMC-772110 µMNot SpecifiedSignificant inhibition
Huh-710 µMNot SpecifiedSignificant inhibition

Table 3: this compound Induced Apoptosis in Primary Alveolar Type II Epithelial Cells (AECII)

Concentration (µM)Treatment DurationApoptosis (%) (Annexin V)Apoptosis (%) (TUNEL)Reference
20 µM12 hours22.67 ± 1.7213.24 ± 2.62
40 µM12 hours42.03 ± 1.3435.10 ± 4.59
80 µM12 hours50.40 ± 1.3075.07 ± 4.37
20 µM24 hours28.93 ± 3.1921.34 ± 2.09
40 µM24 hours47.00 ± 1.0837.12 ± 2.11
80 µM24 hours57.77 ± 3.0491.33 ± 0.72

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

C8_Ceramide_Signaling_Pathway cluster_ros ROS-Mediated Pathway cluster_akt_mtor AKT/mTOR Pathway cluster_jnk JNK Pathway C8 This compound ROS ↑ ROS Production C8->ROS AKT ↓ p-AKT C8->AKT ASK1 ↑ ASK1 C8->ASK1 SOD1 ↓ SOD1 ROS->SOD1 SOD2 ↑ SOD2 ROS->SOD2 CyclinD1 ↑ Cyclin D1 ROS->CyclinD1 G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Apoptosis1 Apoptosis G1Arrest->Apoptosis1 mTOR ↓ p-mTOR AKT->mTOR Proliferation ↓ Cell Proliferation mTOR->Proliferation Apoptosis2 Apoptosis mTOR->Apoptosis2 JNK ↑ JNK ASK1->JNK Apoptosis3 Apoptosis JNK->Apoptosis3

Caption: this compound induced signaling pathways in cancer cells.

Experimental_Workflow_Apoptosis cluster_analysis Apoptosis Analysis start Seed Cancer Cells treat Treat with this compound (e.g., 10-80 µM) start->treat incubate Incubate (e.g., 24-48 hours) treat->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Cell Treatment

1.1. Stock Solution Preparation: this compound is poorly soluble in aqueous solutions. A concentrated stock solution should be prepared in an organic solvent.

  • Reagents:

    • N-octanoyl-D-erythro-sphingosine (this compound) powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Procedure:

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.2. Cell Treatment:

  • Procedure:

    • Culture cancer cells to the desired confluency in the appropriate culture vessels.

    • Pre-warm the cell culture medium to 37°C.

    • Dilute the this compound stock solution directly into the pre-warmed medium to achieve the desired final working concentration (e.g., 10-80 µM).

    • Crucial Step: Immediately vortex or mix the medium vigorously upon adding the stock solution to ensure proper dispersion and minimize precipitation.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the this compound working solution.

    • Include a vehicle control by treating a parallel set of cells with the same final concentration of DMSO (or the solvent used for the stock solution) in the medium.

    • Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

    • Following the incubation period, carefully aspirate the spent culture medium.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently pipette the solution to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance. The absorbance is proportional to the number of viable cells.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Reagents:

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI) staining solution

    • 1X Annexin V Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

    • Cold PBS

  • Procedure:

    • Induce apoptosis by treating cells with this compound as described in Protocol 1. Include both negative (vehicle-treated) and positive controls.

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS, centrifuge again, and discard the supernatant.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution to the cell suspension.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Reagents:

    • Cold 70% Ethanol

    • PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 2 mg DNase-free RNase A in PBS)

    • Cold PBS

  • Procedure:

    • Treat cells with this compound as described in Protocol 1.

    • Harvest approximately 1-2 x 10⁶ cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 0.5 mL of cold PBS and vortex gently to ensure a single-cell suspension.

    • While vortexing, slowly add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at 4°C for fixation.

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Protocol 5: Western Blotting for Key Signaling Proteins

This protocol allows for the detection and semi-quantification of specific proteins involved in this compound signaling pathways.

  • Reagents:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dried milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Procedure:

    • After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 12,000 x g at 4°C for 30 minutes to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Protocol 6: Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels by flow cytometry.

  • Reagents:

    • H2DCFDA (or similar ROS-sensitive dye)

    • Serum-free medium or PBS

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them once with serum-free medium or PBS.

    • Resuspend the cells in pre-warmed serum-free medium containing the ROS-sensitive dye (e.g., 10 µM H2DCFDA).

    • Incubate the cells for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells with PBS to remove excess dye.

    • Resuspend the cells in PBS for analysis.

    • Analyze the fluorescence intensity of the cells immediately by flow cytometry, typically using the FITC channel for H2DCFDA. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

References

Application Notes and Protocols: C8-Ceramide as a Tool to Study Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of bioactive sphingolipids that serve as central hubs in lipid metabolism and as critical signaling molecules regulating a wide array of cellular processes.[1][2][3] Composed of a sphingosine backbone linked to a fatty acid via an amide bond, ceramides are not only structural components of cellular membranes but also potent mediators of cell fate decisions, including apoptosis, cell cycle arrest, autophagy, and senescence.[4][5] Dysregulation of ceramide metabolism is implicated in numerous pathologies such as cancer, metabolic disorders like type 2 diabetes, and neurodegenerative diseases.

Studying the complex roles of endogenous ceramides can be challenging. C8-ceramide (N-octanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable, short-chain ceramide analog that serves as an invaluable tool for researchers. Its shorter acyl chain enhances its solubility and allows it to readily cross cellular membranes, mimicking the effects of endogenously generated ceramides. This enables the direct investigation of ceramide-mediated signaling pathways and cellular responses, bypassing the need to manipulate complex upstream metabolic enzymes. These application notes provide an overview of ceramide metabolism, key signaling pathways, and detailed protocols for using this compound to investigate its biological effects.

Overview of Ceramide Metabolism

Ceramide sits at the heart of sphingolipid metabolism, with its cellular levels tightly controlled by a balance of synthesis and degradation through three major pathways.

  • De Novo Synthesis Pathway: This pathway builds ceramide from basic precursors, starting with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum (ER), a reaction catalyzed by serine palmitoyltransferase (SPT).

  • Sphingomyelin Hydrolysis Pathway: In response to cellular stressors like TNF-α or chemotherapy, sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to rapidly generate ceramide.

  • Salvage Pathway: This pathway recycles complex sphingolipids. Sphingosine, the backbone of sphingolipids, is re-acylated by ceramide synthases (CerS) to form ceramide. This recycling is crucial for maintaining ceramide homeostasis during metabolic flux.

Ceramide can be further metabolized into other bioactive lipids, such as sphingosine-1-phosphate (S1P), which often has opposing, pro-survival effects. The balance between ceramide and S1P is often described as a "sphingolipid rheostat" that determines cell fate.

G cluster_de_novo De Novo Synthesis (ER) cluster_sm Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway node_pathway node_pathway node_molecule node_molecule node_central node_central node_enzyme node_enzyme Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA spt SPT Serine + Palmitoyl-CoA->spt Dihydroceramide Dihydroceramide degs1 DEGS1 Dihydroceramide->degs1 Sphingomyelin Sphingomyelin 3-Ketosphinganine 3-Ketosphinganine spt->3-Ketosphinganine cers CerS cers->Dihydroceramide Ceramide Ceramide degs1->Ceramide 3-Ketosphinganine->cers Complex_Lipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Lipids ceramidase Ceramidase Ceramide->ceramidase smase SMase Sphingomyelin->smase Complex\nSphingolipids Complex Sphingolipids smase->Ceramide Sphingosine Sphingosine Complex\nSphingolipids->Sphingosine cers2 CerS Sphingosine->cers2 sphk SphK Sphingosine->sphk cers2->Ceramide S1P Sphingosine-1-Phosphate (Pro-Survival) ceramidase->Sphingosine sphk->S1P

Caption: Overview of the major ceramide metabolic pathways.

This compound Mediated Signaling Pathways

Exogenously applied this compound can initiate signaling cascades that lead to distinct cellular outcomes, most notably apoptosis and autophagy.

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis in numerous cell types. The signaling cascade involves the production of reactive oxygen species (ROS), activation of caspases, and regulation of the Bcl-2 family of proteins.

G node_stimulus node_stimulus node_pathway node_pathway node_protein node_protein node_outcome node_outcome C8 This compound ROS ↑ Reactive Oxygen Species (ROS) C8->ROS JNK JNK/SAPK Activation C8->JNK SOD SOD1 to SOD2 Switch ROS->SOD Mito Mitochondrial Stress ROS->Mito JNK->Mito G1_Arrest Cyclin D1 Accumulation G1 Cell Cycle Arrest SOD->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Bax Bax Activation Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

This compound-Induced Autophagy

Ceramide can also trigger autophagy, a cellular process for degrading and recycling cellular components. This can be a pro-survival response to stress or, in some contexts, a form of programmed cell death. Ceramide-induced autophagy often involves the inhibition of the pro-growth mTOR pathway and the activation of the JNK pathway, which can disrupt the inhibitory interaction between Bcl-2 and Beclin 1, a key autophagic protein.

G node_stimulus node_stimulus node_pathway node_pathway node_protein node_protein node_outcome node_outcome node_inhibit node_inhibit node_activate node_activate C8 This compound Akt Akt/PKB C8->Akt JNK JNK1 Activation C8->JNK NutrientTrans Nutrient Transporters C8->NutrientTrans Downregulation mTOR mTOR Pathway Akt->mTOR Autophagy Autophagy mTOR->Autophagy Bcl2 Bcl-2 JNK->Bcl2 Phosphorylation Beclin1 Beclin 1 JNK->Beclin1 Dissociation from Bcl-2 Bcl2->Beclin1 Inhibition Beclin1->Autophagy Starvation Intracellular Starvation Starvation->Autophagy

Caption: Key mechanisms of this compound-induced autophagy.

Data Presentation

The efficacy of this compound is dependent on the cell type, concentration, and duration of exposure.

Table 1: Effective Concentrations of this compound for Inducing Cellular Responses

Cell Line Concentration (µM) Incubation Time Observed Effect Reference
H1299 (Lung Cancer) 10 - 50 24 h G1 Cell Cycle Arrest
H1299 (Lung Cancer) 10 - 50 48 h Apoptosis, Caspase-3 Cleavage
Alveolar Type II (AECII) 20 - 80 12 - 24 h Decreased Viability, Apoptosis

| BV-2 (Microglia) | 30 | 24 h | Inhibition of Proliferation | |

Table 2: Cellular Uptake and Effect of this compound on Endogenous Ceramides in BV-2 Cells

Treatment Time This compound Level (pmol/mg protein) Endogenous C16:0 Ceramide (pmol/mg protein) Endogenous C24:1 Ceramide (pmol/mg protein) Reference
Control 2 h Not Detected ~150 ~100
30 µM this compound 2 h 6529 ± 245 ~350 (Significant Increase) ~200 (Significant Increase)

| 30 µM this compound | 24 h | <650 (<10% of 2h level) | Levels returned towards baseline | Levels returned towards baseline | |

Experimental Protocols

General Workflow

G A 1. Prepare this compound Stock Solution C 3. Treat Cells with this compound (Include Vehicle Control) A->C B 2. Seed and Culture Cells B->C D 4. Incubate for Desired Time C->D E 5. Harvest Cells and/or Supernatant D->E F 6. Perform Downstream Assays E->F G Cell Viability (MTT Assay) F->G H Apoptosis Quantification (Annexin V/PI Staining) F->H I Protein Analysis (Western Blot) F->I J Lipid Analysis (LC-MS/MS) F->J

Caption: General experimental workflow for using this compound.

Protocol 1: Preparation and Solubilization of this compound

This compound is a lipid and is poorly soluble in aqueous media. A concentrated stock solution in an organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Ethanol (100%), sterile-filtered

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex or sonicate briefly and warm gently (if necessary) to ensure the ceramide is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Important: When treating cells, dilute the stock solution directly into pre-warmed culture medium to the final desired concentration. The final solvent concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent toxicity. Always include a vehicle control (medium containing the same final concentration of solvent) in your experiments.

Protocol 2: Induction of Apoptosis and Assessment of Cell Viability (MTT Assay)

This protocol uses an MTT assay to measure cell metabolic activity, which serves as an indicator of cell viability following this compound treatment.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, 16% SDS)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Cell Treatment: Prepare serial dilutions of this compound in fresh, pre-warmed medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Sample Preparation for Ceramide Quantification by LC-MS/MS

To measure the uptake of this compound or its effect on the endogenous ceramide profile, lipids must be extracted from cells or tissues for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell pellet or homogenized tissue sample

  • Ice-cold PBS

  • Internal standards (e.g., non-physiological odd-chain ceramides like C17-ceramide)

  • Extraction solvent: Chloroform/Methanol mixture (e.g., 1:2 v/v)

  • Glass tubes with screw caps

  • Centrifuge

Procedure:

  • Sample Collection: Harvest and wash cells with ice-cold PBS. For a typical 10 cm dish, 1-2 million cells are sufficient.

  • Spiking Internal Standard: Transfer the cell pellet to a glass tube. Add a known amount of internal standard(s) to each sample for accurate quantification.

  • Lipid Extraction (Bligh & Dyer Method): a. Add ice-cold chloroform/methanol (1:2) to the sample. Vortex vigorously. b. To separate the phases, add chloroform and water, then vortex again. c. Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or an injection buffer compatible with the mobile phase).

  • Analysis: Inject the sample into an LC-MS/MS system. Ceramides can be separated using a C8 or C18 reverse-phase column and quantified using multiple reaction monitoring (MRM).

References

Application Notes and Protocols for C8-Ceramide Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-octanoyl-sphingosine (C8-ceramide), a cell-permeable ceramide analog, to study cellular processes like apoptosis and stress signaling in primary neuronal cultures.

Ceramides are bioactive sphingolipids that act as critical second messengers in a variety of cellular functions, including proliferation, differentiation, cell cycle arrest, and apoptosis.[1][2][3][4] The exogenous application of short-chain, cell-permeable ceramides like this compound allows for the direct investigation of these pathways. In the central nervous system, ceramide signaling is implicated in neuronal development, neurodegeneration, and the response to cellular stress.[3] High concentrations of ceramide are often linked to the induction of apoptosis in neuronal cells.

This document outlines detailed protocols for the preparation of primary neuronal cultures, treatment with this compound, and subsequent analysis of its effects through common assays.

Quantitative Data Summary

The following tables summarize typical experimental parameters for short-chain ceramide treatment in neuronal and related cell lines, based on published literature. These values should serve as a starting point for experimental optimization.

Table 1: this compound Concentration and Treatment Duration

Cell TypeConcentration RangeTreatment DurationObserved EffectsReference
BV-2 Microglia30 µM2 hours, 24 hoursDecreased cell proliferation
Primary Cortical Neurons10 - 75 µM (for C2-ceramide)24 hoursDose-dependent decrease in survival
Primary Cerebellar Granule Cells & Cortical NeuronsDose- and time-dependentNot specifiedCell death
SH-SY5Y NeuroblastomaNot specifiedNot specifiedDecreased cell viability, Apoptosis

Table 2: Common Assays for Assessing Ceramide Effects

Assay TypeSpecific AssayPurpose
Cell Viability MTT AssayMeasures metabolic activity as an indicator of cell viability.
Trypan Blue ExclusionDistinguishes viable from non-viable cells based on membrane integrity.
Apoptosis Caspase-3/7 Activity AssayQuantifies the activity of executioner caspases central to apoptosis.
Hoechst 33258 StainingStains condensed or fragmented nuclei characteristic of apoptotic cells.
Western Blot for CaspasesDetects the cleavage and activation of caspases (e.g., Caspase-9, Caspase-3).
Signaling Pathways Western Blot for KinasesMeasures the phosphorylation state of key signaling proteins (e.g., Akt, ERK, JNK).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by ceramide and a typical experimental workflow for studying its effects.

G C8_Ceramide This compound PI3K PI3K C8_Ceramide->PI3K inhibits MAPK MAPK Cascades C8_Ceramide->MAPK activates PKC PKCδ / NF-κB C8_Ceramide->PKC activates Caspase9 Caspase-9 C8_Ceramide->Caspase9 activates Stress_Stimuli Stress Stimuli (e.g., NGF withdrawal) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase activates Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival promotes JNK JNK / p38 MAPK->JNK includes Apoptosis Apoptosis JNK->Apoptosis promotes PKC->Apoptosis promotes Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis executes

Caption: this compound Signaling Pathways in Neurons.

G Start Start: Prepare Primary Neuronal Cultures Culture_Prep 1. Isolate & Dissociate Embryonic Brain Tissue Start->Culture_Prep Plating 2. Plate Neurons on Coated Coverslips/Plates Culture_Prep->Plating Maturation 3. Culture for 5-7 Days (Allow maturation) Plating->Maturation Treatment 5. Treat Neurons with This compound (and controls) Maturation->Treatment Treatment_Prep 4. Prepare this compound Stock Solution (in DMSO) Treatment_Prep->Treatment Incubation 6. Incubate for Desired Duration (e.g., 24h) Treatment->Incubation Analysis 7. Perform Assays Incubation->Analysis Viability Viability Assays (MTT, Trypan Blue) Analysis->Viability Apoptosis Apoptosis Assays (Caspase Activity, Staining) Analysis->Apoptosis Western Western Blot (Signaling Proteins) Analysis->Western End End: Data Analysis & Interpretation Viability->End Apoptosis->End Western->End

Caption: Experimental Workflow for this compound Treatment.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol is adapted from standard methods for culturing primary rodent neurons.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Hank's Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • 50 ml and 15 ml conical tubes

  • Cell strainer (70 µm)

Procedure:

  • Coating Cultureware: Coat plates or coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C or for at least 2 hours at room temperature. Aspirate the coating solution, wash thoroughly with sterile water, and allow to dry completely before use.

  • Tissue Dissection: Euthanize a timed-pregnant rodent and harvest the E18 embryos. Isolate the embryonic brains and dissect the cortical hemispheres in ice-cold HBSS. Carefully remove the meninges.

  • Enzymatic Digestion: Transfer the cortices to a 15 ml tube containing a solution of 0.25% trypsin and DNase I. Incubate at 37°C for 20-25 minutes with gentle agitation every 5 minutes.

  • Dissociation: Stop the digestion by adding serum-containing medium or a trypsin inhibitor. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

  • Plating: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps. Centrifuge the cells, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells using a hemocytometer and Trypan Blue.

  • Culture: Plate the neurons at a desired density (e.g., 1,000–5,000 cells/mm²) onto the pre-coated cultureware. Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Maintenance: Allow the neurons to mature for 5-7 days in vitro before beginning experimental treatments. Perform partial media changes every 2-3 days if necessary.

Protocol 2: this compound Treatment

Materials:

  • N-octanoyl-sphingosine (this compound) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Mature primary neuronal cultures (from Protocol 1)

  • Supplemented Neurobasal medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving it in sterile DMSO. Vortex thoroughly to ensure it is fully dissolved. Store aliquots at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare working concentrations by diluting the stock solution into pre-warmed, supplemented Neurobasal medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5% or <1%).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment: Gently remove half of the medium from the mature neuronal cultures and replace it with an equal volume of the prepared this compound working solutions or the vehicle control medium.

  • Incubation: Return the cultures to the incubator (37°C, 5% CO₂) and incubate for the desired duration (e.g., 6, 12, or 24 hours).

Protocol 3: Assessment of Apoptosis by Caspase-3/7 Activity

This protocol is based on commercially available luminogenic or fluorogenic caspase activity kits.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Treated neuronal cultures in a multi-well plate (e.g., 96-well)

  • Luminometer or Fluorometer

Procedure:

  • Remove the plate containing the treated neuronal cultures from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add the reagent directly to each well in a 1:1 volume ratio (e.g., 100 µl of reagent to 100 µl of medium).

  • Mix the contents of the wells by gentle orbital shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

  • Normalize the results to a cell viability assay or total protein content to account for differences in cell number.

References

In Vivo Administration of Liposomal C8-Ceramide in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules involved in fundamental cellular processes including apoptosis, cell cycle arrest, and senescence. C8-ceramide, a short-chain synthetic analog, readily permeates cell membranes and has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer models. However, its therapeutic application in vivo is limited by poor aqueous solubility. Liposomal encapsulation of this compound provides a viable drug delivery strategy, enhancing its bioavailability and enabling systemic administration. These application notes provide detailed protocols for the preparation and in vivo administration of liposomal this compound in mouse models, a summary of quantitative data from relevant studies, and an overview of the key signaling pathways modulated by this formulation.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the in vivo administration of liposomal this compound in mouse models of cancer.

Table 1: In Vivo Efficacy of Liposomal this compound in a Hepatocellular Carcinoma (HCC) Mouse Model

ParameterSaline ControlLiposomal VehicleLiposomal this compound (5 mg/kg)Liposomal this compound (15 mg/kg)
Administration Route Intravenous (i.v.)Intravenous (i.v.)Intravenous (i.v.)Intravenous (i.v.)
Dosing Schedule Every 2 days for 30 daysEvery 2 days for 30 daysEvery 2 days for 30 daysEvery 2 days for 30 days
Tumor Growth Inhibition -No significant effectSignificant inhibitionDramatic inhibition
Mouse Survival -No significant improvementSignificantly improvedDramatically improved
Toxicity -No apparent toxicityNo apparent toxicityNo apparent toxicity

Data derived from a study on HepG2 xenografts in SCID mice.[1]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol describes the preparation of this compound-loaded liposomes using a combination of sonication and extrusion.

Materials:

  • This compound (N-octanoyl-D-erythro-sphingosine)

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE))

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Sterile, pyrogen-free vials

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound and other lipids (e.g., DPPC, cholesterol) in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the flask's inner surface.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension to reduce the size of the vesicles.[2]

    • Extrude the sonicated liposome solution through 100-nm polycarbonate membranes multiple times to produce unilamellar vesicles of a uniform size.[2]

    • A study reported a ceramide loading in liposomes of 14% (w/w) using this method.[2]

  • Sterilization and Storage:

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C in sterile, sealed vials. A study stored the liposomes in saline at a concentration of 25 mg/mL, containing 3.5 mg/mL of this compound.[2]

Protocol 2: In Vivo Administration of Liposomal this compound in a Xenograft Mouse Model

This protocol outlines the procedure for administering liposomal this compound to severe combined immunodeficient (SCID) mice bearing hepatocellular carcinoma (HepG2) xenografts.

Materials:

  • SCID mice (male)

  • HepG2 cells

  • Matrigel (optional)

  • Liposomal this compound formulation

  • Liposomal vehicle (empty liposomes)

  • Sterile saline

  • Insulin syringes with 27-30G needles

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant 1 x 10^7 HepG2 cells in the flank of each SCID mouse.

    • Allow the tumors to grow to an average volume of approximately 100 mm³. This typically takes 7-10 days.

    • Tumor volume can be calculated using the formula: (π/6) × (larger diameter) × (smaller diameter)².

  • Animal Grouping and Dosing:

    • Randomly divide the mice into experimental groups (e.g., saline control, liposomal vehicle control, low-dose liposomal this compound, high-dose liposomal this compound), with a sufficient number of mice per group (e.g., n=10).

    • Prepare the dosing solutions. For example, dilute the liposomal this compound stock in sterile saline to achieve the desired final concentrations (e.g., 5 mg/kg and 15 mg/kg).

  • Intravenous Administration:

    • Administer the prepared solutions intravenously (i.v.) via the tail vein.

    • The dosing schedule can be every two days for a total of 30 days.

  • Monitoring and Data Collection:

    • Monitor the mice regularly for signs of toxicity, including changes in body weight and behavior.

    • Measure tumor volumes every 10 days using calipers.

    • Record mouse survival data.

Signaling Pathways and Experimental Workflows

This compound Induced Signaling Pathways in Cancer Cells

Liposomal this compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. Two prominent pathways identified are the activation of the ASK1-JNK signaling cascade and the inhibition of the AKT-mTOR survival pathway.

G cluster_0 Liposomal this compound cluster_1 Pro-Apoptotic Signaling cluster_2 Anti-Apoptotic Signaling C8 Liposomal This compound ASK1 ASK1 C8->ASK1 Activates AKT AKT C8->AKT Inhibits JNK JNK ASK1->JNK Activates Caspases Caspases JNK->Caspases Activates Apoptosis_Pro Apoptosis Caspases->Apoptosis_Pro AKT->Apoptosis_Pro Inhibits mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival

Caption: this compound Signaling Pathways in Cancer.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for evaluating the efficacy of liposomal this compound in a mouse xenograft model.

G A Prepare Liposomal This compound D Administer Treatment (i.v. injection) A->D B Establish Xenograft Mouse Model C Randomize Mice into Groups B->C C->D E Monitor Tumor Growth & Mouse Survival D->E F Data Analysis E->F

Caption: In Vivo Experimental Workflow.

References

Flow Cytometry Analysis of C8-Ceramide Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octanoyl-sphingosine (C8-ceramide) is a cell-permeable, short-chain ceramide analog widely utilized in cell biology to investigate the role of ceramides as second messengers in cellular signaling pathways, particularly in the induction of apoptosis. As a key bioactive sphingolipid, ceramide accumulation within cells triggers a cascade of events leading to programmed cell death, making it a molecule of significant interest in cancer research and drug development. Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis, allowing for the rapid, multi-parametric analysis of individual cells within a heterogeneous population.

These application notes provide detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, focusing on key apoptotic events. The included data tables offer a summary of expected quantitative results, and diagrams illustrate the underlying signaling pathways and experimental workflows.

This compound Signaling Pathways in Apoptosis

This compound initiates apoptosis through a complex network of signaling pathways that converge on the activation of the caspase cascade. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Production: this compound treatment has been shown to increase the intracellular levels of ROS.[1] This oxidative stress is a critical upstream event that can trigger mitochondrial dysfunction.

  • Mitochondrial Dysfunction: Ceramides can form channels in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Bcl-2 Family Protein Regulation: The pro-apoptotic effects of ceramide are regulated by the Bcl-2 family of proteins. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, can counteract ceramide-induced apoptosis by preventing channel formation and MOMP.[3][4]

  • Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and activation of the intrinsic caspase pathway, starting with caspase-9, which in turn activates executioner caspases like caspase-3.[5] There is also evidence that this compound can activate the extrinsic pathway through caspase-8.

  • Cell Cycle Arrest: this compound treatment can induce cell cycle arrest, often at the G1 phase, preventing cellular proliferation.

  • Thioredoxin-Interacting Protein (Txnip) Involvement: this compound can upregulate Txnip, which inhibits the antioxidant function of thioredoxin (Trx1), further contributing to oxidative stress and apoptosis.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for analyzing this compound induced apoptosis.

C8_Ceramide_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway C8_Ceramide This compound ROS ↑ ROS Production C8_Ceramide->ROS Txnip ↑ Txnip C8_Ceramide->Txnip Mitochondria Mitochondria C8_Ceramide->Mitochondria Caspase8 Active Caspase-8 C8_Ceramide->Caspase8 G1_Arrest G1 Cell Cycle Arrest C8_Ceramide->G1_Arrest SOD_Switch SOD1 to SOD2 Switch ROS->SOD_Switch ROS->Mitochondria Trx1 ↓ Trx1 Activity Txnip->Trx1 MOMP MOMP (Ceramide Channels) Mitochondria->MOMP DeltaPsi ↓ ΔΨm MOMP->DeltaPsi Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Active Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Family (Anti-apoptotic) Bcl2->MOMP Caspase8->Caspase3

Caption: this compound apoptosis signaling pathway.

Experimental_Workflow General Experimental Workflow Cell_Culture Cell Culture (e.g., H1299, Jurkat) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain for Apoptosis Markers (Annexin V/PI, ROS, ΔΨm, Caspases) Harvest->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Apoptotic Populations) Flow_Cytometry->Data_Analysis

Caption: Workflow for this compound apoptosis analysis.

Data Presentation

The following tables summarize quantitative data obtained from flow cytometry analysis of cells treated with this compound.

Table 1: Annexin V/PI Staining for Apoptosis in H1299 Lung Cancer Cells

This compound (µM)Treatment Time (h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)48~2.5~3.0~5.5
1048~5.0~4.5~9.5
2048~8.0~7.0~15.0
3048~12.0~10.0~22.0
5048~20.0~18.0~38.0

Data are representative values compiled from published studies.

Table 2: Reactive Oxygen Species (ROS) Production in H1299 Lung Cancer Cells

This compound (µM)Treatment Time (h)ROS Positive Cells (%)
0 (Control)24~5.0
1024~15.0
2024~25.0
3024~40.0

Data are representative values compiled from published studies.

Table 3: Cell Cycle Analysis in H1299 Lung Cancer Cells

This compound (µM)Treatment Time (h)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)24~55.0~30.0~15.0
1024~60.0~25.0~15.0
2024~70.0~20.0~10.0
3024~75.0~15.0~10.0
5024~80.0~10.0~10.0

Data are representative values compiled from published studies.

Experimental Protocols

Protocol 1: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated cells as a negative control.

  • Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method (e.g., trypsin-EDTA), as enzymatic digestion can damage the cell membrane. For suspension cells, collect them by centrifugation.

  • Wash Cells: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend in Binding Buffer: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Expected Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • PBS

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound as described in Protocol 1.

  • Harvest Cells: Harvest the cells by centrifugation.

  • Wash Cells: Wash the cells once with PBS.

  • Staining: Resuspend the cells in PBS containing 10 µM DCFDA and incubate at 37°C for 30 minutes in the dark.

  • Wash Cells: Wash the cells twice with PBS to remove excess probe.

  • Resuspend Cells: Resuspend the cells in PBS for analysis.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 530 nm.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound.

  • Harvest Cells: Harvest the cells.

  • Wash Cells: Wash the cells once with PBS.

  • Staining: Resuspend the cells in cell culture medium containing 2 µM JC-1 and incubate at 37°C for 15-30 minutes.

  • Wash Cells: Wash the cells twice with PBS.

  • Resuspend Cells: Resuspend the cells in PBS for analysis.

  • Analysis: Analyze the cells by flow cytometry, detecting green fluorescence (emission ~529 nm) and red fluorescence (emission ~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol 4: Detection of Active Caspase-3

This protocol uses a fluorochrome-labeled inhibitor of caspases (FLICA) that specifically binds to active caspase-3.

Materials:

  • FAM-FLICA™ Caspase-3/7 Assay Kit (or similar)

  • Wash Buffer

  • PI or other viability dye

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound.

  • Staining: Add the FLICA reagent directly to the cell culture medium and incubate for 1 hour at 37°C.

  • Wash Cells: Wash the cells twice with Wash Buffer.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye like PI to distinguish from necrotic cells.

  • Analysis: Analyze the cells by flow cytometry. Apoptotic cells will be FLICA-positive and PI-negative.

These detailed protocols and application notes provide a comprehensive framework for researchers to effectively utilize flow cytometry in the study of this compound-induced apoptosis. The provided data and diagrams offer valuable context for experimental design and interpretation of results.

References

Application Notes and Protocols for Detecting C8-Ceramide Effects on Signaling Proteins via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of C8-Ceramide, a cell-permeable short-chain ceramide, on key cellular signaling proteins. Ceramide is a critical bioactive lipid involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence[1]. Understanding its impact on signaling pathways is crucial for research in cancer biology, neurobiology, and metabolic diseases.

This document outlines the experimental workflow, from cell treatment and protein extraction to immunoblotting and data analysis. It also includes visual representations of the affected signaling pathways and a summary of key quantitative parameters in tabular format for easy reference.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades. The primary pathways of interest for this protocol include:

  • Pro-Apoptotic Pathways: this compound can activate pro-apoptotic signaling, leading to programmed cell death. This is often mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways[2]. Activation of these kinases can lead to the cleavage and activation of executioner caspases, such as caspase-3[3].

  • Survival Pathways: Conversely, this compound can inhibit pro-survival signaling. A key target is the PI3K/Akt pathway, where ceramide can lead to the dephosphorylation and inactivation of Akt, a critical kinase for cell survival and proliferation.

Experimental Workflow

The overall experimental workflow for investigating the effects of this compound on signaling proteins using Western blot is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis A Seed Cells B Treat with this compound A->B C Include Vehicle Control B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F Prepare Lysates for SDS-PAGE E->F G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L Detection K->L M Image Acquisition L->M N Densitometry Analysis M->N O Normalization to Loading Control N->O P Statistical Analysis O->P

Caption: Experimental workflow for Western blot analysis.

This compound Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

G cluster_0 Pro-Apoptotic Signaling C8_Ceramide This compound ASK1 ASK1 C8_Ceramide->ASK1 activates p38 p38 MAPK C8_Ceramide->p38 activates Caspase3 Caspase-3 C8_Ceramide->Caspase3 activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis p38->Apoptosis cleaved_Caspase3 Cleaved Caspase-3 Caspase3->cleaved_Caspase3 cleaved_Caspase3->Apoptosis

Caption: this compound induced pro-apoptotic signaling pathways.

G cluster_1 Survival Signaling Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT phosphorylates (activates) Survival Cell Survival AKT->Survival C8_Ceramide This compound PP2A PP2A C8_Ceramide->PP2A activates PP2A->AKT dephosphorylates (inactivates)

Caption: Inhibition of pro-survival Akt signaling by this compound.

Detailed Experimental Protocol

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound (N-octanoyl-D-erythro-sphingosine) in ethanol or DMSO. The final concentration of the vehicle in the culture medium should not exceed 0.1%.

  • Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10-50 µM). A time-course experiment (e.g., 0, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

  • Controls:

    • Vehicle Control: Treat cells with the same volume of vehicle (ethanol or DMSO) used for the this compound treatment.

    • Untreated Control: Cells cultured in medium alone.

    • (Optional) Inactive Ceramide Control: Treat cells with an inactive analog, such as C8-dihydroceramide, to demonstrate the specificity of the this compound effect.

2. Protein Extraction

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.

  • Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification

  • Assay: Determine the protein concentration of each lysate using a Bradford or bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal loading of total protein for each sample in the subsequent steps.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.

  • Image Analysis: Quantify the band intensities using densitometry software.

  • Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading.

  • Data Presentation: Present the data as fold change relative to the vehicle-treated control.

Quantitative Data Summary

The following tables provide recommended starting concentrations and dilutions for antibodies and reagents. Note that these are starting points and may require optimization for your specific cell type and experimental conditions.

Table 1: Recommended Antibody Dilutions

Antibody TargetTypeRecommended Starting DilutionSupplier Example
Phospho-Akt (Ser473)Rabbit Polyclonal1:1000Cell Signaling Technology
Total AktRabbit Polyclonal1:1000Cell Signaling Technology
Phospho-JNK (Thr183/Tyr185)Rabbit Monoclonal1:1000Cell Signaling Technology
Total JNKRabbit Polyclonal1:1000Cell Signaling Technology
Cleaved Caspase-3 (Asp175)Rabbit Monoclonal1:1000 - 1:50000Proteintech, Abcam
Total Caspase-3Rabbit Polyclonal1:500 - 1:1000Novus Biologicals
GAPDHMouse Monoclonal1:5000 - 1:10000Santa Cruz Biotechnology
β-ActinMouse Monoclonal1:5000 - 1:10000Sigma-Aldrich
Anti-rabbit IgG (HRP-linked)Goat1:2000 - 1:10000Cell Signaling Technology
Anti-mouse IgG (HRP-linked)Goat1:2000 - 1:10000Santa Cruz Biotechnology

Table 2: Reagent and Buffer Compositions

Reagent/BufferComposition
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitor cocktail.
4X Laemmli Sample Buffer250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
10X Tris-Buffered Saline (TBS)200 mM Tris, 1.5 M NaCl; adjust to pH 7.6.
Wash Buffer (TBST)1X TBS with 0.1% Tween-20.
Blocking Buffer5% (w/v) non-fat dry milk or BSA in TBST.

Troubleshooting and Considerations

  • Vehicle Effects: Ensure that the concentration of the vehicle (e.g., DMSO or ethanol) does not affect cell viability or the signaling pathways being investigated.

  • Antibody Validation: Always validate the specificity of your primary antibodies, especially phospho-specific antibodies.

  • Loading Controls: Ensure that the expression of your chosen loading control is not affected by this compound treatment.

  • Data Interpretation: A decrease in the phosphorylated form of a protein should be accompanied by no change or a corresponding decrease in the total protein level to confirm a specific effect on phosphorylation. An increase in cleaved caspase-3 should correspond with a decrease in the pro-caspase-3 band.

References

Application Notes and Protocols: C8-Ceramide in the Study of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octanoyl-D-erythro-sphingosine (C8-ceramide) is a cell-permeable, short-chain synthetic analog of ceramide, a central molecule in sphingolipid metabolism. Due to its ability to readily cross cell membranes, this compound is an invaluable tool for investigating the diverse roles of ceramides in cellular signaling. It is particularly effective in studying mitochondrial dysfunction, as it directly and indirectly triggers a cascade of events within the mitochondria, leading to oxidative stress, impaired respiration, and ultimately, cell death pathways such as apoptosis and mitophagy. These application notes provide an overview of the mechanisms of this compound-induced mitochondrial dysfunction and detailed protocols for its experimental use.

Mechanisms of Action: this compound and Mitochondrial Targets

This compound induces mitochondrial dysfunction through several interconnected pathways:

  • Induction of Oxidative Stress: this compound treatment leads to a significant increase in mitochondrial reactive oxygen species (ROS).[1][2] This is achieved in part by its direct interaction with the mitochondrial electron transport chain (ETC), particularly inhibiting Complex I and III, which leads to electron leakage and the formation of superoxide radicals.[3][4][5] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial DNA, proteins, and lipids.

  • Alteration of Mitochondrial Membrane Integrity: Ceramides, including this compound, can form large, protein-permeable channels in the mitochondrial outer membrane (MOM). This channel formation increases the permeability of the MOM, leading to the release of pro-apoptotic proteins from the intermembrane space, such as cytochrome c, into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis. Furthermore, this compound has been shown to decrease the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

  • Induction of Mitophagy: this compound is a potent inducer of mitophagy, the selective autophagic removal of damaged mitochondria. This process is often mediated by the fission of mitochondria, a step regulated by Dynamin-related protein 1 (Drp1). Following fission, ceramide on the mitochondrial surface can act as a receptor, directly binding to LC3B-II on the autophagosome membrane, thereby targeting the damaged mitochondrion for degradation. This lethal mitophagy can serve as a tumor-suppressive mechanism.

  • Modulation of Apoptotic Pathways: The release of cytochrome c, facilitated by this compound, triggers the activation of a caspase cascade. This involves the sequential activation of initiator caspases, such as caspase-2 and caspase-8, upstream of the mitochondria, which then leads to the activation of executioner caspases like caspase-3 and -9, ultimately leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Observed EffectReference
H1299 (Human NSCLC)10 - 5024G1 Cell Cycle Arrest
H1299 (Human NSCLC)10 - 5048Dose-dependent increase in apoptosis
H1299 (Human NSCLC)0 - 3024Dose-dependent increase in ROS levels
Cultured HepatocytesNot specifiedNot specifiedDecrease in mitochondrial membrane potential and ATP depletion

Signaling Pathways and Experimental Visualizations

C8_Ceramide_Apoptosis_Pathway cluster_mito C8 This compound Mito Mitochondrion C8->Mito ETC Electron Transport Chain (ETC) Inhibition Mito->ETC MOMP MOMP (Channel Formation) Mito->MOMP ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS SOD SOD1 to SOD2 Switch ROS->SOD CytC Cytochrome c Release MOMP->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

C8_Ceramide_Mitophagy_Pathway C8 This compound Accumulation Mito Mitochondrion C8->Mito Drp1 Drp1 Activation Mito->Drp1 Stress Fission Mitochondrial Fission Drp1->Fission LC3B LC3B-II Binding Fission->LC3B Ceramide acts as receptor Autophagosome Autophagosome Formation LC3B->Autophagosome Mitophagy Lethal Mitophagy Autophagosome->Mitophagy

Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., H1299) Treatment Treat with this compound (e.g., 10-50 µM, 24-48h) + Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split ROS ROS Measurement (Flow Cytometry) Split->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Split->Apoptosis Proteins Protein Analysis (Western Blot) Split->Proteins OCR Mitochondrial Respiration (OCR Measurement) Split->OCR Data Data Analysis & Interpretation ROS->Data Apoptosis->Data Proteins->Data OCR->Data

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction in Cell Culture

This protocol provides a general framework for treating cultured cells with this compound to induce mitochondrial dysfunction.

Materials:

  • Cell line of interest (e.g., H1299, HeLa, etc.)

  • Complete cell culture medium

  • This compound (N-octanoyl-D-erythro-sphingosine)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates/flasks

Procedure:

  • Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

  • Treatment: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µM). c. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration. d. Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for analysis using one of the subsequent protocols (e.g., ROS detection, apoptosis assay).

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe and flow cytometry to quantify intracellular ROS levels following this compound treatment.

Materials:

  • This compound treated cells (from Protocol 1)

  • ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123, Dichlorofluorescein diacetate)

  • Flow cytometer

Procedure:

  • Cell Preparation: After this compound treatment, harvest the cells and wash them with PBS.

  • Probe Incubation: Resuspend the cells in a buffer containing the ROS-sensitive probe at the manufacturer's recommended concentration. Incubate in the dark under appropriate conditions (e.g., 37°C for 30 minutes).

  • Flow Cytometry: a. Wash the cells to remove excess probe. b. Resuspend the cells in a suitable buffer for flow cytometry. c. Analyze the cells using a flow cytometer with the appropriate laser and filter set for the chosen probe. d. Quantify the mean fluorescence intensity or the percentage of ROS-positive cells, as demonstrated in studies with H1299 cells.

Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Materials:

  • This compound treated cells (from Protocol 1)

  • Annexin V-FITC/APC Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cells with cold PBS.

  • Staining: a. Resuspend the cell pellet in the provided binding buffer. b. Add Annexin V conjugate and PI stain to the cell suspension. c. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer within one hour of staining. b. Use appropriate controls to set up compensation and gates. c. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 4: Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial respiration by measuring the rate at which cells consume oxygen, a key indicator of electron transport chain activity and oxidative phosphorylation.

Materials:

  • This compound treated cells (from Protocol 1)

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Culture Microplates

  • Assay medium and mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Plating: Seed cells directly into a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with this compound as described in Protocol 1 for the desired duration.

  • Assay Preparation: a. One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. b. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mitochondrial Stress Test: a. Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone and antimycin A). b. Calibrate the instrument. c. Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters following this compound treatment indicates mitochondrial dysfunction.

References

Troubleshooting & Optimization

C8-Ceramide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with C8-Ceramide in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated after I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A: this compound is a lipophilic molecule with very low solubility in aqueous solutions like PBS and cell culture media.[1] Precipitation occurs when its concentration exceeds its solubility limit in the aqueous environment.

Troubleshooting Steps:

  • Ensure Proper Dissolution in an Organic Solvent First: this compound should first be dissolved in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution.[2][3]

  • Use a Carrier Protein: For serum-free media, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance the solubility of this compound.[4] The BSA effectively encapsulates the lipid, preventing aggregation and precipitation.

  • Optimize the Dilution Method: When diluting the organic stock solution into your aqueous medium, add it dropwise while gently vortexing or swirling the medium. This gradual introduction helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Control the Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help to improve its solubility.

Q2: What is the best organic solvent for dissolving this compound?

A: DMSO, ethanol, and DMF are all effective solvents for dissolving this compound. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. For cell culture applications, DMSO and ethanol are the most commonly used.

Q3: Can I dissolve this compound directly in PBS or cell culture medium?

A: It is not recommended to dissolve this compound directly in aqueous solutions. Its solubility in PBS (pH 7.2) is extremely low (less than 50 µg/mL), and attempting to dissolve it directly will likely result in precipitation and an inaccurate final concentration in your experiment.

Q4: How do I prepare a vehicle control for my this compound experiment?

A: A vehicle control is crucial to distinguish the effects of this compound from the effects of the solvent used to dissolve it. The vehicle control should contain the same final concentration of the organic solvent (e.g., 0.1% DMSO or ethanol) in the cell culture medium as the this compound-treated samples.

Q5: I'm observing high levels of cell death in my vehicle control group. What could be the cause?

A: High cell death in the vehicle control group is likely due to the cytotoxicity of the organic solvent. Ensure that the final concentration of the solvent in your culture medium is non-toxic to your specific cell line. You may need to perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)>20 mg/mL
Ethanol>33 mg/mL
Dimethylformamide (DMF)>22 mg/mL
PBS (pH 7.2)<50 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-BSA Complex for Serum-Free Applications

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS or serum-free cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10 mg/mL) in sterile PBS or serum-free medium.

  • In a sterile tube, add the desired amount of this compound stock solution.

  • While vortexing the BSA solution, slowly add the this compound stock solution dropwise to the BSA solution. The molar ratio of this compound to BSA should be optimized for your specific application, but a 1:1 to 5:1 ratio is a good starting point.

  • Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.

  • The this compound-BSA complex is now ready to be added to your serum-free cell culture.

Visualizations

C8_Ceramide_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_delivery Delivery to Aqueous Solution C8_Solid This compound (Solid) Dissolve Dissolve (Vortex/Warm) C8_Solid->Dissolve Organic_Solvent Organic Solvent (DMSO or Ethanol) Organic_Solvent->Dissolve Stock_Solution This compound Stock Solution (e.g., 10 mM) Dissolve->Stock_Solution Stock_Solution_Ref This compound Stock Dilute Dilute Dropwise (with Vortexing) Stock_Solution_Ref->Dilute Aqueous_Medium Aqueous Medium (Cell Culture Medium) Aqueous_Medium->Dilute Final_Solution Final Working Solution (for Cell Treatment) Dilute->Final_Solution

Caption: Experimental workflow for this compound solubilization.

C8_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway C8_Ceramide This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) C8_Ceramide->Death_Receptors promotes clustering Mitochondria Mitochondria C8_Ceramide->Mitochondria induces stress Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

C8_Ceramide_Cell_Cycle_Arrest C8_Ceramide This compound p21_p27 p21/p27 (CDK Inhibitors) C8_Ceramide->p21_p27 upregulates CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21_p27->CyclinD_CDK46 inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest leads to Rb Rb Phosphorylation CyclinD_CDK46->Rb inhibits G1_S_Transition G1/S Phase Transition CyclinD_CDK46->G1_S_Transition drives E2F E2F Release Rb->E2F inhibits E2F->G1_S_Transition promotes

Caption: this compound induced G1 cell cycle arrest pathway.

References

Technical Support Center: Optimizing C8-Ceramide Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing C8-ceramide-induced apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced apoptosis?

A1: this compound, a cell-permeable analog of endogenous ceramide, primarily induces apoptosis by increasing the permeability of the mitochondrial outer membrane. This leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[1][2] This event triggers a cascade of downstream signaling, including the activation of caspases, which are the key executioners of apoptosis.[3] Additionally, this compound can induce apoptosis through the production of reactive oxygen species (ROS) and by modulating signaling pathways that lead to cell cycle arrest.[4][5]

Q2: I am not observing any apoptosis after treating my cells with this compound. What are the common reasons for this?

A2: Several factors can contribute to a lack of apoptotic response. The most common issues include:

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. A concentration that induces apoptosis in one cell line may be ineffective in another.

  • Inadequate Incubation Time: The time required to observe apoptosis can vary significantly between cell types. It is crucial to perform a time-course experiment.

  • Improper Reagent Preparation: this compound is lipophilic and requires proper solubilization in a suitable organic solvent like DMSO or ethanol before being diluted in cell culture media. Ensure the final solvent concentration is not toxic to the cells.

  • Cell Health and Confluence: Experiments should be performed on healthy, exponentially growing cells. Overly confluent or sparse cultures can respond differently to stimuli.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the pro-apoptotic effects of this compound. Consider reducing the serum concentration during treatment.

Q3: What is a good starting concentration range for this compound?

A3: A common starting point for this compound concentration is in the low micromolar range, typically between 10 µM and 100 µM. However, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in an appropriate organic solvent such as DMSO or ethanol to a high concentration (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, dilute the stock directly into your pre-warmed cell culture medium and vortex gently to ensure it is fully dispersed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Apoptosis Observed Concentration of this compound is too low.Perform a dose-response experiment with a wider concentration range (e.g., 10 µM to 100 µM).
Incubation time is too short.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Improper dissolution of this compound.Ensure the this compound is fully dissolved in the organic solvent before adding it to the culture medium. The final solvent concentration should be low (typically <0.5%) and a vehicle control should always be included.
Cell line is resistant to this compound-induced apoptosis.Some cell lines may have intrinsic resistance. Confirm the apoptotic pathway is intact in your cell line using a known positive control inducer of apoptosis. Consider using a different cell-permeable ceramide analog (e.g., C2 or C6-ceramide).
High Background Apoptosis in Control Group Solvent toxicity.Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Test a range of solvent concentrations to determine the maximum tolerable level.
Poor cell health.Use cells that are in the logarithmic growth phase and ensure they are not stressed before starting the experiment.
Inconsistent Results Variability in cell confluence.Standardize the cell seeding density to ensure a consistent level of confluence (e.g., 70-80%) for all experiments.
Inconsistent reagent preparation.Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.

Quantitative Data Summary

The following table summarizes effective this compound concentrations and incubation times from various studies.

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
H1299 (Human non-small-cell lung cancer)10 - 50 µM24 - 48 hoursDose-dependent increase in apoptosis and G1 cell cycle arrest.
Alveolar Type II Epithelial Cells (AECII)20 - 80 µmol/L12 - 24 hoursDose- and time-dependent decrease in cell viability and induction of apoptosis.
HeLa (Human cervical cancer)3 µM48 hoursReduced cell number and cytotoxicity.
HeLaup to 20 µM16 hoursInduction of cell death.
A549 & PC9 (Human non-small cell lung cancer)50 - 200 µmol/l12 - 36 hoursTime- and concentration-dependent reduction in cell viability.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control containing the same concentration of solvent as the highest this compound concentration.

  • Remove the old medium and treat the cells with the various concentrations of this compound and the vehicle control. Include untreated cells as a negative control.

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the determined incubation time.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

C8_Ceramide_Apoptosis_Pathway C8_Ceramide Exogenous this compound Mitochondrion Mitochondrion C8_Ceramide->Mitochondrion Permeabilizes outer membrane ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ROS->Mitochondrion Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Troubleshooting_Workflow Start No Apoptosis Observed with this compound Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., 10-100 µM) Check_Concentration->Dose_Response No Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course (e.g., 6-48h) Check_Time->Time_Course No Check_Reagent Is the this compound prepared correctly? Check_Time->Check_Reagent Yes Time_Course->Check_Reagent Reagent_Prep Verify stock solution and final solvent concentration Check_Reagent->Reagent_Prep No Check_Controls Are positive/negative controls working? Check_Reagent->Check_Controls Yes Reagent_Prep->Check_Controls Positive_Control Use a known apoptosis inducer Check_Controls->Positive_Control No Re_evaluate Re-evaluate Experiment Check_Controls->Re_evaluate Yes Positive_Control->Re_evaluate

References

Technical Support Center: Preventing C8-Ceramide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C8-ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures, with a focus on preventing precipitation in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. What is causing this and how can I fix it?

Answer: This is a common issue stemming from the hydrophobic nature of this compound. Precipitation typically occurs when its concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[1]

Troubleshooting Steps:

  • Proper Stock Solution Preparation: this compound should first be dissolved in an organic solvent to create a concentrated stock solution before being diluted into the cell culture medium.[2]

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing this compound stock solutions for cell culture applications.[3][4]

  • Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

  • Dilution Technique: Avoid adding the concentrated stock solution directly to the full volume of media. A serial dilution approach is recommended. First, pre-dilute the stock solution into a smaller volume of media (preferably containing serum) while vortexing, and then add this intermediate solution to the final volume of media.

  • Temperature: Gently warming the media to 37°C before adding the this compound solution can aid in its dispersion. However, be aware that the compound may precipitate as the media cools.

  • Role of Serum: Serum contains proteins like albumin that act as carriers for lipids, significantly enhancing their solubility. If you are using serum-free media, precipitation is more likely. Consider adding fatty acid-free bovine serum albumin (BSA) to your media to improve solubility.

  • Alternative Solvents: A solvent mixture of ethanol and dodecane (98:2, v/v) has been shown to help disperse ceramides in aqueous solutions.

Solvent This compound Solubility Notes
DMSO >20 mg/mLCommon vehicle for in vitro experiments. Keep final concentration low.
Ethanol >33 mg/mLAnother widely used solvent. Keep final concentration low.
DMF >22 mg/mLAn alternative organic solvent.
PBS (pH 7.2) <50 µg/mLDirect dissolution in aqueous buffers is not recommended.

Question: Can I dissolve this compound directly in my cell culture media or PBS?

Answer: No, this is not recommended. This compound has very poor solubility in aqueous solutions like PBS and cell culture media. Attempting to dissolve it directly will almost certainly lead to precipitation and an inaccurate final concentration in your experiment.

Experimental Design and Controls

Question: What are the essential experimental controls when working with this compound?

Answer: To ensure the validity of your results, the following controls are crucial:

  • Vehicle Control: This is the most critical control. It consists of treating a set of cells with the same volume of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound, diluted to the same final concentration in the culture medium. This accounts for any effects of the solvent itself.

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for cell health and behavior.

  • Inactive Ceramide Analog (Optional but Recommended): Using a structurally similar but biologically inactive ceramide analog can help confirm that the observed effects are specific to this compound's biological activity.

Question: What is a typical working concentration for this compound in cell culture?

Answer: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Reported effective concentrations range from the low micromolar (e.g., 3 µM) to higher micromolar levels (e.g., 50 µM).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 425.7 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile-filtered

Procedure:

  • Warm the vial of this compound to room temperature before opening.

  • Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 234.9 µL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound into Cell Culture Media

This protocol is for preparing 10 mL of media with a final this compound concentration of 30 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, prepare an intermediate dilution by adding 3 µL of the 10 mM stock solution to 997 µL of pre-warmed complete cell culture medium. This creates a 300 µM solution. Mix gently by flicking the tube.

  • Add 1 mL of the 300 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve the final 30 µM concentration.

  • Mix immediately by gently inverting the tube or swirling the flask. Do not vortex vigorously, as this can cause frothing.

  • Apply the this compound-containing medium to your cells immediately.

  • Prepare a vehicle control by adding the equivalent amount of DMSO (3 µL in 10 mL of media) to a separate flask of media.

Visualizations

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed in Media check_stock Is the stock solution properly prepared in an organic solvent (DMSO/Ethanol)? start->check_stock check_concentration Is the final solvent concentration ≤ 0.1%? check_stock->check_concentration Yes solution_remake_stock Remake stock solution in 100% DMSO or Ethanol. check_stock->solution_remake_stock No check_dilution Was a serial dilution performed? check_concentration->check_dilution Yes solution_adjust_solvent Adjust final solvent concentration. check_concentration->solution_adjust_solvent No check_serum Are you using serum-free media? check_dilution->check_serum Yes solution_serial_dilute Use a two-step dilution method. check_dilution->solution_serial_dilute No solution_add_bsa Consider adding fatty-acid-free BSA. check_serum->solution_add_bsa Yes end_success Precipitation Resolved check_serum->end_success No solution_remake_stock->end_success solution_adjust_solvent->end_success solution_serial_dilute->end_success solution_add_bsa->end_success

Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture.

Experimental Workflow: this compound Preparation and Cell Treatment

start Start dissolve Dissolve this compound in DMSO to make 10 mM stock start->dissolve store Aliquot and store stock at -20°C dissolve->store thaw Thaw one aliquot store->thaw intermediate_dilution Prepare intermediate dilution in a small volume of media thaw->intermediate_dilution warm_media Pre-warm complete media to 37°C warm_media->intermediate_dilution final_dilution Add intermediate dilution to the final volume of media intermediate_dilution->final_dilution treat_cells Immediately add media to cells final_dilution->treat_cells end End treat_cells->end

Caption: Workflow for preparing this compound and treating cells.

Simplified this compound Induced Apoptosis Pathway

C8_Ceramide Exogenous this compound ROS Increased ROS Production C8_Ceramide->ROS induces SOD_switch SOD1 to SOD2 Switch ROS->SOD_switch stimulates CyclinD1 Cyclin D1 Accumulation SOD_switch->CyclinD1 leads to G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest causes Apoptosis Apoptosis G1_Arrest->Apoptosis triggers

Caption: this compound can induce apoptosis through ROS production and cell cycle arrest.

References

Troubleshooting inconsistent results in C8-Ceramide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C8-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides. Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol.[1][2] However, it has poor aqueous solubility.[2][3]

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools. Using a lower final concentration of this compound may also prevent precipitation.

  • Liposomal Formulations: Liposome-based delivery systems can significantly improve the solubility and efficacy of short-chain ceramides like this compound. Liposomal this compound has been shown to be more potent than free this compound.

Inconsistent Experimental Results

Question: I am observing inconsistent or no effects of this compound in my experiments. What are the potential causes and solutions?

Answer: Inconsistent results can stem from several factors related to the compound's stability, experimental conditions, and the cells themselves.

  • This compound Degradation or Instability:

    • Storage: this compound is a lipid and can be prone to degradation. Ensure it is stored at -20°C as a powder or in a suitable solvent. Avoid repeated freeze-thaw cycles.

    • Fresh Preparations: It is recommended to prepare fresh dilutions from the stock solution for each experiment to avoid degradation.

  • Suboptimal Concentration and Incubation Time:

    • Concentration: The effective concentration of this compound is cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. Concentrations can range from 10 µM to 50 µM.

    • Incubation Time: The time required to observe a cellular response can vary. Conduct a time-course experiment to identify the optimal incubation period. Effects on cell viability or apoptosis can often be observed between 6 and 48 hours.

  • Cell Culture Conditions:

    • Cell Density: Plate cells at an optimal density. Overly confluent or sparse cultures can respond differently to stimuli.

    • Serum Presence: Components in serum can interfere with this compound activity. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.

    • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound due to differences in their ceramide metabolism or signaling pathways.

High Background or Non-Specific Effects

Question: I am observing high levels of cell death in my vehicle control group. What could be the cause?

Answer: High toxicity in the vehicle control group is typically due to the solvent used to dissolve the this compound.

  • Solvent Toxicity: The solvent (e.g., DMSO, ethanol) may be at a toxic concentration.

    • Solution: Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). It is advisable to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound to help guide experimental design.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineEffective Concentration RangeObserved EffectReference
H1299 (Human Lung Cancer)10 - 50 µMG1 cell cycle arrest and apoptosis
HepG2 (Human Hepatocellular Carcinoma)5 µM (Liposomal)>50% proliferation inhibition
SMMC-7721/Huh-7 (Human Hepatocellular Carcinoma)10 µM (Liposomal)Significant reduction in cell survival
BV-2 (Microglial Cells)30 µMDecreased cell proliferation
WB-F344 (Rat Liver Epithelial)8 µMAltered gap junction function

Table 2: Time-Dependent Effects of this compound

Cell LineTreatment DurationThis compound ConcentrationObserved EffectReference
H129924 h10 - 50 µMG1 cell cycle arrest
H129948 h10 - 50 µMApoptosis
BV-22 h30 µMPeak cellular uptake of this compound
BV-224 h30 µMThis compound levels declined to <10% of 2h levels
WB-F3441, 3, 24 h8 µMTime-dependent effects on gap junction communication

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 20 mg/ml in DMSO). Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control for each concentration of this compound used to accurately assess solvent effects. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Perform the cytotoxicity assay (e.g., MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence according to the assay protocol. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired duration (e.g., 48 hours). Include vehicle-treated and untreated controls.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

C8_Ceramide_Signaling_Pathway cluster_input Stimulus cluster_cellular_response Cellular Response This compound This compound ROS_Production ROS Production This compound->ROS_Production SOD1_SOD2_Switch SOD1 to SOD2 Switch ROS_Production->SOD1_SOD2_Switch CyclinD1_Accumulation Cyclin D1 Accumulation SOD1_SOD2_Switch->CyclinD1_Accumulation G1_Arrest G1 Cell Cycle Arrest CyclinD1_Accumulation->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock (e.g., in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells at Optimal Density Prepare_Stock->Seed_Cells Dose_Response Dose-Response & Time-Course Experiment Seed_Cells->Dose_Response Treat_Cells Treat Cells with Optimal Concentration & Time Dose_Response->Treat_Cells Assay Perform Assay (e.g., Viability, Apoptosis, Western Blot) Treat_Cells->Assay Analyze_Data Data Analysis Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for this compound studies.

Troubleshooting_Guide Inconsistent_Results Inconsistent Results? Precipitation Precipitation in Media? Inconsistent_Results->Precipitation Yes No_Effect No Observable Effect? Inconsistent_Results->No_Effect No Solution_Precipitation Check Solvent Conc. (≤0.1%) Warm Media Before Adding Use Liposomal Formulation Precipitation->Solution_Precipitation Yes High_Control_Toxicity High Control Toxicity? No_Effect->High_Control_Toxicity No Solution_No_Effect Perform Dose-Response Perform Time-Course Check Cell Density & Serum No_Effect->Solution_No_Effect Yes Solution_High_Toxicity Lower Solvent Concentration Test Solvent Toxicity Alone High_Control_Toxicity->Solution_High_Toxicity Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

How to improve C8-Ceramide cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C8-Ceramide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve this compound for cell culture experiments?

A1: this compound is a lipid and has poor solubility in aqueous solutions like cell culture media.[1][2] Therefore, it must first be dissolved in an organic solvent to create a concentrated stock solution. Common solvents include Dimethyl sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][3][4] It is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q2: My cells are not responding to this compound treatment. What could be the issue?

A2: There are several potential reasons for a lack of cellular response.

  • Insufficient Concentration: The effective concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 10-50 µM) to determine the optimal concentration for your specific cell line.

  • Inadequate Incubation Time: The time required to observe an effect can vary. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to identify the optimal treatment duration.

  • Poor Permeability/Delivery: Due to its lipophilic nature, this compound can have difficulty reaching its intracellular targets. Consider using a delivery vehicle such as liposomes to enhance cell permeability and efficacy.

  • Cell Resistance: Some cell lines may be resistant to ceramide-induced apoptosis. You can verify that the apoptotic machinery in your cells is functional by using a known positive control for apoptosis.

Q3: How can I improve the cell permeability and delivery of this compound?

A3: The primary challenge with using short-chain ceramides like this compound is their poor solubility and delivery in aqueous cell culture environments. Liposome-based nanotechnology drug delivery systems have been developed to overcome this limitation. Encapsulating this compound within a liposomal formulation can significantly enhance its delivery into cells, leading to a more potent biological effect compared to the free drug. For example, co-delivery of this compound with doxorubicin in a DOTAP liposomal system has been shown to enhance cellular uptake and cytotoxicity in melanoma cell lines.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a cell-permeable analog of endogenous ceramides and acts as a bioactive sphingolipid that can regulate various cellular processes. Its most well-documented role is the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. This is often mediated through the overproduction of reactive oxygen species (ROS), which in turn can trigger downstream signaling cascades leading to cell death.

Q5: What signaling pathways are activated by this compound?

A5: this compound can modulate several signaling pathways. In some non-small-cell lung cancer cells, it has been shown to induce apoptosis by increasing endogenous ROS levels, which leads to a switch in the expression of superoxide dismutases (from SOD1 to SOD2) and an accumulation of cyclin D1, resulting in G1 cell cycle arrest. Other studies have pointed to the involvement of the Txnip/Trx1 complex in ceramide-induced apoptosis. Additionally, liposomal this compound has been shown to inhibit the pro-survival AKT-mTOR signaling pathway in hepatocellular carcinoma cells.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Precipitation of this compound in culture medium. This compound has exceeded its solubility limit in the aqueous medium. This is more common in serum-free media.Prepare a high-concentration stock solution in DMSO or ethanol. Add the stock solution to the culture medium while vortexing to ensure rapid dispersion. For serum-free applications, consider adding fatty-acid-free bovine serum albumin (BSA) to the medium to act as a lipid carrier. Alternatively, use a liposomal formulation.
High cell death in the vehicle control group. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high, causing cytotoxicity.Perform a toxicity test with the vehicle solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is typically at or below 0.1%.
Inconsistent results between experiments. Variations in cell seeding density, cell passage number, or reagent preparation.Standardize your cell culture workflow. Ensure consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh treatment solutions for each experiment.
No observable effect of this compound treatment. The concentration may be too low, or the incubation time too short for your specific cell type. The compound may have degraded due to improper storage.Perform a dose-response (e.g., 10-50 µM) and time-course (e.g., 24-72 hours) experiment. Ensure this compound is stored correctly at -20°C. Consider using a more efficient delivery method like liposomes.

Quantitative Data Summary

The following table summarizes the enhanced efficacy of liposomal this compound compared to free this compound in inhibiting cancer cell proliferation.

FormulationCell LineAssayConcentration for ~50% Inhibition (IC50)Efficacy Comparison
Free this compound HepG2 (Hepatocellular Carcinoma)MTT> 50 µMAt 5 µM, free this compound had almost no effect on cell proliferation.
Liposomal this compound HepG2 (Hepatocellular Carcinoma)MTT~ 5 µMLiposomal this compound was significantly more potent than the free form, inducing over 50% proliferation inhibition at 5 µM.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

This protocol describes the standard method for solubilizing and applying this compound to cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in exponential growth phase

Procedure:

  • Prepare Stock Solution:

    • Aseptically prepare a 10-20 mM stock solution of this compound in DMSO or ethanol.

    • Warm the solution gently (e.g., at 37°C) and vortex or sonicate briefly to ensure the ceramide is fully dissolved.

    • Store the stock solution at -20°C for future use.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

    • It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion and prevent precipitation.

  • Cell Treatment:

    • Carefully remove the existing medium from the cultured cells.

    • Add the medium containing the this compound working solution to the cells.

    • Include a vehicle control by treating a set of cells with medium containing the same final concentration of DMSO or ethanol as the highest this compound concentration used.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, proceed with assays to assess the cellular response (e.g., MTT assay for viability, Annexin V/PI staining for apoptosis).

Protocol 2: Assessing Cell Viability using MTT Assay

This protocol provides a method to assess the effect of this compound treatment on cell viability.

Materials:

  • Cells treated with this compound (from Protocol 1) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).

    • Allow cells to adhere overnight.

    • Treat cells with a series of this compound concentrations and a vehicle control as described in Protocol 1.

  • MTT Addition:

    • After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

C8_Ceramide_Apoptosis_Pathway C8 Exogenous This compound ROS ↑ Reactive Oxygen Species (ROS) C8->ROS SOD SOD1 to SOD2 Switch ROS->SOD Apoptosis Apoptosis ROS->Apoptosis CyclinD1 ↑ Cyclin D1 Accumulation SOD->CyclinD1 feedback loop G1Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1Arrest G1Arrest->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (in DMSO) PrepWorking Dilute to Working Solution in Medium PrepStock->PrepWorking TreatCells Treat Cells with This compound & Vehicle PrepWorking->TreatCells SeedCells Seed Cells in Multi-well Plate SeedCells->TreatCells Incubate Incubate for Defined Period (e.g., 24-48h) TreatCells->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot for Signaling Proteins Incubate->Western

Caption: General experimental workflow for this compound treatment.

References

C8-Ceramide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of C8-Ceramide.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound and for how long is it stable?

A1: this compound should be stored as a powder at -20°C for long-term stability.[1][2][3][4] When stored unopened at this temperature, it is guaranteed to meet release specifications for at least one year.[5] Some suppliers indicate a stability of at least four years under these conditions. To maintain compound integrity, it is crucial to avoid repeated freeze-thaw cycles. For frequent use, it is recommended to prepare a stock solution and store it at -20°C.

Q2: How do I dissolve this compound for use in cell culture experiments?

A2: this compound has poor solubility in aqueous solutions but is soluble in several organic solvents. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous cell culture medium.

Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO): Soluble at >20 mg/mL.

  • Ethanol: Soluble at >33 mg/mL.

  • Dimethylformamide (DMF): Soluble at >22 mg/mL.

For cell culture applications, it is critical to ensure that the final concentration of the organic solvent in the medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q3: What are the typical working concentrations of this compound in cell culture?

A3: The effective concentration of this compound is cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Generally, concentrations ranging from 10 µM to 80 µM have been used in various studies to induce cellular effects such as apoptosis and cell cycle arrest.

Q4: What are the known biological activities of this compound?

A4: this compound is a cell-permeable analog of naturally occurring ceramides. Unlike some shorter-chain ceramides, it can be metabolized by cells to generate natural ceramides, leading to a significant increase in intracellular ceramide levels. This property allows it to closely mimic the effects of elevated endogenous ceramide. Its known biological activities include:

  • Induction of Apoptosis: this compound is a well-documented inducer of apoptosis in various cell lines, including human leukemia cells.

  • Cell Cycle Arrest: It can cause cell cycle arrest, often in the G0/G1 phase.

  • Induction of Differentiation: It has been shown to promote the differentiation of human keratinocytes.

  • Activation of Signaling Pathways: this compound is a bioactive lipid that can activate protein kinases and phosphatases, modulating various signaling cascades.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Cell Culture Medium * Poor aqueous solubility. * Final concentration of the organic solvent is too low to maintain solubility.* Ensure the stock solution is fully dissolved before adding it to the medium. * Add the stock solution to pre-warmed (37°C) medium while vortexing to ensure rapid and even dispersion. * Prepare fresh dilutions for each experiment. * Consider using a ceramide delivery system, such as complexing with bovine serum albumin (BSA), to improve solubility.
Inconsistent or No Cellular Response to Treatment * Suboptimal concentration of this compound for the specific cell type. * Inadequate incubation time. * Degradation of this compound due to improper storage or handling. * Variations in cell density at the time of treatment. * Inconsistent preparation of working solutions.* Perform a dose-response experiment to determine the optimal concentration. * Conduct a time-course experiment to identify the optimal treatment duration. * Ensure this compound is stored correctly at -20°C and avoid repeated freeze-thaw cycles. * Standardize cell seeding density for all experiments. * Prepare fresh dilutions of this compound from a reliable stock solution for each experiment.
High Levels of Cell Death in Vehicle Control Group * The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.* Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). * Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Data Presentation

This compound Stability and Storage
Parameter Condition Notes
Storage Temperature -20°CRecommended for long-term storage of the solid compound.
Form Powder/Crystalline SolidStore in this form for maximal stability.
Guaranteed Stability ≥ 1 yearWhen stored unopened at -20°C. Some sources suggest up to 4 years.
Handling Avoid repeated freeze-thaw cyclesAliquoting stock solutions is recommended.
This compound Solubility
Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)>20 mg/mL
Ethanol>33 mg/mL
Dimethylformamide (DMF)>22 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2<50 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Organic Solvent

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming may aid dissolution.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell Treatment

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is recommended to add the stock solution dropwise while vortexing the medium to facilitate mixing and prevent precipitation.

  • Ensure the final concentration of the organic solvent is ≤ 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution, resulting in a final solvent concentration of 0.1%.

  • Use the working solution immediately for cell treatment.

Protocol 3: Preparation of this compound-BSA Complex

This protocol is adapted for researchers who wish to avoid the use of organic solvents in their final cell culture medium.

Materials:

  • This compound powder

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile glass test tubes

  • Sterile centrifuge tubes

  • Nitrogen gas line or vacuum desiccator

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

  • In a glass test tube, dispense an appropriate volume of the this compound stock solution.

  • Evaporate the ethanol under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.

  • Prepare a solution of fatty acid-free BSA in sterile PBS (e.g., 0.34 mg/mL). Warm the solution to 37°C.

  • Add the warm BSA solution to the glass tube containing the dried this compound film.

  • Immediately vortex the mixture vigorously for 2-3 minutes to facilitate the complexation of this compound with BSA.

  • The resulting this compound-BSA complex solution can be stored at -20°C and diluted in cell culture medium for experiments.

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

C8_Ceramide_Apoptosis C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS ASK1 ASK1 Activation ROS->ASK1 JNK_p38 JNK/p38 MAPK Activation ASK1->JNK_p38 Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

This compound Induced Cell Cycle Arrest

C8_Ceramide_Cell_Cycle_Arrest C8_Ceramide This compound PP2A Protein Phosphatase 2A (PP2A) Activation C8_Ceramide->PP2A p21 ↑ p21 Expression C8_Ceramide->p21 Akt_dephosphorylation Akt Dephosphorylation (Inactivation) PP2A->Akt_dephosphorylation G1_Arrest G1 Phase Cell Cycle Arrest Akt_dephosphorylation->G1_Arrest CyclinD1_CDK ↓ Cyclin D1 / CDK Levels p21->CyclinD1_CDK CyclinD1_CDK->G1_Arrest

Caption: this compound induced G1 cell cycle arrest.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Prepare_Solutions Prepare this compound Working Solutions Cell_Treatment Treat Cells with This compound Prepare_Solutions->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis

Caption: Workflow for this compound cytotoxicity assay.

References

Technical Support Center: Off-target Effects of C8-Ceramide in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of C8-Ceramide in cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cellular assays?

A1: this compound (N-octanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides. Its shorter acyl chain allows for easier delivery into cells in culture compared to long-chain ceramides. It is widely used to mimic the effects of natural ceramides and to study their role in various cellular processes, including apoptosis, cell cycle arrest, and stress responses.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the induction of cellular responses mediated by ceramide signaling pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the regulation of cellular stress responses such as the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects of this compound can arise from its structural similarity to other lipids and its ability to physically alter cellular membranes. These effects may include non-specific changes in membrane fluidity, leading to the activation of signaling pathways unrelated to ceramide's direct targets. Additionally, at high concentrations, it can induce necrotic cell death rather than apoptosis. Short-chain ceramides like this compound may not fully replicate the behavior of endogenous long-chain ceramides and can perturb lipid packing in membranes.[1]

Q4: How does this compound induce apoptosis?

A4: this compound can induce apoptosis through multiple mechanisms. It can lead to the overproduction of reactive oxygen species (ROS), which in turn triggers downstream apoptotic signaling.[2][3] It can also directly activate components of the apoptotic machinery, such as caspases. Furthermore, this compound can induce ER stress, which, if prolonged, can activate the apoptotic cascade.

Q5: Can this compound affect cellular processes other than apoptosis?

A5: Yes, this compound is a bioactive lipid that can influence a variety of cellular processes. It has been shown to induce autophagy, a cellular recycling process, and to cause cell cycle arrest, typically at the G1 phase.[2][4] It can also impact mitochondrial function and cellular metabolism.

Q6: How does the activity of this compound compare to other short-chain ceramides like C6-Ceramide?

A6: this compound and C6-Ceramide are both commonly used short-chain ceramide analogs. While they often produce similar effects, the length of the acyl chain can influence their potency and specific interactions with cellular components. Some studies suggest that ceramides with acyl chain lengths of 4 to 8 carbons are more effective at increasing membrane permeability than those with shorter or longer chains. It is crucial to empirically determine the optimal analog and concentration for each specific cell line and experimental question.

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound treatment.

  • Possible Cause 1: Poor Solubility. this compound is hydrophobic and can precipitate in aqueous solutions.

    • Solution: Prepare a fresh, concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol immediately before use. When diluting into your cell culture medium, ensure rapid and thorough mixing. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

  • Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound is highly cell-type dependent.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 10-50 µM.

  • Possible Cause 3: Inadequate Incubation Time. The time required to observe a cellular response can vary.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for the endpoint you are measuring.

  • Possible Cause 4: Cell Line Resistance. Some cell lines may be inherently resistant to this compound due to differences in their metabolism or signaling pathways.

    • Solution: Consider using a different short-chain ceramide analog or a combination of treatments to enhance the cellular response.

Issue 2: High levels of cell death that appear necrotic rather than apoptotic.

  • Possible Cause 1: Excessive Concentration. High concentrations of this compound can lead to acute toxicity and necrosis.

    • Solution: Reduce the concentration of this compound used in your experiment. Refer to your dose-response curve to select a concentration that induces apoptosis without causing widespread necrosis.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound may be causing cytotoxicity.

    • Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).

Issue 3: High background or non-specific signals in downstream assays (e.g., Western blotting).

  • Possible Cause 1: Off-Target Effects. this compound may be activating signaling pathways that are not your primary focus.

    • Solution: Use specific inhibitors for suspected off-target pathways to confirm the specificity of your observed effects. Additionally, consider using a structurally related but biologically inactive control, such as C8-dihydroceramide, to distinguish specific ceramide-mediated effects from non-specific lipid effects.

  • Possible Cause 2: Antibody Cross-Reactivity.

    • Solution: Ensure your primary and secondary antibodies are validated for the specific application and are not cross-reacting with other cellular proteins.

Quantitative Data

Table 1: Effect of this compound on Cell Viability and Apoptosis in H1299 Lung Cancer Cells

This compound Concentration (µM)Cell Viability (% of Control) after 24hTotal Apoptosis (%) after 48h
01005.2 ± 1.1
10~9012.5 ± 2.3
20~7525.1 ± 3.5
30~5540.8 ± 4.2
40~4055.3 ± 5.1
50~2570.6 ± 6.4

Table 2: Induction of Apoptosis by this compound in Alveolar Type II Epithelial Cells (AECII)

This compound Concentration (µM)Apoptotic Cells (%) after 12h (Annexin V)Apoptotic Cells (%) after 24h (Annexin V)Apoptotic Cells (%) after 12h (TUNEL)Apoptotic Cells (%) after 24h (TUNEL)
020.63 ± 0.8620.93 ± 2.515.51 ± 1.415.56 ± 1.36
2022.67 ± 1.7228.93 ± 3.1913.24 ± 2.6221.34 ± 2.09
4042.03 ± 1.3447.00 ± 1.0835.10 ± 4.5937.12 ± 2.11
8050.40 ± 1.3057.77 ± 3.0475.07 ± 4.3791.33 ± 0.72

Experimental Protocols

1. General Protocol for this compound Treatment of Cultured Cells

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mM).

    • Vortex thoroughly to ensure complete dissolution. A brief sonication may be beneficial.

    • Prepare fresh stock solutions for each experiment to avoid degradation.

  • Cell Seeding:

    • Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-warm the cell culture medium to 37°C.

    • Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration. Vortex immediately and vigorously to prevent precipitation.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control (medium with the same final concentration of the solvent).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Proceed with the desired cellular assays (e.g., apoptosis, cell viability, Western blotting).

2. Protocol for Measuring Reactive Oxygen Species (ROS) Production

This protocol is adapted for use with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Treatment:

    • Treat cells with this compound as described in the general protocol. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining:

    • After the treatment period, remove the medium and wash the cells once with serum-free medium.

    • Add the DCFH-DA working solution (typically 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Alternatively, cells can be harvested and analyzed by flow cytometry.

3. Protocol for Assessing Autophagy Flux

This protocol provides a general workflow for measuring autophagy flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.

  • Cell Treatment:

    • Treat cells with this compound as described in the general protocol.

    • For the last 4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM) to a subset of the wells.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3.

    • Use an appropriate secondary antibody and visualize the bands.

  • Analysis:

    • Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.

Signaling Pathways and Experimental Workflows

C8_Ceramide_Apoptosis_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS ER_Stress Endoplasmic Reticulum (ER) Stress C8_Ceramide->ER_Stress Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Induction UPR->CHOP CHOP->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

C8_Ceramide_ER_Stress_Pathway C8_Ceramide This compound ER_Membrane ER Membrane Perturbation C8_Ceramide->ER_Membrane Ca_Homeostasis Disruption of Ca2+ Homeostasis ER_Membrane->Ca_Homeostasis UPR Unfolded Protein Response (UPR) Ca_Homeostasis->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6f ATF6 (cleaved) ATF6->ATF6f Apoptosis Apoptosis eIF2a->Apoptosis XBP1s->Apoptosis ATF6f->Apoptosis

Caption: this compound Induced ER Stress Pathway.

C8_Ceramide_Autophagy_Pathway C8_Ceramide This compound mTORC1 mTORC1 Inhibition C8_Ceramide->mTORC1 Beclin1_Complex Beclin-1 Complex Activation C8_Ceramide->Beclin1_Complex Autophagosome_Formation Autophagosome Formation mTORC1->Autophagosome_Formation Beclin1_Complex->Autophagosome_Formation Autophagic_Flux ↑ Autophagic Flux Autophagosome_Formation->Autophagic_Flux

Caption: this compound Induced Autophagy Pathway.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay ROS_Assay ROS Assay (DCFH-DA) Treatment->ROS_Assay Autophagy_Assay Autophagy Flux (Western Blot) Treatment->Autophagy_Assay ER_Stress_Assay ER Stress Analysis (Western Blot) Treatment->ER_Stress_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Autophagy_Assay->Data_Analysis ER_Stress_Assay->Data_Analysis

Caption: General Experimental Workflow.

References

Technical Support Center: Minimizing Cytotoxicity of C8-Ceramide in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C8-ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on minimizing cytotoxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in research?

This compound (N-octanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide. Ceramides are bioactive sphingolipids that act as signaling molecules in various cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and senescence.[1] Due to its shorter fatty acid chain, this compound is more water-soluble than its long-chain counterparts, allowing for easier delivery to cells in culture.[2] It is widely used as a tool to study ceramide-mediated signaling pathways and to induce apoptosis in cancer cells.[2]

2. Why is this compound often more cytotoxic to cancer cells than non-cancerous cells?

Cancer cells often have dysregulated sphingolipid metabolism, making them more susceptible to ceramide-induced apoptosis.[3][4] This can be attributed to several factors:

  • Lower Ceramide Levels: Many cancer cells maintain lower basal levels of pro-apoptotic ceramides to promote survival.

  • Overexpression of Ceramide-Metabolizing Enzymes: Cancer cells may overexpress enzymes that convert ceramide into pro-survival lipids, such as sphingosine-1-phosphate (S1P) or glucosylceramide. This "sphingolipid rheostat" is often tipped towards survival in cancer cells.

  • Differential Signaling Pathways: The downstream signaling pathways activated by ceramide can differ between cancerous and non-cancerous cells. For instance, in many cancer types, this compound can potently inhibit pro-survival pathways like AKT-mTOR while activating pro-apoptotic pathways such as ASK1-JNK.

3. How can I minimize the cytotoxic effects of this compound on my non-cancerous control cells?

Minimizing off-target effects on non-cancerous cells is crucial for determining the therapeutic window of this compound. Here are some strategies:

  • Optimize Concentration and Incubation Time: Conduct a dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time that induces the desired effect in your cancer cells while minimizing toxicity in non-cancerous cells.

  • Use a Liposomal Formulation: Liposomal delivery of this compound has been shown to increase its potency against cancer cells while reducing its toxicity in non-cancerous cells, such as human hepatocytes.

  • Modulate Ceramide Metabolism: Consider co-treatment with agents that can selectively protect non-cancerous cells. For example, activating ceramide kinase (CerK), which converts ceramide to the less toxic ceramide-1-phosphate, can be a protective mechanism.

  • Serum Concentration: The presence of serum in the culture medium can sometimes influence the activity of this compound. If you observe high toxicity, consider reducing the serum concentration during treatment, ensuring the health of your specific cell line is not compromised.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Cancerous Control Cells
Possible Cause Troubleshooting Steps
High this compound Concentration Perform a dose-response curve to determine the IC50 values for both your cancerous and non-cancerous cell lines. Start with a lower concentration range for your non-cancerous cells.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent-induced cytotoxicity.
Suboptimal Cell Health Ensure your non-cancerous cells are healthy and at an appropriate confluency before treatment. Stressed cells can be more susceptible to this compound.
Incorrect Compound Preparation This compound can be difficult to dissolve. Ensure it is fully solubilized in the vehicle before diluting it in the culture medium to avoid the formation of cytotoxic aggregates.
Issue 2: Inconsistent or No Effect of this compound on Cancer Cells
Possible Cause Troubleshooting Steps
This compound Degradation Store this compound stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Low this compound Concentration The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cancer cell line.
Short Incubation Time The time required to observe a cellular response can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
Cell Resistance Some cancer cell lines may have inherent or acquired resistance to ceramide-induced apoptosis. This can be due to high levels of anti-apoptotic proteins or rapid metabolism of ceramide.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeCancerous/Non-cancerousIC50 (µM)Exposure Time (h)Reference
MCF-7 Human Breast AdenocarcinomaCancerous~3548
MCF-7-HER2 Tamoxifen-Resistant Breast CancerCancerous~1548
MCF-7-TAM1 Tamoxifen-Resistant Breast CancerCancerous~1848
H1299 Human Non-Small Cell Lung CarcinomaCancerous~30-50 (significant apoptosis)24-48
HepG2 Human Hepatocellular CarcinomaCancerous~5 (liposomal C8)Not Specified
SMMC-7721 Human Hepatocellular CarcinomaCancerousPotent inhibition (liposomal C8)Not Specified
Huh-7 Human Hepatocellular CarcinomaCancerousPotent inhibition (liposomal C8)Not Specified
HL7702 Human HepatocytesNon-cancerousResistant to liposomal C8Not Specified

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • Cells of interest

  • This compound

  • Vehicle (e.g., DMSO)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Include wells with untreated cells for a negative control and wells with lysis buffer (from the kit) for a positive control (maximum LDH release).

  • Incubation: Incubate the plate for the desired time period at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Vehicle (e.g., DMSO)

  • Annexin V-FITC and PI staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

This compound Induced Apoptosis in Cancer vs. Non-Cancerous Cells

The differential response to this compound between cancerous and non-cancerous cells can be attributed to distinct signaling pathways. In many cancer cells, this compound treatment leads to the activation of the ASK1-JNK pro-apoptotic pathway and the inhibition of the pro-survival AKT-mTOR pathway. Conversely, non-cancerous cells may have more robust protective mechanisms, such as the efficient conversion of ceramide to the non-toxic ceramide-1-phosphate by ceramide kinase (CerK).

C8_Ceramide_Signaling cluster_cancer Cancer Cell cluster_non_cancerous Non-Cancerous Cell C8_cancer This compound ASK1_JNK ASK1-JNK Pathway C8_cancer->ASK1_JNK Activates AKT_mTOR AKT-mTOR Pathway C8_cancer->AKT_mTOR Inhibits Apoptosis_cancer Apoptosis ASK1_JNK->Apoptosis_cancer Promotes AKT_mTOR->Apoptosis_cancer Inhibits C8_non_cancerous This compound CerK Ceramide Kinase (CerK) C8_non_cancerous->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P Converts to Survival Cell Survival C1P->Survival Promotes

Caption: Differential signaling of this compound in cancer vs. non-cancerous cells.

Experimental Workflow for Assessing this compound Cytotoxicity

A systematic workflow is essential for accurately assessing the cytotoxic effects of this compound and determining its therapeutic window.

experimental_workflow start Start: Hypothesis cell_culture Cell Culture (Cancerous & Non-cancerous lines) start->cell_culture dose_response Dose-Response Assay (e.g., MTT/LDH) cell_culture->dose_response determine_ic50 Determine IC50 Values dose_response->determine_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: Optimizing C8-Ceramide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing C8-Ceramide treatment in experimental settings. All quantitative data is summarized for easy comparison, and detailed protocols for key experiments are provided.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal incubation time for inducing apoptosis with this compound?

A1: The optimal incubation time for this compound-induced apoptosis is highly dependent on the cell line and the concentration of this compound used. Generally, incubation times ranging from 24 to 48 hours are effective for observing significant apoptosis.[1][2][3] A time-course experiment is recommended to determine the ideal incubation period for your specific cell type. For instance, in H1299 lung cancer cells, apoptosis is significantly detected after 48 hours of treatment.[2][3]

Q2: My cells are not showing signs of apoptosis after this compound treatment. What could be the issue?

A2: Several factors could contribute to a lack of apoptotic response:

  • Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.

  • Insufficient Incubation Time: Apoptosis is a time-dependent process. Consider extending the incubation period.

  • Cell Line Resistance: Some cell lines may exhibit resistance to ceramide-induced apoptosis due to their intrinsic signaling pathways.

  • Improper Reagent Preparation: Ensure the this compound is properly dissolved and the final solvent concentration in the culture medium is not affecting the results. This compound is typically dissolved in DMSO for cell culture experiments.

Q3: I am observing high levels of cell death that do not appear to be apoptotic. What could be the cause?

A3: High concentrations of this compound can lead to necrosis-like cell death instead of apoptosis. If you are observing rapid cell lysis and membrane rupture, consider reducing the this compound concentration and performing a dose-response analysis. It has been reported that this compound can induce necrosis-like cell death without caspase-dependent PARP cleavage in human cervical tumor cells.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

A4: The effective concentration of this compound varies significantly among different cell lines. Based on published studies, concentrations typically range from 10 µM to 50 µM. For example, in H1299 human non-small-cell lung cancer cells, concentrations between 10 µM and 50 µM have been shown to inhibit proliferation and induce apoptosis.

Data Presentation

Table 1: Effect of this compound Concentration and Incubation Time on H1299 Lung Cancer Cells

Concentration (µM)Incubation Time (hours)Observed EffectReference
10 - 5024Anti-proliferation, G1 cell cycle arrest
22.924IC50 for cell proliferation
10 - 3024Increased endogenous ROS levels
10 - 5048Induction of apoptosis

Table 2: Effects of this compound on Various Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)Observed EffectReference
HUVECsVarious12, 24, 48Aggravated vascular endothelial cell damage
HepG210Not specifiedASK1-JNK activation
BV-23024Decreased cell proliferation
K5622524 - 48Caspase-8 and -9 activation, apoptosis

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 40, 50 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control with the same concentration of DMSO.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired incubation time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

C8_Ceramide_Apoptosis_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS Caspase8 Caspase-8 Activation C8_Ceramide->Caspase8 SOD_Switch SOD1↓ / SOD2↑ ROS->SOD_Switch ASK1 ASK1 Activation ROS->ASK1 JNK JNK Activation ASK1->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

References

Technical Support Center: Overcoming Resistance to C8-Ceramide-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for experiments involving C8-ceramide.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments.

1. Solubility and Delivery

  • Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

  • Answer: This is a common issue due to the hydrophobic nature of ceramides. Here are several methods to improve solubility:

    • Organic Solvents (DMSO or Ethanol): this compound is soluble in DMSO and ethanol.[1]

      • Protocol: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

      • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Using a lower final concentration of this compound may also prevent precipitation.

    • Liposomal Formulations: Encapsulating this compound in liposomes can significantly improve its delivery and efficacy in aqueous solutions, and has been shown to be more potent than free this compound in hepatocellular carcinoma cells.[3]

2. Experimental Efficacy

  • Question: I am not observing apoptosis after treating my cells with this compound. What are the common reasons for this?

  • Answer: Several factors could contribute to a lack of apoptotic response:

    • Suboptimal Concentration and Incubation Time: The effective concentration of this compound is highly cell-type dependent, with reported IC50 values ranging from approximately 23 µM in H1299 lung cancer cells to over 80 µM in some breast cancer lines.[4][5] Treatment times to induce apoptosis typically range from 24 to 48 hours.

      • Recommendation: Perform a dose-response experiment (e.g., 10-100 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.

    • Cell Resistance: Cells can develop resistance to this compound. The primary mechanism is the metabolic conversion of ceramide into non-apoptotic sphingolipids.

      • Metabolic Conversion: Ceramide can be glycosylated by glucosylceramide synthase (GCS) to form glucosylceramide, or phosphorylated by sphingosine kinase (SphK) to sphingosine-1-phosphate (S1P), a pro-survival molecule. This metabolic clearance prevents ceramide from reaching the apoptotic threshold.

      • Recommendation: See Section III for strategies to overcome resistance.

    • Improper Storage: this compound should be stored as a powder at -20°C to prevent degradation.

    • Vehicle Control Issues: If the vehicle control (e.g., DMSO) shows high levels of cytotoxicity, the final solvent concentration in the culture medium is likely too high. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).

3. Inconsistent Results

  • Question: My results with this compound are inconsistent between experiments. What could be the cause?

  • Answer: Inconsistency often stems from variability in experimental conditions:

    • Cell Confluence: Use cells that are in the exponential growth phase and at a consistent confluence (e.g., 70-80%) for all experiments.

    • Working Solution Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistent concentrations.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)SolventReference
H1299Non-Small Cell Lung Cancer22.9DMSO
MDA-MB-231Breast Cancer11.3Not Specified
NCI/ADR-RESBreast Cancer (Drug-Resistant)86.9Not Specified
C6Glioma32.7DMSO
OV2008Ovarian Cancer~42DMSO
HT-29Colon Cancer~42DMSO

Table 2: Apoptosis Induction by this compound in H1299 Lung Cancer Cells (48h Treatment)

This compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
0 (Control)~2~1~3
10~5~2~7
20~8~4~12
30~15~8~23
50~25~15~40

III. Overcoming this compound Resistance

The primary mechanism of resistance to this compound is its metabolic conversion to pro-survival sphingolipids. The following strategies can be employed to overcome this resistance.

  • Inhibition of Glucosylceramide Synthase (GCS): GCS converts ceramide to glucosylceramide. Inhibiting this enzyme can increase intracellular ceramide levels and sensitize resistant cells to apoptosis.

    • Experimental Approach: Co-treat resistant cells with this compound and a GCS inhibitor (e.g., Genz-161). This has been shown to re-sensitize drug-resistant colon cancer cells.

  • Inhibition of Sphingosine Kinase (SphK): SphK phosphorylates sphingosine (derived from ceramide) to the pro-survival molecule S1P. The balance between ceramide and S1P is critical for cell fate.

    • Experimental Approach: Co-treat resistant cells with this compound and an SphK inhibitor (e.g., SK1-II). This has been shown to sensitize liver cancer cells to cytotoxic agents by increasing ceramide levels and ROS formation.

IV. Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol is based on the methodology described for this compound-induced apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol is a general guide for colorimetric caspase-3 assays.

  • Cell Lysis: Treat cells, then pellet and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well. Add 2X Reaction Buffer containing DTT and 5 µL of the caspase-3 substrate DEVD-pNA (4mM).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the amount of pNA released and is proportional to caspase-3 activity.

V. Signaling Pathways and Workflows

Diagram 1: this compound-Induced Apoptotic Signaling

C8_Ceramide_Apoptosis C8_Cer Exogenous this compound ROS Increased ROS C8_Cer->ROS Induces SOD_Switch SOD1 Downregulation SOD2 Upregulation ROS->SOD_Switch Stimulates Caspase3 Caspase-3 Activation ROS->Caspase3 Activates G1_Arrest G1 Cell Cycle Arrest SOD_Switch->G1_Arrest Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Contributes to Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via ROS production and cell cycle arrest.

Diagram 2: Sphingolipid Metabolism and Resistance Pathway

Sphingolipid_Metabolism_Resistance Ceramide Ceramide (Pro-Apoptotic) GCS Glucosylceramide Synthase (GCS) Ceramide->GCS CDase Ceramidase Ceramide->CDase GlcCer Glucosylceramide (Pro-Survival) GCS->GlcCer Resistance Cellular Resistance GlcCer->Resistance Sphingosine Sphingosine CDase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) SphK->S1P S1P->Resistance

Caption: Ceramide metabolism to pro-survival lipids leads to resistance.

Diagram 3: Troubleshooting Workflow for Lack of this compound Efficacy

Troubleshooting_Workflow Start No Apoptosis Observed Check_Reagent Check this compound (Storage & Solubility) Start->Check_Reagent Check_Dose Perform Dose-Response & Time-Course Check_Reagent->Check_Dose If Reagent OK Check_Vehicle Assess Vehicle Control for Cytotoxicity Check_Dose->Check_Vehicle If Still No Effect Consider_Resistance Suspect Cellular Resistance Check_Vehicle->Consider_Resistance If Vehicle OK Solution_Inhibitors Use GCS or SphK Inhibitors Consider_Resistance->Solution_Inhibitors

Caption: Workflow for troubleshooting lack of this compound-induced apoptosis.

References

Issues with C8-Ceramide vehicle control experiments (e.g., DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C8-ceramide and its commonly used vehicle, dimethyl sulfoxide (DMSO). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides. Here are several methods to improve solubility and ensure effective delivery:

  • Optimizing DMSO Dissolution: this compound is soluble in DMSO at concentrations greater than 20 mg/ml.[1][2]

    • Protocol: Prepare a concentrated stock solution of this compound in high-quality, sterile DMSO. For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.

    • Troubleshooting:

      • If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools.

      • Using a lower final concentration of this compound may also prevent precipitation.

      • Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control with the same final concentration of DMSO.[5]

  • Alternative Solvents: While DMSO is common, ethanol can also be used, with this compound solubility being greater than 33 mg/ml. The same principles of preparing a concentrated stock and minimizing the final solvent concentration apply.

  • Liposomal Delivery: For a solvent-free approach, consider liposomal formulations of this compound. Liposomal delivery can be more efficient than free this compound and may show greater potency in inhibiting cell proliferation. The liposomal vehicle control itself should not have a significant effect on the cells.

2. Vehicle-Induced Cytotoxicity and Off-Target Effects

Question: I'm observing cell death or unexpected cellular responses in my DMSO vehicle control group. What could be the cause and how can I mitigate it?

Answer: DMSO, while widely used, is not inert and can exert biological effects, especially at higher concentrations and with longer exposure times.

  • Concentration-Dependent Cytotoxicity:

    • Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%. However, primary cells are often more sensitive.

    • Concentrations of 3% and 5% DMSO have been shown to inhibit cell proliferation and induce cytotoxicity.

    • It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.

  • Induction of Apoptosis and Signaling Pathways:

    • High concentrations of DMSO (e.g., >10%) can induce apoptosis through the activation of caspase-3 and caspase-9.

    • Even at lower concentrations (1-2%), DMSO can upregulate caspase-3/7 and caspase-8 activities.

    • DMSO can also modulate apoptosis signaling by affecting the cellular distribution of caspase-9.

  • Other Cellular Effects:

    • DMSO can influence cell growth, with some studies showing an increase in cell number at very low concentrations (e.g., 10⁻⁴ M) and inhibition at higher concentrations.

    • It can also affect gene expression and cellular differentiation.

Mitigation Strategies:

  • Minimize Final DMSO Concentration: Aim for a final concentration of 0.1% or lower in your cell culture medium.

  • Appropriate Vehicle Control: Always include a vehicle control group treated with the exact same concentration of DMSO as your experimental groups. This allows you to distinguish the effects of this compound from those of the solvent.

  • Limit Exposure Time: Minimize the duration of cell exposure to DMSO where possible.

  • Consider Alternatives: If DMSO-induced effects are a persistent issue, explore alternative delivery methods such as liposomes.

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationGeneral Effect on Most Cell LinesReference
≤ 0.1%Considered safe for almost all cells.
0.5%Widely used without significant cytotoxicity for many cell lines.
1%May not cause toxicity in some robust cell lines.
> 1%Increased risk of cytotoxicity and off-target effects.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO>20 mg/ml
Ethanol>33 mg/ml
DMF>22 mg/ml
PBS (pH 7.2)<50 µg/ml

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration of DMSO

  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • DMSO Dilution Series: Prepare a series of dilutions of your cell culture medium containing different concentrations of DMSO (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%, 5%). Also, prepare a control with no DMSO.

  • Cell Treatment: Replace the existing medium with the prepared DMSO-containing or control medium.

  • Incubation: Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability compared to the untreated control.

Protocol 2: this compound Treatment of Cultured Cells

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile, high-purity DMSO. Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Medium: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution to the medium to achieve the desired final concentration, ensuring the final DMSO concentration remains below the predetermined non-toxic level. Vortex immediately and vigorously.

  • Vehicle Control Preparation: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound treatment medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared this compound or vehicle control medium.

  • Incubation and Analysis: Incubate for the desired time period before proceeding with downstream analyses such as cell viability assays, apoptosis assays, or western blotting.

Mandatory Visualizations

C8_Ceramide_Workflow cluster_prep Preparation stock Prepare this compound Stock in DMSO treat_exp Treat with this compound in Medium stock->treat_exp cells Seed Cells in Multi-well Plate cells->treat_exp treat_ctrl Treat with DMSO Vehicle Control cells->treat_ctrl viability Cell Viability Assay (e.g., MTT) treat_exp->viability apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) treat_exp->apoptosis western Western Blot (e.g., for signaling proteins) treat_exp->western treat_ctrl->viability treat_ctrl->apoptosis treat_ctrl->western

Caption: Experimental workflow for this compound treatment and analysis.

C8_Ceramide_Apoptosis_Pathway C8 This compound ROS ROS Generation C8->ROS Mito Mitochondrial Dysfunction C8->Mito Casp8 Caspase-8 Activation C8->Casp8 Extrinsic Pathway ROS->Mito CytoC Cytochrome c Release Mito->CytoC Intrinsic Pathway Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

C8_Ceramide_Autophagy_Pathway C8 This compound Akt_mTOR Inhibition of Akt/mTOR Pathway C8->Akt_mTOR Beclin1 Beclin-1 Upregulation C8->Beclin1 Autophagosome Autophagosome Formation (LC3-II) Akt_mTOR->Autophagosome Beclin1->Autophagosome Mitophagy Lethal Mitophagy Autophagosome->Mitophagy Mitochondria Damaged Mitochondria Mitochondria->Mitophagy

Caption: this compound induced autophagy (mitophagy) signaling pathway.

References

Technical Support Center: C8-Ceramide In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C8-Ceramide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you overcome common challenges and improve the in vivo bioavailability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound inherently low?

A1: The clinical and experimental utility of short-chain ceramides like this compound is primarily limited by its low aqueous solubility and poor cell permeability.[1][2] When administered systemically in a simple solvent, it tends to precipitate in aqueous environments and is rapidly cleared, preventing it from reaching target tissues in sufficient concentrations.

Q2: What are the most effective strategies to improve this compound delivery in vivo?

A2: Nano-scale delivery systems are the most promising strategies. These formulations protect the ceramide from degradation, improve its solubility in physiological fluids, and can enhance its circulation time and accumulation in target tissues.[3][4] Key examples include:

  • Nanoliposomes: Polyethylene-glycolated (PEGylated) liposomes are widely used to encapsulate C6 or this compound, overcoming pharmacological limitations.[5]

  • PLGA/Liposome Hybrid Nanoparticles: To combat the rapid, premature release of ceramide from the liposomal bilayer, a strategy involves first encapsulating ceramide into a poly(lactic-co-glycolic acid) (PLGA) core, which is then enclosed within a liposome. This significantly reduces premature release in plasma and extends retention time.

  • Lipid-Based Nanosuspensions: Co-delivery of this compound with other therapeutic agents (like docetaxel) in a lipid nanosuspension can prolong circulation time and enhance tumor accumulation.

Q3: How should I dissolve this compound for preparing my formulation?

A3: this compound is soluble in organic solvents. For cell culture experiments, DMSO is commonly used. For preparing lipid-based formulations like liposomes, a common starting point is a mixture of chloroform and methanol (e.g., 1:1 or 2:1 v/v) to dissolve the ceramide along with other lipid components before creating a lipid film. It is critical to ensure the final concentration of any residual solvent is non-toxic.

Q4: What are the primary molecular mechanisms of this compound-induced cell death?

A4: this compound, as a surrogate for endogenous ceramide, primarily induces apoptosis. It can activate protein phosphatases (like PP1 and PP2a) which, in turn, dephosphorylate and inactivate pro-survival proteins such as Akt/PKB. This can lead to the activation of pro-apoptotic proteins (e.g., BAD) and the executioner caspases (e.g., Caspase-3), ultimately resulting in programmed cell death.

Troubleshooting Guide

Issue 1: Low or no therapeutic efficacy observed in animal models after administration of this compound formulation.

Potential Cause Troubleshooting Step Recommended Solution
Poor Formulation Quality Characterize your nanoparticle/liposome formulation.Measure particle size, polydispersity index (PDI), and zeta potential. Ensure they are within the expected range (e.g., particle size < 200 nm for IV injection). Check encapsulation efficiency; it should be high (>90%).
Premature Drug Release Assess the stability of your formulation in plasma in vitro.Upon intravenous administration, short-chain ceramides can be rapidly released from standard liposomes. Consider a more robust formulation, such as PLGA/liposome hybrid nanoparticles, which have been shown to retain encapsulated ceramide for up to 4 hours in circulation, compared to complete release in 2 minutes from standard liposomes.
Inadequate Dose or Route Review literature for similar studies to confirm your dosing regimen.The dose and administration route are critical. For example, ceramide liposomes have been administered via jugular vein at doses around 50 mg of liposomes/kg in rats. Ensure the chosen route is appropriate for reaching the target tissue.
Rapid Metabolism Measure this compound levels in plasma and target tissues over time.This compound can be metabolized into other sphingolipids, such as glucosylceramide, which can limit its pro-apoptotic efficacy. Understanding its metabolic fate in your model system is key.

Issue 2: Difficulty quantifying this compound concentrations in biological samples (plasma, tissue).

Potential Cause Troubleshooting Step Recommended Solution
Inefficient Extraction Optimize your lipid extraction protocol.A Bligh and Dyer extraction is a robust method for tissue samples. For plasma, an additional isolation step using silica gel column chromatography may be required before LC-MS/MS analysis. Ensure you are achieving good recovery rates (ideally 70-99%).
Low Assay Sensitivity Verify the Limit of Quantification (LOQ) of your analytical method.LC-ESI-MS/MS is the gold standard for sensitivity. Methods should achieve LOQs in the range of 0.01-0.50 ng/ml. Use appropriate non-physiological internal standards (e.g., C17-Ceramide) for accurate quantification.
Matrix Effects Perform a matrix effect study.Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound. Adjusting the chromatographic separation (e.g., using a C8 column and optimizing the mobile phase gradient) can help resolve this.

Data & Formulation Parameters

Table 1: Example Characteristics of Ceramide Delivery Systems

Formulation TypeComposition ExampleParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound Liposome This compound, Cholesterol, Linolenic Acid, Cholesterol Sulfate (45/5/5/45 w/w)~184-47.7Not Reported
DOX & this compound Liposome DOTAP, DPPC, DSPC, DSPE, this compound, DOX< 181+35> 90% (for DOX)
Ceramide NP Liposome Phospholipid, Ceramide NP (2.4%), Oleic Acid (3.76%), Cholesterol (5%)~137Not Reported93.8%
Ceramide-Lipid Nanosuspension This compound, Docetaxel, Lecithin, DSPE-PEG2000~108Not ReportedNot Reported

Visualized Workflows and Pathways

G cluster_prep Formulation & Characterization cluster_invivo In Vivo Experiment cluster_analysis Analysis a 1. Prepare this compound Lipid Formulation b 2. Create Nanoliposomes (e.g., Film Hydration + Sonication) a->b c 3. Characterize Formulation (Size, PDI, Zeta, EE%) b->c d 4. Administer Formulation to Animal Model c->d QC Pass e 5. Collect Blood/Tissue Samples at Time Points d->e f 6. Lipid Extraction e->f g 7. Quantify this compound (LC-MS/MS) f->g h 8. Analyze PK/PD Data g->h

Caption: Experimental workflow for evaluating the in vivo bioavailability of a this compound formulation.

G start Low In Vivo Efficacy of this compound q1 Formulation Verified? start->q1 q2 Dose / Route Correct? q1->q2 Yes sol1 Re-characterize size, PDI, EE%. Check for aggregation. q1->sol1 No q3 Bioavailability Confirmed? q2->q3 Yes sol2 Review literature for dose ranging. Consider alternative administration routes. q2->sol2 No q4 Target Engaged? q3->q4 Yes sol3 Perform PK study. Quantify this compound in plasma/tissue. Consider alternative formulation (e.g., PLGA hybrid). q3->sol3 No sol4 Assess downstream markers (e.g., p-Akt, Caspase-3 cleavage) in target tissue. q4->sol4 No

Caption: Troubleshooting flowchart for addressing low in vivo efficacy of this compound.

G cluster_membrane Cell Membrane cluster_mito Mitochondria C8 Exogenous this compound (via Nanoliposome) PP2A PP2A / PP1 Activation C8->PP2A Akt Akt / PKB (Pro-Survival) PP2A->Akt Dephosphorylates (Inactivates) BAD BAD (Pro-Apoptotic) PP2A->BAD Dephosphorylates (Activates) Akt->BAD Phosphorylates (Inactivates) Casp9 Caspase-9 Activation BAD->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified this compound signaling pathway leading to apoptosis.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoliposomes (Thin-Film Hydration)

This protocol is adapted from standard methods for creating ceramide-containing liposomes.

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., soy lecithin)

    • Cholesterol

    • DSPE-PEG2000 (for PEGylation, enhances circulation time)

    • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Rotary evaporator

    • Bath sonicator or probe sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Lipid Dissolution: In a round-bottom flask, dissolve this compound and other lipid components (e.g., Phosphatidylcholine, Cholesterol, DSPE-PEG2000 in a desired molar ratio) in the chloroform/methanol solvent mixture.

    • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 45°C) until a thin, uniform lipid film forms on the flask wall.

    • Film Drying: Continue to hold the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

    • Sonication: To reduce the size of the MLVs, sonicate the suspension. Use either a bath sonicator for 15-30 minutes or a probe sonicator with short pulses on ice to avoid overheating, until the milky suspension becomes more translucent.

    • Extrusion (Optional but Recommended): For a uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). Perform 10-20 passes.

    • Purification & Storage: Remove any non-encapsulated ceramide by dialysis or size exclusion chromatography. Store the final liposome formulation at 4°C in an amber glass bottle.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on established methods for quantifying ceramides in biological samples.

  • Materials:

    • Plasma samples

    • Internal Standard (IS): C17-Ceramide solution

    • Solvents: Isopropanol, Ethyl Acetate, Formic Acid, Acetonitrile, Water (LC-MS grade)

    • Silica gel columns (for plasma cleanup)

    • Centrifuge, Nitrogen evaporator

    • HPLC system with a C8 column (e.g., 2.1 × 150 mm, 5 μm) coupled to a tandem mass spectrometer (ESI-MS/MS).

  • Procedure:

    • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add a known amount of the C17-Ceramide internal standard.

    • Lipid Extraction:

      • Add a mixture of isopropanol and ethyl acetate (e.g., 3:2 v/v) to the plasma.

      • Vortex thoroughly and centrifuge to separate the layers.

      • Collect the upper organic layer containing the lipids.

    • Silica Gel Chromatography (Cleanup):

      • Condition a silica gel column.

      • Apply the extracted lipid sample to the column.

      • Wash with a non-polar solvent to remove neutral lipids.

      • Elute the ceramide fraction with an appropriate solvent mixture (e.g., chloroform/methanol).

    • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 150 µL of methanol).

    • LC-MS/MS Analysis:

      • Injection: Inject a small volume (e.g., 5-25 µL) of the reconstituted sample onto the LC system.

      • Chromatography: Separate the ceramides using a C8 column with a gradient elution.

        • Mobile Phase A: Water with 0.2% formic acid.

        • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.2% formic acid.

        • Gradient: Start with a high percentage of A, then ramp up linearly to 100% B to elute the lipids.

      • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and the C17-Ceramide IS.

    • Quantification: Construct a calibration curve using known concentrations of this compound standard. Calculate the concentration in the samples by comparing the peak area ratio of this compound to the C17-Ceramide IS against the calibration curve.

References

Validation & Comparative

C8-Ceramide vs. C6-Ceramide in Apoptosis Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, including the regulation of apoptosis, or programmed cell death. Their N-acyl chain length is a key determinant of their biological function. Among the short-chain, cell-permeable ceramide analogs, C6-ceramide and C8-ceramide are widely used to investigate the molecular mechanisms of apoptosis. This guide provides an objective comparison of their performance in inducing apoptosis, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their experimental design and interpretation.

Quantitative Data Presentation

The pro-apoptotic efficacy of C6-ceramide and this compound can vary depending on the cell type and experimental conditions. Below are summaries of quantitative data from studies investigating their effects.

Table 1: Comparative Cytotoxicity of C6- and this compound in a Rat Liver Epithelial Cell Line

CeramideConcentrationEffect on ApoptosisReference
C6-CeramideNot specifiedPotent inhibitor[1]
This compoundNot specifiedPotent inhibitor[1]

Note: This study in rat liver epithelial cells presents a notable exception to the generally observed pro-apoptotic role of short-chain ceramides, highlighting the cell-type specific nature of their effects.

Table 2: Dose-Response of C6-Ceramide on Apoptosis in K562 Cells

ConcentrationTreatment DurationApoptosis (% of control)Reference
25 µM24 hoursIncreased[2]
25 µM48 hoursIncreased[2]
50 µM48 hoursIncreased[3]

Table 3: Dose-Response of this compound on Apoptosis in H1299 Cells

ConcentrationTreatment DurationApoptosis (% of control)Reference
10 µM48 hoursIncreased
20 µM48 hoursIncreased
30 µM48 hoursIncreased
50 µM48 hoursIncreased

Signaling Pathways

The mechanisms through which C6-ceramide and this compound induce apoptosis involve distinct signaling cascades.

C6-Ceramide-Induced Apoptosis Signaling Pathway

In chronic myelogenous leukemia (K562) cells, C6-ceramide primarily activates the extrinsic and stress-activated apoptotic pathways. This involves the activation of caspase-8 and the c-Jun N-terminal kinase (JNK) pathway.

C6_Ceramide_Apoptosis_Pathway cluster_0 C6_Ceramide C6-Ceramide Plasma_Membrane Plasma Membrane Caspase8 Caspase-8 activation C6_Ceramide->Caspase8 JNK JNK activation C6_Ceramide->JNK Caspase3 Caspase-3 activation Caspase8->Caspase3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: C6-Ceramide Apoptosis Pathway.

This compound-Induced Apoptosis Signaling Pathway

In non-small cell lung cancer (H1299) cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and a subsequent shift in the balance of superoxide dismutases, leading to cell cycle arrest and apoptosis.

C8_Ceramide_Apoptosis_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS SOD_switch SOD1 ↓ / SOD2 ↑ Switch ROS->SOD_switch G1_Arrest G1 Cell Cycle Arrest SOD_switch->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound Apoptosis Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Assay_Workflow start Seed cells and treat with C6- or this compound harvest Harvest cells by centrifugation start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Annexin V/PI Apoptosis Assay Workflow.

Detailed Protocol:

  • Cell Treatment: Plate cells at a suitable density and treat with the desired concentrations of C6-ceramide or this compound for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Experimental Workflow:

ROS_Assay_Workflow start Seed cells and treat with This compound load Load cells with DCFH-DA start->load incubate Incubate at 37°C load->incubate wash Wash with PBS to remove excess probe incubate->wash measure Measure fluorescence by flow cytometry or plate reader wash->measure

Caption: Intracellular ROS Measurement Workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound for the desired time.

  • Probe Loading: After treatment, remove the medium and incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Discard the DCFH-DA solution and wash the cells twice with PBS to remove any unloaded probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (typically with an excitation wavelength of 488 nm and emission detected at ~525 nm) or a fluorescence microplate reader.

Conclusion

Both C6-ceramide and this compound are valuable tools for inducing apoptosis in vitro, though their efficacy and mechanisms of action are cell-type dependent. While both are generally considered pro-apoptotic short-chain ceramides, some studies indicate they can also inhibit apoptosis under certain conditions. C6-ceramide has been shown to act through caspase-8 and JNK activation in leukemia cells, whereas this compound triggers a ROS-mediated pathway in lung cancer cells. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers to design and interpret experiments aimed at elucidating the complex role of ceramides in apoptosis and developing novel cancer therapeutics. It is crucial to empirically determine the optimal concentrations and incubation times for each specific cell line and experimental setup.

References

The Double-Edged Sword: Comparing the Effects of Short-Chain vs. Long-Chain Ceramides in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Ceramides, a class of sphingolipids, have emerged as critical signaling molecules in cancer biology, regulating fundamental cellular processes such as proliferation, apoptosis, and autophagy. The biological function of ceramides is intricately linked to the length of their fatty acid chain. This guide provides an objective comparison of the effects of short-chain and long-chain ceramides on cancer cells, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers and drug development professionals in this evolving field.

Data Presentation: A Quantitative Comparison

The differential effects of short-chain and long-chain ceramides are often cell-type and context-dependent. While direct comparative studies providing IC50 values for various ceramides under identical conditions are limited, the following tables summarize available quantitative data to illustrate the distinct biological activities.

Table 1: Comparative Cytotoxicity of Short-Chain vs. Long-Chain Ceramides in Various Cancer Cell Lines

Cell LineCeramide TypeAcyl Chain LengthConcentration (µM)EffectReference
Breast Cancer (MCF-7) Short-ChainC65-10IC50 for cytotoxicity[1][1]
Long-Chain AnalogC18 (Analog 315)15.51IC50 for cell proliferation inhibition[2][2]
Endogenous Long-ChainC16N/AOverexpression of CerS6 (produces C16-ceramide) reduces cell proliferation[3]
Colon Cancer (HCT-116) Short-ChainC6Not specifiedInduces apoptosis and inhibits cell proliferation
Endogenous Long-ChainC16Not specifiedOverexpression of CerS6 (produces C16-ceramide) inhibits cell proliferation and induces apoptosis
Leukemia (K562) Short-ChainC627.90EC50 for cell death
Short-ChainC2-Resistant to apoptosis induction

Table 2: Comparative Effects on Apoptosis

Cell LineCeramide TypeAcyl Chain LengthObservationReference
Leukemia (K562) Short-ChainC6Induces apoptosis via caspase-8 and JNK activation
Colon Cancer (HCT-116) Long-ChainC16Induces apoptosis, associated with increased Btf expression
Glioma (U251, A172) Endogenous Long-ChainC18Overexpression of CERS1 (produces C18-ceramide) induces lethal autophagy
Breast Cancer (MDA-MB-231) Short-ChainC6In combination with an acid ceramidase inhibitor, increases caspase 3/7 activation >3-fold and Annexin-V positive cells by >70%

Signaling Pathways: A Visual Comparison

The divergent effects of short- and long-chain ceramides stem from their differential engagement of intracellular signaling cascades.

Short-Chain Ceramide-Induced Apoptosis

Short-chain ceramides, such as C6-ceramide, are potent inducers of apoptosis in many cancer cell lines. A key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of pro-apoptotic caspases.

G C6_Ceramide Short-Chain Ceramide (e.g., C6-Ceramide) JNK JNK Activation C6_Ceramide->JNK Caspase8 Caspase-8 Activation C6_Ceramide->Caspase8 cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Short-Chain Ceramide Apoptosis Pathway
Long-Chain Ceramide and Cell Proliferation

In contrast to their short-chain counterparts, certain long-chain ceramides, like C16-ceramide, can have more complex and sometimes pro-proliferative roles, depending on the cellular context. In some breast cancer cells, for instance, the enzyme ceramide synthase 6 (CerS6) produces C16-ceramide, which has been shown to influence cell growth through the PI3K/Akt/mTOR signaling pathway. However, in other contexts, C16-ceramide can also be pro-apoptotic.

G CerS6 CerS6 C16_Ceramide Long-Chain Ceramide (C16-Ceramide) CerS6->C16_Ceramide PI3K PI3K C16_Ceramide->PI3K ERK ERK (Inhibition) C16_Ceramide->ERK Akt Akt (Inhibition) PI3K->Akt mTOR mTOR (Inhibition) Akt->mTOR Cell_Proliferation Cell Proliferation (Reduced) mTOR->Cell_Proliferation ERK->Cell_Proliferation

Long-Chain Ceramide Proliferation Pathway

Experimental Protocols

Cell Viability and IC50 Determination using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of ceramides on adherent cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Short-chain (e.g., C6-ceramide) and long-chain (e.g., C16-ceramide) ceramides

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis A Seed cells in a 96-well plate (5,000-10,000 cells/well) B Incubate for 24 hours A->B C Prepare serial dilutions of ceramides B->C D Treat cells with different ceramide concentrations C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Incubate for 2 hours in the dark H->I J Measure absorbance at 570 nm I->J K Calculate percent viability vs. control J->K L Plot dose-response curve K->L M Determine IC50 value L->M

MTT Assay Workflow

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Ceramide Preparation: Prepare stock solutions of short-chain and long-chain ceramides in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of ceramides or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark with gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the ceramide concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following ceramide treatment using flow cytometry.

Materials:

  • Ceramide-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA) to detach cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and gently vortex.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The acyl chain length of ceramides is a critical determinant of their biological function in cancer cells. Short-chain ceramides are generally potent inducers of apoptosis, making them attractive candidates for therapeutic development. In contrast, the roles of long-chain ceramides are more nuanced, with some species promoting proliferation in certain contexts while others induce cell death. A thorough understanding of the distinct signaling pathways activated by different ceramide species is crucial for the rational design of novel cancer therapies that target sphingolipid metabolism. This guide provides a foundational framework for researchers to compare and further investigate the multifaceted roles of short- and long-chain ceramides in oncology.

References

C8-Ceramide: A Comparative Analysis of its Pro-Apoptotic Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of apoptosis-inducing agents is paramount. C8-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, has emerged as a potent pro-apoptotic molecule in a variety of cancer and non-cancer cell lines. This guide provides a comparative overview of this compound's activity, supported by experimental data and detailed methodologies, to aid in the evaluation and application of this compound in apoptosis research.

Quantitative Analysis of this compound's Pro-Apoptotic Activity

The pro-apoptotic potential of this compound has been validated across a range of cell lines, demonstrating its broad-spectrum efficacy. The half-maximal inhibitory concentration (IC50) and the induction of apoptosis are key parameters in assessing its potency.

Cell LineCell TypeIC50 (µM)Apoptotic Cells (%)Treatment Conditions
H1299[1]Human Non-Small Cell Lung Cancer22.9Up to ~50%24 hours
C6[2][3]Rat Glioma32.7 (in DMSO)Not specifiedNot specified
OV2008[2]Human Ovarian Cancer41.69 (in DMSO), 0.45 (in Ethanol)Not specifiedNot specified
HT-29[2]Human Colon Adenocarcinoma42.16 (in DMSO), 0.45 (in Ethanol)Not specifiedNot specified
MDA-MB-231Human Breast Cancer11.3Not specifiedNot specified
NCI/ADR-RESHuman Breast Cancer (Doxorubicin Resistant)86.9Not specifiedNot specified
AECIIMouse Alveolar Type II Epithelial CellsNot specifiedUp to 91.33%24 hours (80 µM)
CCD-18CoHuman Normal Colon Fibroblasts56.91 (in DMSO), 0.33 (in Ethanol)Not specifiedNot specified

Table 1: Comparative efficacy of this compound in inducing cell death and apoptosis in various cell lines. The IC50 values and percentage of apoptotic cells were determined at different time points and concentrations as indicated in the cited literature. The solvent used for this compound can significantly impact its IC50 value.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, engaging several key signaling cascades within the cell. The primary mechanisms involve the generation of reactive oxygen species (ROS), activation of the caspase cascade, and modulation of stress-activated protein kinase pathways.

C8_Ceramide_Apoptosis_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS Mitochondria Mitochondria Caspase8 Caspase-8 Activation C8_Ceramide->Caspase8 activates ASK1 ASK1 ROS->ASK1 activates JNK_p38 JNK / p38 MAPK Activation ASK1->JNK_p38 Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Cell_Culture Cell Culture (e.g., H1299, K562) C8_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->C8_Treatment Cell_Viability Cell Viability Assay (MTT Assay) C8_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) C8_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) C8_Treatment->Protein_Analysis Caspase_Activity Caspase Activity Assay (Colorimetric Assay) C8_Treatment->Caspase_Activity Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Caspase_Activity->Data_Analysis

References

C8-Ceramide vs. Natural Ceramides: A Comparative Guide to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence. Natural ceramides are characterized by a sphingoid base and a fatty acid chain of variable length, typically ranging from C16 to C24. The study of these endogenous, long-chain ceramides is often complicated by their hydrophobicity and complex metabolism. Consequently, researchers frequently employ synthetic, short-chain ceramide analogs, such as N-octanoyl-sphingosine (C8-ceramide), which are cell-permeable and can mimic many of the biological effects of their natural counterparts. This guide provides an objective comparison of the signaling activities of this compound and natural ceramides, supported by experimental data and detailed protocols.

Key Differences in Signaling and Cellular Effects

The primary distinction between this compound and natural ceramides lies in their acyl chain length, which significantly influences their physical properties, metabolism, and interaction with cellular machinery. This compound, with its shorter acyl chain, is more water-soluble and readily permeates cell membranes, making it a convenient tool for exogenously elevating intracellular ceramide levels.[1] In contrast, natural long-chain ceramides are highly lipophilic and are primarily localized within cellular membranes, where their levels are tightly regulated by a complex network of enzymes.[2]

The biological activities of natural ceramides are highly dependent on their acyl chain length. For instance, C16-ceramide is often considered a key pro-apoptotic ceramide, while C18-ceramide has also been shown to induce apoptosis.[3][4][5] Conversely, very-long-chain ceramides (C22, C24) can have anti-apoptotic or even pro-proliferative effects in certain cellular contexts. This compound is widely used to induce apoptosis and cell cycle arrest in experimental settings. However, it is important to note that exogenously applied this compound can be metabolized by cells to generate natural long-chain ceramides, which may contribute to the observed biological effects.

Quantitative Comparison of Cellular Effects

The following tables summarize quantitative data on the effects of this compound and natural ceramides on cell viability, apoptosis, and cell cycle progression.

Table 1: Effects of this compound on Cell Viability and Cell Cycle

Cell LineTreatmentConcentration (µM)Incubation Time (h)EffectReference
H1299 (Human non-small-cell lung cancer)This compound10 - 5024Dose-dependent G1 cell cycle arrest
H1299 (Human non-small-cell lung cancer)This compound10 - 5048Dose-dependent induction of apoptosis
MCF-7-HER2 (Tamoxifen-resistant breast cancer)This compound~25Not Specified~50% reduction in cell viability
MCF-7-TAM1 (Tamoxifen-resistant breast cancer)This compound~30Not Specified~50% reduction in cell viability
MCF-7 (Tamoxifen-sensitive breast cancer)This compound>50Not SpecifiedMinimal effect on cell viability

Table 2: Differential Effects of Natural Ceramides on Apoptosis

Ceramide SpeciesCellular ContextEffect on ApoptosisReference
C16-ceramideSquamous cell carcinomaAnti-apoptotic
C18-ceramideSquamous cell carcinomaPro-apoptotic
C16-ceramideOther cancer cell linesPro-apoptotic
Very-long-chain ceramides (C22, C24)CardiomyocytesPro-apoptotic (induce mitochondrial dysfunction)
Long-chain ceramides (C16, C18)CardiomyocytesNo effect on cell death

Signaling Pathways

Natural Ceramide Signaling

Natural ceramide signaling is initiated through three main pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. These pathways are activated in response to various cellular stressors, leading to the accumulation of specific ceramide species in different subcellular compartments. These ceramides can then directly interact with and modulate the activity of downstream effector proteins, such as protein phosphatases (PP1, PP2A) and kinases, or they can alter the biophysical properties of membranes to influence signaling. A key event in ceramide-induced apoptosis is the formation of channels in the mitochondrial outer membrane, leading to the release of cytochrome c.

Natural_Ceramide_Signaling Natural Ceramide Signaling Pathways cluster_generation Ceramide Generation cluster_effects Downstream Effects De Novo Synthesis De Novo Synthesis Natural Ceramides (Long-Chain) Natural Ceramides (Long-Chain) De Novo Synthesis->Natural Ceramides (Long-Chain) Sphingomyelinase Pathway Sphingomyelinase Pathway Sphingomyelinase Pathway->Natural Ceramides (Long-Chain) Salvage Pathway Salvage Pathway Salvage Pathway->Natural Ceramides (Long-Chain) Protein Phosphatase Activation (PP1, PP2A) Protein Phosphatase Activation (PP1, PP2A) Natural Ceramides (Long-Chain)->Protein Phosphatase Activation (PP1, PP2A) Kinase Regulation Kinase Regulation Natural Ceramides (Long-Chain)->Kinase Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Natural Ceramides (Long-Chain)->Mitochondrial Outer Membrane Permeabilization Inflammation Inflammation Natural Ceramides (Long-Chain)->Inflammation Apoptosis Apoptosis Protein Phosphatase Activation (PP1, PP2A)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Kinase Regulation->Cell Cycle Arrest Mitochondrial Outer Membrane Permeabilization->Apoptosis

Caption: Natural Ceramide Signaling Pathways.
This compound Signaling

This compound is typically added exogenously to cell cultures. Due to its cell-permeable nature, it rapidly increases intracellular ceramide levels. Its signaling can occur through direct interaction with downstream effectors, similar to natural ceramides. Additionally, this compound can be metabolized via the salvage pathway to longer-chain ceramides, which then participate in signaling. A notable effect of this compound is the induction of reactive oxygen species (ROS), which can contribute to its pro-apoptotic effects.

C8_Ceramide_Signaling This compound Signaling Pathways cluster_intracellular Intracellular Actions cluster_effects Downstream Effects Exogenous this compound Exogenous this compound Direct Signaling Direct Signaling Exogenous this compound->Direct Signaling Metabolism to Long-Chain Ceramides Metabolism to Long-Chain Ceramides Exogenous this compound->Metabolism to Long-Chain Ceramides ROS Production ROS Production Exogenous this compound->ROS Production Apoptosis Apoptosis Direct Signaling->Apoptosis G1 Cell Cycle Arrest G1 Cell Cycle Arrest Direct Signaling->G1 Cell Cycle Arrest Metabolism to Long-Chain Ceramides->Apoptosis ROS Production->Apoptosis

Caption: this compound Signaling Pathways.

Experimental Protocols

General Experimental Workflow

A typical workflow for comparing the effects of this compound and natural ceramides involves cell culture, treatment with the respective ceramides, and subsequent analysis of cellular responses using various assays.

Caption: Experimental Workflow for Ceramide Comparison.
Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of ceramide treatment on cell proliferation and viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment.

    • Allow cells to adhere overnight.

    • Prepare working solutions of this compound and natural ceramides in cell culture medium. A vehicle control (e.g., DMSO or ethanol) should also be prepared.

    • Treat cells with various concentrations of ceramides and the vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Protocol:

    • Induce apoptosis by treating cells with this compound or natural ceramides for the desired time. Include a vehicle-treated negative control.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blot Analysis of Signaling Proteins

  • Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ceramide treatment.

  • Protocol:

    • Treat cells with ceramides as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, phospho-Akt, total Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).

4. Quantification of Cellular Ceramides by LC-MS/MS

  • Objective: To measure the levels of different ceramide species within cells after treatment.

  • Protocol:

    • Treat cells and harvest them.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Ceramide species are separated by reverse-phase chromatography and detected by mass spectrometry, often using multiple reaction monitoring (MRM) for quantification.

    • The amounts of each ceramide species are quantified by comparison to a known amount of an internal standard.

Conclusion

Both this compound and natural ceramides are crucial molecules in the regulation of cellular fate. This compound serves as a valuable experimental tool to probe ceramide signaling pathways due to its cell-permeable nature. However, it is essential for researchers to recognize that the biological effects of ceramides are highly dependent on their acyl chain length. Natural ceramides with different chain lengths can elicit distinct, and sometimes opposing, cellular responses. Therefore, while this compound can mimic many of the pro-apoptotic and cell cycle inhibitory effects of certain natural ceramides, the specific roles of individual long-chain ceramide species in physiological and pathological processes warrant further investigation. The experimental protocols provided in this guide offer a robust framework for the comparative analysis of this compound and natural ceramide signaling, enabling a more nuanced understanding of their roles in cellular regulation.

References

A Comparative Analysis of C8-Ceramide and Other Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C8-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, with other well-established apoptosis-inducing agents: Staurosporine, Etoposide, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This comparison aims to offer an objective overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Quantitative Comparison of Apoptotic Efficacy

The following table summarizes the effective concentrations and observed apoptotic effects of this compound and other agents across various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison of potency should be interpreted with caution due to variations in experimental conditions and cell lines used.

AgentCell LineConcentrationEffectCitation
This compound H1299 (Lung Cancer)22.9 µMIC50 (24h)[1]
H1299 (Lung Cancer)10-50 µMDose-dependent increase in apoptosis (Annexin V+) after 48h[1]
Alveolar Type II Epithelial Cells20-80 µmol/LDose- and time-dependent decrease in viability and increase in apoptosis[2]
Staurosporine Jurkat (Leukemia)~1 µMInduction of apoptosis[3]
HeLa (Cervical Cancer)VariesInduces apoptosis[4]
Etoposide U937 (Leukemia)0.5 µMCaspase-2-dependent, caspase-3-independent apoptosis
U937 (Leukemia)50 µMRapid caspase-3-mediated apoptosis
HeLa (Cervical Cancer)50 µg/mLInduction of apoptosis
TRAIL Jurkat (Leukemia)VariesInduces caspase-8 activation and apoptosis
HeLa (Cervical Cancer)VariesInduces caspase-8-mediated apoptosis

A study comparing the sensitivity of nine different cancer cell lines to staurosporine, ceramide, etoposide, and cisplatin found that the effects of staurosporine and ceramide were similar in six of the nine cell lines, highlighting a potential overlap in their mechanisms of action depending on the cellular context.

Signaling Pathways of Apoptosis Induction

The induction of apoptosis is a complex process involving distinct signaling cascades for different agents. The following diagrams illustrate the primary pathways activated by this compound, Staurosporine, Etoposide, and TRAIL.

C8_Ceramide_Pathway C8_Ceramide This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS SOD SOD1 to SOD2 Switch ROS->SOD G1_Arrest Cell Cycle G1 Arrest SOD->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Figure 1: this compound Apoptosis Signaling Pathway.

This compound primarily induces apoptosis through the generation of reactive oxygen species (ROS). This oxidative stress leads to a switch in superoxide dismutase (SOD) expression from SOD1 to SOD2, which in turn causes cell cycle arrest at the G1 phase, ultimately leading to programmed cell death.

Staurosporine_Pathway Staurosporine Staurosporine PKC Protein Kinase C (and other kinases) Staurosporine->PKC inhibits Mitochondria Mitochondrial Dysfunction PKC->Mitochondria Caspase_Dep Caspase-Dependent Pathway Mitochondria->Caspase_Dep Caspase_Indep Caspase-Independent Pathway Mitochondria->Caspase_Indep Apoptosis Apoptosis Caspase_Dep->Apoptosis Caspase_Indep->Apoptosis

Figure 2: Staurosporine Apoptosis Signaling Pathway.

Staurosporine, a broad-spectrum protein kinase inhibitor, induces apoptosis through both caspase-dependent and -independent pathways. Its primary mechanism involves the inhibition of various protein kinases, which can lead to mitochondrial dysfunction and the activation of downstream apoptotic effectors.

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Etoposide Apoptosis Signaling Pathway.

Etoposide is a topoisomerase II inhibitor that causes DNA double-strand breaks. This DNA damage triggers the activation of tumor suppressor proteins like p53, which in turn initiates the mitochondrial apoptotic pathway, leading to caspase activation and cell death.

TRAIL_Pathway TRAIL TRAIL Death_Receptors Death Receptors (DR4/DR5) TRAIL->Death_Receptors DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Pathway1 Direct Caspase-3 Activation Caspase8->Pathway1 Pathway2 Bid Cleavage -> tBid Caspase8->Pathway2 Apoptosis Apoptosis Pathway1->Apoptosis Mitochondria Mitochondrial Amplification Pathway2->Mitochondria Mitochondria->Apoptosis

Figure 4: TRAIL Apoptosis Signaling Pathway.

TRAIL induces apoptosis by binding to its death receptors, DR4 and DR5, on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which includes the FADD adaptor protein and pro-caspase-8. Subsequent activation of caspase-8 initiates a caspase cascade that can proceed through a direct pathway to caspase-3 activation or an indirect, mitochondria-amplified pathway via Bid cleavage.

Experimental Protocols

Accurate and reproducible assessment of apoptosis is crucial for comparative studies. Below are detailed methodologies for key experiments cited in the analysis of these apoptosis-inducing agents.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a common method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow Start Cell Treatment Harvest Harvest Cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate_RT Incubate at RT (15 min, dark) Add_AnnexinV->Incubate_RT Add_PI Add Propidium Iodide (PI) Incubate_RT->Add_PI Analyze Analyze by Flow Cytometry Add_PI->Analyze

Figure 5: Experimental Workflow for Annexin V/PI Staining.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency and treat with the apoptosis-inducing agent (e.g., this compound, Staurosporine, Etoposide, or TRAIL) at various concentrations for the desired time.

  • Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual medium.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow entry of the labeling enzyme.

  • Labeling: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTPs conjugated to a fluorescent label (e.g., BrdUTP followed by an Alexa Fluor™ 488 dye-labeled anti-BrdU antibody). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Visualize and quantify the fluorescently labeled apoptotic cells using fluorescence microscopy or flow cytometry.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Methodology:

  • Cell Lysis: Lyse the treated and control cells to release their cytoplasmic contents.

  • Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the lysate with the substrate. Active caspases will cleave the substrate, releasing the reporter molecule.

  • Detection: Measure the signal generated by the released reporter using a spectrophotometer or fluorometer. The signal intensity is directly proportional to the caspase activity in the sample.

Conclusion

This compound, Staurosporine, Etoposide, and TRAIL are all potent inducers of apoptosis, each with a distinct mechanism of action.

  • This compound acts through an intrinsic, ROS-mediated pathway.

  • Staurosporine is a broad-spectrum kinase inhibitor affecting multiple signaling pathways, leading to both caspase-dependent and -independent cell death.

  • Etoposide induces DNA damage, primarily activating the p53-mediated mitochondrial pathway.

  • TRAIL triggers the extrinsic apoptosis pathway through death receptor activation.

The choice of an apoptosis-inducing agent for research or therapeutic development will depend on the specific cellular context, the desired mechanism of action, and the potential for off-target effects. The experimental protocols provided in this guide offer a standardized approach to quantitatively assess and compare the apoptotic efficacy of these and other compounds. Direct comparative studies under identical experimental conditions are crucial for a definitive ranking of their potency in a specific cell type.

References

C8-Ceramide vs. C2-Ceramide: A Comparative Analysis of Anti-Cancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, sphingolipids, particularly ceramides, have emerged as critical signaling molecules that regulate key cellular processes, including apoptosis, cell cycle arrest, and autophagy. Among the various ceramide analogs, the short-chain, cell-permeable C2-Ceramide and C8-Ceramide are extensively utilized as experimental tools to probe the therapeutic potential of elevating intracellular ceramide levels. This guide provides a comprehensive comparison of the anti-cancer potency of this compound and C2-Ceramide, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Comparative Efficacy: A Data-Driven Overview

The anti-cancer efficacy of C2-Ceramide and this compound has been evaluated across a range of cancer cell lines. While direct comparative studies are limited, a compilation of data from various independent investigations provides insights into their relative potencies.

CeramideCancer Cell LineAssayConcentrationEffectCitation
C2-Ceramide H1299 (NSCLC)Trypan Blue AssayHigh doseInhibited cell survival after 24h[1]
H1299 (NSCLC)Flow Cytometry10, 20, 50 µMInduced G1 arrest[2]
H1299 (NSCLC)Western BlotNot specifiedDecreased p-Akt and p-NFκB[1]
Breast Cancer CellsNot specifiedNot specifiedInduced growth inhibition and apoptosis[3]
HEp-2 (Laryngeal Carcinoma)MTT Assay12.5-100 µMDecreased cell viability[4]
HEp-2 (Laryngeal Carcinoma)Annexin-V AssayIC50 value61.4% total apoptosis
This compound H1299 (NSCLC)Trypan Blue Assay10-50 µMIC50 of 22.9 µM at 24h
H1299 (NSCLC)Flow Cytometry10-50 µMInduced G1 arrest and apoptosis
H1299 (NSCLC)Western BlotNot specifiedIncreased Cyclin D1
HepG2, SMMC-7721, Huh-7 (HCC)MTT Assay5 µM (Liposomal)Over 50% proliferation inhibition
MCF-7-HER2, MCF-7-TAM1 (Breast Cancer)Hoechst-PI StainingIncreasing dosesInduced significantly higher cell death than in parental MCF-7

NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma

Mechanistic Insights: Distinct and Overlapping Signaling Pathways

Both C2-Ceramide and this compound exert their anti-cancer effects by modulating critical signaling pathways that govern cell fate. While they share common targets, some studies suggest nuances in their mechanisms.

C2-Ceramide: In non-small cell lung cancer (NSCLC) H1299 cells, C2-ceramide has been shown to induce apoptosis by inhibiting the pro-survival Akt and NFκB signaling pathways. It also leads to a G1 phase cell cycle arrest. In breast cancer cells, C2-ceramide induces apoptosis and a senescence-like phenotype, associated with the activation of caspase-3 and downregulation of mutant p53. Furthermore, it can induce protective autophagy in head and neck squamous cell carcinoma cells.

This compound: In H1299 lung cancer cells, this compound treatment leads to an increase in endogenous reactive oxygen species (ROS). This is accompanied by a switch in the expression of superoxide dismutases from SOD1 to SOD2, G1 cell cycle arrest, and apoptosis. In hepatocellular carcinoma (HCC) cells, liposomal this compound potently activates the ASK1-JNK signaling pathway while inhibiting the AKT-mTOR pathway, leading to caspase-dependent apoptosis. Studies on endocrine therapy-resistant breast cancer cells indicate their heightened sensitivity to this compound-induced cell death compared to their therapy-sensitive counterparts.

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented is provided below.

Cell Viability and Proliferation Assays
  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of C2-Ceramide or this compound for a specified duration. MTT reagent is then added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured at a specific wavelength to determine cell viability.

  • Trypan Blue Assay: Following treatment with ceramides, cells are harvested and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to assess cell proliferation and cytotoxicity.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells). The percentage of apoptotic cells is then quantified using flow cytometry.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Treated cells are fixed, permeabilized, and incubated with a reaction mixture containing terminal deoxynucleotidyl transferase and labeled nucleotides. The incorporated label is then detected by flow cytometry or fluorescence microscopy.

Cell Cycle Analysis
  • Cells are treated with ceramides, harvested, and fixed in ethanol. The fixed cells are then stained with a fluorescent DNA-intercalating dye, such as propidium iodide, and analyzed by flow cytometry. The DNA content of the cells is used to determine the distribution of the cell population in different phases of the cell cycle (G1, S, G2/M).

Western Blot Analysis
  • Following ceramide treatment, total protein is extracted from the cells. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, p-NFκB, Cyclin D1) and subsequently with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway and Experimental Workflow Diagrams

C2_Ceramide_Signaling_Pathway C2_Ceramide C2-Ceramide Akt Akt C2_Ceramide->Akt inhibits NFkB NFκB C2_Ceramide->NFkB inhibits Cell_Cycle_Arrest G1 Arrest C2_Ceramide->Cell_Cycle_Arrest Apoptosis Apoptosis Akt->Apoptosis inhibits NFkB->Apoptosis inhibits

Caption: C2-Ceramide induced apoptosis and G1 arrest.

C8_Ceramide_Signaling_Pathway C8_Ceramide This compound ROS ↑ ROS C8_Ceramide->ROS ASK1_JNK ASK1-JNK Pathway C8_Ceramide->ASK1_JNK activates Akt_mTOR Akt-mTOR Pathway C8_Ceramide->Akt_mTOR inhibits SOD1_SOD2 SOD1 to SOD2 Switch ROS->SOD1_SOD2 Cell_Cycle_Arrest G1 Arrest SOD1_SOD2->Cell_Cycle_Arrest Apoptosis Apoptosis ASK1_JNK->Apoptosis Akt_mTOR->Apoptosis inhibits

Caption: this compound induced apoptosis and G1 arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with C2 or this compound Cancer_Cells->Treatment Viability Cell Viability (MTT, Trypan Blue) Treatment->Viability Apoptosis Apoptosis (Annexin V, TUNEL) Treatment->Apoptosis Cell_Cycle Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot

Caption: General experimental workflow for ceramide studies.

Conclusion

The choice between C2-Ceramide and this compound for research purposes may depend on the specific cancer type and the signaling pathways of interest. This compound's mechanism often involves the induction of ROS, while C2-Ceramide's effects have been more directly linked to the inhibition of key survival pathways like Akt and NFκB. Future research should focus on direct comparisons of these short-chain ceramides in a wider array of cancer models to better delineate their therapeutic potential and guide the development of ceramide-based anti-cancer strategies.

References

A Comparative Guide to C8-Ceramide Delivery: An In-Depth Analysis of Liposomal and Other Nanocarrier Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of liposomal delivery of C8-Ceramide with other delivery methodologies, focusing on key performance indicators such as efficacy, cellular uptake, and formulation characteristics. The information presented herein is supported by experimental data from preclinical studies to aid researchers in the selection and development of optimal ceramide-based therapeutic strategies.

Overview of this compound and the Need for Advanced Delivery Systems

D-erythro-N-octanoylsphingosine (this compound) is a synthetic, cell-permeable short-chain ceramide analogue that has garnered significant interest in cancer research. It functions as a pro-apoptotic signaling molecule, capable of inducing cell death in various cancer cell lines. However, the therapeutic potential of this compound, like other ceramides, is hampered by its poor aqueous solubility and limited bioavailability. These challenges necessitate the use of advanced delivery systems to enhance its delivery to target cells and tissues, thereby improving its therapeutic efficacy. This guide focuses on the comparison of liposomal formulations against other common nanocarrier systems for the delivery of this compound.

Comparative Analysis of this compound Delivery Systems

The following tables summarize the quantitative data from studies comparing different delivery systems for this compound and other short-chain ceramides.

Table 1: In Vitro Efficacy of this compound Formulations in Cancer Cells
Delivery SystemCell LineAssayKey FindingsReference
Liposomal this compound HepG2 (Hepatocellular Carcinoma)MTT AssayIC50 of ~5 µM. Significantly more potent than free this compound.[1]
Free this compound HepG2 (Hepatocellular Carcinoma)MTT AssayNo significant effect on cell proliferation at 5 µM.[1]
Liposomal this compound HepG2 (Hepatocellular Carcinoma)Apoptosis AssaySignificant induction of caspase-dependent apoptosis.[1]
Free this compound H1299 (Non-small cell lung cancer)Cell Proliferation AssayDose-dependent inhibition of cell growth.[2]
Table 2: In Vivo Efficacy of Ceramide Formulations in Animal Models
Delivery SystemAnimal ModelTumor TypeKey FindingsReference
Liposomal this compound SCID MiceHepG2 XenograftSignificant tumor growth inhibition at 5 and 15 mg/kg (i.v.). Improved mice survival.[3]
Ceramide Analog 315 (in DMSO) Nude MiceMDA-MB-231 Xenograft45% reduction in tumor size and 80% decrease in tumor volume at 10 mg/kg.
Table 3: Physicochemical Characteristics of Ceramide Delivery Systems
Delivery SystemAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomal this compound ~100Not ReportedNot Reported
Ceramide Nanoemulsion 112.5Not Reported85%
Ceramide Solid Lipid Nanoparticles (SLNs) 300-500Not ReportedLower than nanoemulsions

Signaling Pathways of this compound

This compound exerts its pro-apoptotic effects through the modulation of key cellular signaling pathways. Liposomal delivery has been shown to enhance the activation of these pathways compared to the free drug.

This compound Induced Apoptosis Signaling Pathway

C8_Ceramide_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular Liposomal C8 Liposomal C8 This compound This compound Liposomal C8->this compound Cellular Uptake ASK1 ASK1 This compound->ASK1 AKT AKT This compound->AKT JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis mTOR mTOR AKT->mTOR

Caption: this compound induces apoptosis via ASK1/JNK activation and AKT/mTOR inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of Liposomal this compound

This protocol is adapted from a study on liposomal this compound for hepatocellular carcinoma.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • This compound (N-octanoyl-sphingosine)

  • Chloroform

  • Nitrogen gas

  • Sterile isotonic 0.9% NaCl solution

  • Polycarbonate membranes (100 nm)

  • Extruder

  • Sonicator

Procedure:

  • Solubilize lipids (DSPC, DOPE, DSPE-PEG(2000)) and this compound in chloroform.

  • Combine the lipid solutions in a round-bottom flask.

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with sterile isotonic 0.9% NaCl solution by vortexing.

  • The resulting multilamellar vesicles are then sonicated.

  • The liposomal suspension is then extruded through 100-nm polycarbonate membranes to produce unilamellar vesicles of a uniform size.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium

  • This compound formulations (liposomal, free, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound formulations and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Antitumor Efficacy Study

This protocol is based on a study evaluating liposomal this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Cancer cell line (e.g., HepG2)

  • Matrigel (optional)

  • This compound formulations

  • Saline or vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the this compound formulations and control via the desired route (e.g., intravenous injection).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualization of Experimental Workflow

Workflow for Comparing this compound Delivery Systems

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate Formulate Delivery Systems (Liposomes, Nanoemulsions, etc.) Characterize Physicochemical Characterization (Size, Zeta Potential, EE%) Formulate->Characterize Cytotoxicity Cytotoxicity Assays (MTT, Apoptosis) Characterize->Cytotoxicity Uptake Cellular Uptake Studies Characterize->Uptake Cell_Culture Cancer Cell Culture Cell_Culture->Cytotoxicity Cell_Culture->Uptake Animal_Model Tumor Xenograft Model Cytotoxicity->Animal_Model Select Lead Formulation Treatment Systemic Administration Animal_Model->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Toxicity Systemic Toxicity Assessment Treatment->Toxicity

Caption: A typical workflow for the preclinical evaluation of this compound delivery systems.

Conclusion

The evidence strongly suggests that liposomal delivery significantly enhances the therapeutic efficacy of this compound compared to its free form. This is attributed to improved solubility, enhanced cellular uptake, and more potent activation of pro-apoptotic signaling pathways. While direct comparative data against other advanced delivery systems like nanoemulsions and micelles for this compound is still emerging, the available information on other short-chain ceramides indicates that these platforms also offer significant advantages over conventional formulations. The choice of an optimal delivery system will ultimately depend on the specific therapeutic application, target tissue, and desired release kinetics. Further head-to-head comparative studies are warranted to definitively establish the superiority of one delivery platform over another for this compound.

References

C8-Ceramide effects in combination with other chemotherapeutic drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. One promising avenue of investigation involves the use of C8-ceramide, a synthetic short-chain ceramide, in conjunction with established chemotherapeutic agents. This guide provides an objective comparison of this compound's effects when combined with other chemotherapy drugs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Synergistic Cytotoxicity: this compound and Chemotherapeutic Agents

The co-administration of this compound with conventional chemotherapeutics has demonstrated synergistic or supra-additive effects in reducing cancer cell viability across various cancer types. This potentiation allows for potentially lower, less toxic doses of standard chemotherapy drugs while achieving a greater therapeutic effect.

Quantitative Analysis of Cell Viability

The following tables summarize the quantitative data from studies evaluating the cytotoxic effects of this compound in combination with doxorubicin, gemcitabine, and paclitaxel. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: this compound and Doxorubicin Combination

Cell LineTreatmentIC50 (µM)Fold Change in Doxorubicin EfficacyReference
B16BL6 MelanomaDoxorubicin alone~1.5-[1]
Doxorubicin + this compound Liposomes~0.53-fold increase[1]
MDA-MB-231 Breast CancerDoxorubicin aloneNot Specified-[2]
Doxorubicin + this compound LiposomesSignificantly LowerEnhanced Cytotoxicity[2]

Table 2: this compound and Gemcitabine Combination

Cell LineTreatmentApoptotic Cells (%)SynergismReference
Pancreatic Cancer (PANC-1)Gemcitabine (sub-therapeutic)Low-[3]
Nanoliposomal C6-CeramideLow-
CombinationSignificantly IncreasedSynergistic

Note: While this study used C6-ceramide, its findings are considered relevant to the mechanism of short-chain ceramides like this compound.

Table 3: this compound and Paclitaxel Combination

Cell LineTreatmentApoptosis/Cell DeathEffectReference
Tu138 Head and Neck Squamous CarcinomaPaclitaxelInduces G2-M arrest-
Paclitaxel + CeramideIncreased apoptosis, reduced G2-M arrestAugmentation of cytotoxicity
Ovarian CancerPaclitaxel + C6-Ceramide NanoparticlesNot QuantifiedEffective in overcoming drug resistance

Note: The referenced study used a general "ceramide" or C6-ceramide, which is mechanistically similar to this compound in inducing apoptosis.

Mechanisms of Action: Signaling Pathways and Cellular Effects

The synergistic effect of this compound in combination with chemotherapeutic drugs stems from its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a pro-apoptotic molecule that can sensitize cancer cells to the cytotoxic effects of chemotherapy. Combination therapy often leads to a significant increase in the percentage of apoptotic cells compared to either agent alone. This is frequently accompanied by alterations in the cell cycle, where the combination treatment can enhance the arrest of cells in specific phases, preventing their proliferation.

Modulation of Key Signaling Pathways

Several critical signaling pathways are implicated in the synergistic effects of this compound and chemotherapy:

  • Inhibition of Pro-Survival Pathways: this compound has been shown to inhibit the Akt and Erk signaling pathways, which are crucial for cancer cell survival and proliferation. By downregulating these pathways, this compound lowers the threshold for apoptosis induction by chemotherapeutic agents.

  • Induction of Reactive Oxygen Species (ROS): Exogenous this compound can lead to an overproduction of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can damage cellular components and trigger apoptotic cell death.

  • Activation of Caspases: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute programmed cell death. Combination therapy often leads to enhanced activation of key executioner caspases like caspase-3.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis and its interplay with chemotherapy.

G cluster_chemo Chemotherapeutic Drug cluster_ceramide This compound Chemo Chemotherapeutic Drug DNA_Damage DNA Damage Chemo->DNA_Damage Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria Intrinsic Pathway C8 This compound ROS ROS Production C8->ROS Akt_Erk Inhibition of Akt/Erk Signaling C8->Akt_Erk ROS->Mitochondria Akt_Erk->Mitochondria Lowers Apoptotic Threshold Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound and Chemotherapy Synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the context of this compound combination therapy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic drug, or the combination. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the respective agents as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Proteins (Akt/Erk)

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and Erk.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound combination therapy.

G cluster_assays In Vitro Assays Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Plating Start->Cell_Culture Treatment Treatment: - this compound - Chemotherapy - Combination Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (Signaling) Treatment->WesternBlot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion: Evaluate Synergistic Effects Data_Analysis->Conclusion

Caption: Experimental Workflow.

Conclusion

The combination of this compound with standard chemotherapeutic drugs presents a compelling strategy for enhancing anticancer efficacy. The synergistic effects observed in preclinical studies are attributed to the multifaceted role of this compound in promoting apoptosis and inhibiting pro-survival signaling pathways. The data and protocols presented in this guide offer a foundation for further research and development in this promising area of cancer therapy. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into effective treatments for patients.

References

Validating the Role of C8-Ceramide in Specific Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C8-Ceramide's performance in various disease models, supported by experimental data. We delve into its role in cancer, neurodegenerative diseases, and metabolic disorders, offering a comparative analysis with alternative molecules and treatments. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows.

This compound in Cancer Models: A Potent Pro-Apoptotic Agent

N-octanoyl-sphingosine (this compound) has emerged as a significant bioactive sphingolipid with potent anti-cancer properties. As a cell-permeable, short-chain ceramide, it effectively induces apoptosis and inhibits proliferation in various cancer cell lines. Its efficacy, particularly when delivered via liposomal formulations, positions it as a promising candidate for cancer therapy.

Comparative Efficacy in Cancer Cell Lines

Exogenous this compound has demonstrated significant cytotoxic effects across different cancer types. In non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), its pro-apoptotic activity is well-documented.

Cell LineCancer TypeTreatmentIC50 (24h)Key OutcomesReference
H1299 Non-Small-Cell Lung CancerThis compound22.9 µMIncreased apoptosis, G1 cell cycle arrest, ROS production, SOD1/SOD2 switch.[1][1]
HepG2 Hepatocellular CarcinomaLiposomal this compound~5 µMPotent inhibition of proliferation, induction of caspase-dependent apoptosis.[2][2]
HepG2 Hepatocellular CarcinomaFree this compound>5 µMMinimal effect on proliferation at 5 µM.[2]
MCF-7-HER2 Tamoxifen-Resistant Breast CancerThis compoundNot specifiedSignificantly higher cell death compared to parental MCF-7 cells.
MCF-7-TAM1 Tamoxifen-Resistant Breast CancerThis compoundNot specifiedSignificantly higher cell death compared to parental MCF-7 cells.
In Vivo Efficacy: Xenograft Models

Liposomal delivery of this compound has shown remarkable efficacy in preclinical animal models, significantly inhibiting tumor growth and improving survival.

Animal ModelCancer TypeTreatmentDosageKey OutcomesReference
SCID Mice Hepatocellular Carcinoma (HepG2 Xenograft)Liposomal this compound5 mg/kg and 15 mg/kg (i.v., every 2 days for 30 days)Significant inhibition of tumor growth, improved mice survival.
SCID Mice Hepatocellular Carcinoma (HepG2 Xenograft)Saline/Liposomal Vehicle ControlN/AUninhibited tumor growth.
Signaling Pathways of this compound in Cancer

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways.

1. ROS-Mediated Apoptosis in Non-Small-Cell Lung Cancer (H1299 cells)

This compound treatment leads to an overproduction of reactive oxygen species (ROS). This oxidative stress induces a switch in the expression of superoxide dismutases, with a decrease in SOD1 and an increase in SOD2. This imbalance contributes to G1 cell cycle arrest and ultimately triggers apoptosis.

C8_Ceramide_NSCLC_Pathway C8_Cer This compound ROS ↑ Reactive Oxygen Species (ROS) C8_Cer->ROS SOD1 ↓ SOD1 ROS->SOD1 SOD2 ↑ SOD2 ROS->SOD2 G1_Arrest G1 Cell Cycle Arrest SOD1->G1_Arrest inhibition of progression SOD2->G1_Arrest promotion Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound induced ROS-mediated apoptosis in NSCLC.

2. ASK1-JNK Activation and AKT-mTOR Inhibition in Hepatocellular Carcinoma (HepG2 cells)

In HCC cells, liposomal this compound activates the pro-apoptotic ASK1-JNK signaling pathway. Concurrently, it inhibits the pro-survival AKT-mTOR pathway, further contributing to caspase-dependent apoptosis.

C8_Ceramide_HCC_Pathway cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_pro_survival Pro-Survival Signaling C8_Cer Liposomal This compound ASK1 ↑ ASK1 Activation C8_Cer->ASK1 AKT ↓ AKT Activation C8_Cer->AKT JNK ↑ JNK Activation ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis mTOR ↓ mTOR Activation AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Cell_Survival->Apoptosis MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound at various concentrations A->B C Incubate for a specified period (e.g., 24h) B->C D Add MTT reagent to each well C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

References

A Comparative Analysis of C8-Ceramide and C16-Ceramide on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of C8-Ceramide and C16-Ceramide on macrophage polarization. The information is compiled from recent scientific literature to aid in understanding their differential roles in modulating macrophage phenotype, a critical aspect of inflammation, immunity, and tissue repair.

Comparative Data on Macrophage Polarization

The following table summarizes the observed effects of this compound and C16-Ceramide on macrophage polarization markers. It is important to note that direct comparative studies are limited, and some data for this compound is based on its synthetic phosphorylated analog, this compound-1-Phosphate (C8-C1P).

Parameter This compound / C8-C1P C16-Ceramide References
M1 Polarization Inhibits/Restrains M1 Phenotype Promotes M1 Phenotype [1][2][3]
M1 Surface Markers (CD80, CD44, HLA-DR) Decreased expression in the presence of pro-inflammatory stimuli.[1][3]Generally associated with increased expression of M1 markers like CD68.
Pro-inflammatory Cytokines (IL-6, TNF-α) Decreased secretion of IL-6. No significant inhibition of TNF-α at high LPS concentrations.Induces pro-inflammatory gene expression.
M2 Polarization Promotes M2-like Phenotype Inhibits M2 Phenotype
M2 Surface Markers (CD206, CD163) Increased expression of CD206 and CD163.Attenuated expression of M2 marker CD163.
Anti-inflammatory Cytokines (IL-10) Associated with a pro-resolving phenotype.Attenuated secretion of IL-10.
Apoptosis Promotes anti-apoptotic activity through BCL-2 and ERK1/2 signaling.Induces mitochondrial-mediated apoptosis.
Signaling Pathways Activates ERK1/2 signaling.Activates TLR4, NF-κB, and STAT1 signaling. Inhibits AKT/mTOR pathway.

Experimental Methodologies

The following protocols are representative of the methods used in the cited literature for studying the effects of ceramides on macrophage polarization.

Macrophage Culture and Polarization
  • Cell Source: Bone marrow-derived macrophages (BMDMs) are a common primary cell source. The RAW 264.7 cell line is also frequently used.

  • Differentiation: Bone marrow cells are differentiated into macrophages over 7 days in the presence of Macrophage Colony-Stimulating Factor (M-CSF).

  • M1 Polarization: Differentiated macrophages (M0) are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours.

  • M2 Polarization: Differentiated macrophages (M0) are stimulated with Interleukin-4 (IL-4) (e.g., 10-20 ng/mL) for 24-48 hours.

  • Ceramide Treatment: this compound or C16-Ceramide is added to the culture medium at various concentrations (e.g., 10 µM) during or after the polarization process.

Analysis of Macrophage Polarization
  • Quantitative PCR (qPCR): Used to measure the gene expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).

  • Flow Cytometry: Employed to analyze the surface expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).

  • ELISA (Enzyme-Linked Immunosorbent Assay): Utilized to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To better understand the experimental design and the molecular mechanisms, the following diagrams are provided.

G cluster_0 Macrophage Preparation cluster_1 Macrophage Polarization cluster_2 Ceramide Treatment cluster_3 Analysis of Polarization Bone Marrow Isolation Bone Marrow Isolation Differentiation with M-CSF (7 days) Differentiation with M-CSF (7 days) Bone Marrow Isolation->Differentiation with M-CSF (7 days) Primary Macrophages (BMDMs) Primary Macrophages (BMDMs) Differentiation with M-CSF (7 days)->Primary Macrophages (BMDMs) M0 (Control) M0 (Control) Primary Macrophages (BMDMs)->M0 (Control) M1 Polarization (LPS + IFN-γ) M1 Polarization (LPS + IFN-γ) Primary Macrophages (BMDMs)->M1 Polarization (LPS + IFN-γ) M2 Polarization (IL-4) M2 Polarization (IL-4) Primary Macrophages (BMDMs)->M2 Polarization (IL-4) This compound This compound M0 (Control)->this compound C16-Ceramide C16-Ceramide M0 (Control)->C16-Ceramide M1 Polarization (LPS + IFN-γ)->this compound M1 Polarization (LPS + IFN-γ)->C16-Ceramide M2 Polarization (IL-4)->this compound M2 Polarization (IL-4)->C16-Ceramide qPCR (Gene Expression) qPCR (Gene Expression) This compound->qPCR (Gene Expression) Flow Cytometry (Surface Markers) Flow Cytometry (Surface Markers) This compound->Flow Cytometry (Surface Markers) ELISA (Cytokine Secretion) ELISA (Cytokine Secretion) This compound->ELISA (Cytokine Secretion) C16-Ceramide->qPCR (Gene Expression) C16-Ceramide->Flow Cytometry (Surface Markers) C16-Ceramide->ELISA (Cytokine Secretion)

Caption: Experimental workflow for studying ceramide effects on macrophage polarization.

G cluster_0 C16-Ceramide Signaling in Macrophages C16-Ceramide C16-Ceramide TLR4 TLR4 C16-Ceramide->TLR4 STAT1 STAT1 C16-Ceramide->STAT1 p38 MAPK p38 MAPK C16-Ceramide->p38 MAPK AKT AKT C16-Ceramide->AKT Apoptosis Apoptosis C16-Ceramide->Apoptosis Mitochondrial Pathway MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NF-κB NF-κB MyD88->NF-κB TRIF->NF-κB M1 Polarization M1 Polarization NF-κB->M1 Polarization Pro-inflammatory Cytokines STAT1->M1 Polarization p38 MAPK->M1 Polarization mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth

Caption: Proposed signaling pathways for C16-Ceramide-induced M1 polarization and apoptosis.

G cluster_0 This compound-1-Phosphate (C8-C1P) Signaling in Macrophages C8-C1P C8-C1P CD80 CD80 C8-C1P->CD80 CD44 CD44 C8-C1P->CD44 HLA-DR HLA-DR C8-C1P->HLA-DR IL-6 IL-6 C8-C1P->IL-6 M2 Markers M2 Markers C8-C1P->M2 Markers ERK1/2 ERK1/2 C8-C1P->ERK1/2 LPS LPS M1 Markers M1 Markers LPS->M1 Markers M1 Markers->CD80 M1 Markers->CD44 M1 Markers->HLA-DR M1 Markers->IL-6 CD206 CD206 CD163 CD163 M2 Markers->CD206 M2 Markers->CD163 Pro-angiogenic Factors Pro-angiogenic Factors M2 Markers->Pro-angiogenic Factors BCL-2 BCL-2 ERK1/2->BCL-2 Anti-apoptosis Anti-apoptosis BCL-2->Anti-apoptosis

Caption: Proposed signaling pathways for C8-C1P-mediated M1 restraint and M2-like polarization.

Conclusion

The available evidence suggests that this compound and C16-Ceramide have opposing effects on macrophage polarization. C16-Ceramide is predominantly associated with a pro-inflammatory M1 phenotype and the induction of apoptosis. In contrast, the synthetic analog C8-C1P has been shown to restrain M1 polarization and promote a pro-resolving, M2-like phenotype with anti-apoptotic properties.

These findings highlight the potential for selectively targeting ceramide metabolism or utilizing specific ceramide analogs to modulate macrophage function in various diseases. However, further research, including direct head-to-head comparisons of this compound and C16-Ceramide, is necessary to fully elucidate their distinct roles and therapeutic potential. The differences observed between the natural C16-C1P and the synthetic C8-C1P also underscore the importance of acyl chain length and phosphorylation in determining the biological activity of ceramides.

References

Safety Operating Guide

Navigating the Safe Disposal of C8-Ceramide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of C8-Ceramide (N-octanoyl-D-erythro-sphingosine), a cell-permeable ceramide analog widely used in research. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this and similar bioactive lipid compounds.

While some Safety Data Sheets (SDS) for specific this compound products may not classify them as hazardous under the Globally Harmonized System (GHS), it is prudent to handle all chemical waste with caution[1]. Related ceramide compounds are often considered hazardous, for instance, as skin and eye irritants[2]. Therefore, treating this compound as a hazardous chemical waste is the recommended best practice[3]. Disposal must always comply with local, state, and federal regulations.

Key Operational Data for this compound Handling and Disposal

The following table summarizes essential quantitative information for the safe management of this compound waste.

ParameterGuidelineSource
Storage Temperature -20°C[3]
Waste Classification Recommended: Hazardous Chemical Waste
Primary Waste Container Chemically compatible, leak-proof, with a secure closure.
Satellite Accumulation Area (SAA) Max Volume 55 gallons (total hazardous waste)
SAA Max Volume (Acutely Toxic Waste) 1 quart (liquid) or 1 kg (solid)
SAA Storage Time Limit Up to 12 months (if volume limits are not exceeded)
Drain Disposal Prohibited
Evaporation Disposal Prohibited

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of solid this compound and solutions containing it.

1. Personal Protective Equipment (PPE)

  • Before handling this compound waste, always wear appropriate PPE. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

2. Waste Segregation

  • Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure this compound powder and any contaminated consumables (e.g., pipette tips, weigh boats, microfuge tubes) in a designated hazardous waste container. This container should be clearly labeled.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

  • Do Not Mix: Never mix this compound waste with other incompatible waste streams. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.

3. Waste Container Management

  • Compatibility: Use a container that is chemically compatible with this compound and any solvents used. The original product container is often a suitable choice if it is in good condition.

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound" or "N-octanoyl-D-erythro-sphingosine". List all components of a liquid waste mixture, including solvents.

  • Closure: Keep the waste container securely capped at all times, except when adding waste.

4. Storage in a Satellite Accumulation Area (SAA)

  • Store the prepared waste container in a designated SAA, which must be at or near the point of waste generation.

  • The SAA should be a secure area away from general laboratory traffic.

  • Ensure weekly inspection of the SAA for any signs of container leakage.

5. Final Disposal

  • Once the waste container is full, or in accordance with your institution's specific time limits, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.

  • Do not pour this compound waste down the drain or allow it to enter sewer systems.

6. Documentation

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and the date it was placed in the waste container. This documentation is essential for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

C8_Ceramide_Disposal_Workflow start_end start_end process process decision decision waste_cat waste_cat precaution precaution storage storage start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Waste Type? ppe->is_solid solid_waste Solid Waste (Powder, Contaminated Consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) is_solid->liquid_waste Liquid collect_solid 2. Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid 2. Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid check_container 3. Ensure Container is: - Compatible & Sealed - Correctly Labeled collect_solid->check_container collect_liquid->check_container store_saa 4. Store in Designated Satellite Accumulation Area (SAA) check_container->store_saa is_full Container Full or Pickup Scheduled? store_saa->is_full is_full->store_saa No request_pickup 5. Arrange Pickup via EHS or Licensed Contractor is_full->request_pickup Yes document 6. Document Waste for Regulatory Compliance request_pickup->document end End: Waste Removed from Lab document->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C8-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of C8-Ceramide, a key bioactive lipid in cellular research, are critical for ensuring laboratory safety and experimental integrity. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.

This compound (N-octanoyl-D-erythro-sphingosine) is a cell-permeable analog of naturally occurring ceramides, widely used in research to investigate cellular processes such as apoptosis, cell signaling, and proliferation.[1][2][3] While some safety data sheets (SDS) classify the pure substance as not hazardous, it is prudent to handle it with the standard care afforded to all laboratory chemicals.[4]

Personal Protective Equipment: A Multi-layered Defense

Proper personal protective equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment
Handling Solid this compound - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields. - Respiratory Protection: Not generally required if handled in a well-ventilated area. If weighing out powder and dust may be generated, a dust mask or respirator is recommended. - Lab Coat: Standard laboratory coat.
Preparing this compound Solutions - Gloves: Nitrile or latex gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: Work in a chemical fume hood or a well-ventilated area. - Lab Coat: Standard laboratory coat.
Cell Culture and In Vitro Experiments - Gloves: Sterile nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Experimental Workflow for Handling this compound receiving Receiving and Inspection storage Storage at -20°C receiving->storage Store immediately preparation Solution Preparation storage->preparation Retrieve for use experiment Experimental Use preparation->experiment Use in experiments waste_collection Waste Collection experiment->waste_collection Collect all waste disposal Disposal waste_collection->disposal Dispose as chemical waste

Figure 1. A streamlined workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound at -20°C in a tightly sealed container.

2. Solution Preparation:

  • This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.

  • For cell culture experiments, a common solvent is DMSO.

  • Prepare solutions in a chemical fume hood or a well-ventilated area to avoid inhalation of any aerosols.

3. Experimental Use:

  • Follow standard sterile techniques when using this compound in cell culture.

  • Be mindful of the final solvent concentration in your experiments to avoid solvent-induced cytotoxicity.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste Type Disposal Procedure
Solid this compound Waste - Collect in a designated, labeled hazardous waste container.
Liquid Waste (Solutions) - Collect in a sealed, labeled hazardous waste container. - Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of in the solid hazardous waste container.

All waste containing this compound should be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.

This compound's Role in Apoptosis Signaling

This compound is a well-documented inducer of apoptosis in various cell types. One of its mechanisms of action involves the generation of reactive oxygen species (ROS) and the subsequent modulation of cellular antioxidant systems.

This compound Induced Apoptosis Signaling Pathway C8_Ceramide This compound ROS Increased ROS Production C8_Ceramide->ROS SOD_switch SOD1 to SOD2 Switch ROS->SOD_switch CyclinD1 Cyclin D1 Accumulation SOD_switch->CyclinD1 G1_arrest Cell Cycle G1 Arrest CyclinD1->G1_arrest Apoptosis Apoptosis G1_arrest->Apoptosis

Figure 2. A simplified diagram of the signaling pathway of this compound-induced apoptosis in non-small-cell lung cancer cells.

In this pathway, exogenous this compound treatment leads to an overproduction of ROS. This oxidative stress induces a switch from superoxide dismutase 1 (SOD1) to superoxide dismutase 2 (SOD2). This alteration contributes to the accumulation of Cyclin D1, a key regulator of the cell cycle, leading to cell cycle arrest in the G1 phase and ultimately triggering apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C8-Ceramide
Reactant of Route 2
Reactant of Route 2
C8-Ceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.